5-Chloro-6-methoxypicolinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-6-methoxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-6-4(8)2-3-5(9-6)7(10)11/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTNUQSNINVJKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704720 | |
| Record name | 5-Chloro-6-methoxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214373-91-7 | |
| Record name | 5-Chloro-6-methoxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Chloro-6-methoxypicolinic Acid: A Technical Guide
CAS Number: 1214373-91-7
This technical guide provides a comprehensive overview of 5-Chloro-6-methoxypicolinic acid, a heterocyclic organic compound of interest to researchers and professionals in drug discovery and development. Due to the limited availability of detailed public data for this specific molecule, this guide combines known information with established methodologies for closely related compounds to provide a practical framework for its synthesis, characterization, and potential biological evaluation.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1214373-91-7 | [1][2] |
| Molecular Formula | C₇H₆ClNO₃ | [1] |
| Molecular Weight | 187.58 g/mol | [1] |
| PubChem CID | 53485625 | [1] |
| Purity | Typically offered at ≥95% | [1] |
Synthesis and Experimental Protocols
A specific, peer-reviewed synthesis protocol for this compound is not detailed in readily accessible literature. However, the synthesis of structurally similar picolinic acid derivatives is well-documented. The following section outlines a generalized, representative synthetic approach that could likely be adapted for the preparation of this compound.
Disclaimer: This proposed synthesis is a general procedure for related compounds and has not been experimentally verified for this compound. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary.
Proposed Synthesis of Picolinic Acid Derivatives
The synthesis of picolinic acid derivatives often involves the oxidation of a corresponding picoline, followed by functional group manipulations on the pyridine ring. A common method is the permanganate oxidation of a substituted α-picoline.
Experimental Protocol: Oxidation of a Substituted α-Picoline
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve the starting substituted α-picoline (1.0 equivalent) in water.
-
Oxidation: Slowly add potassium permanganate (KMnO₄) (1.05 equivalents) in portions to the stirred solution.
-
Heating: Heat the reaction mixture on a steam bath until the characteristic purple color of the permanganate has disappeared, indicating the completion of the oxidation. This process may take several hours.
-
Work-up:
-
Allow the mixture to cool and filter off the manganese dioxide (MnO₂) precipitate. Wash the precipitate with hot water.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure.
-
Acidify the concentrated solution with an appropriate acid (e.g., hydrochloric acid) to precipitate the picolinic acid derivative.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
A generalized workflow for the synthesis and purification of a picolinic acid derivative is depicted in the following diagram.
References
Physical and chemical properties of 5-Chloro-6-methoxypicolinic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-6-methoxypicolinic acid is a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug discovery. Its structural motifs suggest potential applications as a scaffold in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside generalized experimental protocols for its synthesis and analysis based on established methods for related compounds. This document aims to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of this and similar molecules.
Chemical and Physical Properties
Precise experimental data for this compound is not extensively available in public literature. The following tables summarize the fundamental identifiers and predicted physicochemical properties.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 5-Chloro-6-methoxypyridine-2-carboxylic acid |
| CAS Number | 1214373-91-7 |
| Molecular Formula | C₇H₆ClNO₃ |
| Molecular Weight | 187.58 g/mol |
| Canonical SMILES | COC1=C(C=C(N=C1)C(=O)O)Cl |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Boiling Point | 337.9 ± 37.0 °C | Prediction based on computational models. |
| Density | 1.458 ± 0.06 g/cm³ | Prediction based on computational models. |
| pKa | 2.5 ± 0.1 | Prediction based on computational models for the carboxylic acid proton. |
| Solubility | Insoluble in water. Soluble in organic solvents like ethanol, DMSO, and DMF.[1] | Carboxylic acids of this type generally exhibit poor water solubility but are soluble in common organic solvents.[1][2] |
Spectroscopic Data (Predicted)
Table 3: Predicted Spectral Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the pyridine ring (typically 2H). - A singlet for the methoxy group protons (3H, ~3.9-4.1 ppm). - A broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (~165-175 ppm). - Aromatic carbons of the pyridine ring (~110-160 ppm). - Methoxy carbon (~55-60 ppm). |
| FTIR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). - C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹). - C-O stretch from the methoxy group (~1250-1300 cm⁻¹). - C-Cl stretch (~600-800 cm⁻¹). |
| Mass Spec. | - Molecular ion peak (M⁺) at m/z 187. - Isotopic peak for ³⁷Cl at M+2 (approximately one-third the intensity of the M⁺ peak). - Fragmentation patterns may include loss of COOH, OCH₃, and Cl. |
Experimental Protocols
The following are generalized protocols for the synthesis and analysis of this compound, adapted from established methods for similar compounds.[5][6] Researchers should optimize these procedures for their specific laboratory conditions.
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from procedures for other halomethoxypicolinic acids.[7] A common strategy involves the construction of the substituted pyridine ring followed by functional group manipulations.
Generalized Synthetic Workflow:
Caption: Generalized synthetic workflow for this compound.
Methodology:
-
Chlorination: A suitable pyridine precursor, such as 6-methoxypicolinic acid, can be chlorinated at the 5-position using a chlorinating agent like N-chlorosuccinimide (NCS) in an appropriate solvent (e.g., acetonitrile or DMF). The reaction may require heating and monitoring by TLC or LC-MS.
-
Methoxylation: Alternatively, a di-chloro substituted pyridine can be selectively methoxylated. For example, reacting a 5,6-dichloropicolinic acid derivative with sodium methoxide in methanol can lead to the substitution of one of the chlorine atoms.
-
Oxidation: If starting with a precursor having a methyl or other oxidizable group at the 2-position, this group can be oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) in an aqueous basic solution.
-
Work-up and Purification: After the reaction is complete, the mixture is typically acidified to precipitate the carboxylic acid. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization
Standard analytical techniques can be employed to confirm the identity and purity of the synthesized this compound.[8][9]
Generalized Analytical Workflow:
Caption: Generalized analytical workflow for this compound.
Methodology:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is commonly used.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (likely in the range of 220-280 nm).
-
Purpose: To assess the purity of the compound and to monitor reaction progress.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR and ¹³C NMR are essential for structural elucidation.
-
Purpose: To confirm the chemical structure by identifying the number and connectivity of protons and carbons.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory).
-
Purpose: To identify the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-O and C-Cl bonds.
-
-
Mass Spectrometry (MS):
-
Ionization Technique: Electrospray ionization (ESI) is commonly used for this type of molecule.
-
Purpose: To determine the molecular weight of the compound and to aid in structural confirmation through analysis of fragmentation patterns.
-
Biological and Pharmacological Context
While no specific biological activities have been reported for this compound itself, the picolinic acid scaffold is present in a number of biologically active compounds.[10][11][12] Substituted picolinic acids have been investigated for a range of therapeutic applications, including as herbicides and as potential drugs.[10][13] The presence of the chloro and methoxy substituents on the pyridine ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby affecting its biological activity. Further research is warranted to explore the potential pharmacological profile of this compound.
Safety and Handling
Detailed toxicology data for this compound is not available. As with any laboratory chemical, it should be handled with appropriate care. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound represents a chemical entity with potential for further investigation in the fields of medicinal chemistry and materials science. This guide provides a summary of its known properties and outlines generalized protocols for its synthesis and characterization. It is hoped that this information will facilitate future research into this and related compounds.
References
- 1. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2-Picolinic acid(98-98-6) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis of (−)-halichonic acid and (−)-halichonic acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. irl.umsl.edu [irl.umsl.edu]
- 7. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 8. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of picolinamides and thiazole-2-carboxamides as mGluR5 (metabotropic glutamate receptor 5) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Structure Elucidation of 5-Chloro-6-methoxypicolinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Properties
The foundational step in the elucidation of any chemical structure is the confirmation of its molecular formula and the connectivity of its atoms.
Table 1: Physicochemical Properties of 5-Chloro-6-methoxypicolinic acid
| Property | Value |
| Molecular Formula | C₇H₆ClNO₃ |
| Molecular Weight | 187.58 g/mol |
| CAS Number | 1214373-91-7 |
| IUPAC Name | 5-chloro-6-methoxypyridine-2-carboxylic acid |
The structure of this compound is characterized by a pyridine ring substituted at the 2-position with a carboxylic acid group, at the 5-position with a chlorine atom, and at the 6-position with a methoxy group.
Spectroscopic Characterization (Predicted)
Due to the limited availability of published experimental spectra for this compound, the following sections provide predicted spectroscopic data based on the analysis of structurally related compounds. These predictions serve as a guide for researchers in identifying and characterizing the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the three protons of the methoxy group.
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | 7.8 - 8.2 | Doublet |
| H-4 | 7.4 - 7.7 | Doublet |
| -OCH₃ | 3.9 - 4.1 | Singlet |
| -COOH | 12.0 - 13.0 | Broad Singlet |
The coupling constant between H-3 and H-4 is expected to be in the range of 8-9 Hz.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | 165 - 170 |
| C-2' (Pyridine) | 148 - 152 |
| C-3 | 140 - 145 |
| C-4 | 120 - 125 |
| C-5 | 130 - 135 |
| C-6 | 160 - 165 |
| -OCH₃ | 53 - 56 |
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C=O (Carboxylic Acid) | 1700 - 1730 | Strong |
| C=C, C=N (Aromatic) | 1550 - 1610 | Medium |
| C-O (Methoxy) | 1250 - 1300 | Strong |
| C-Cl | 700 - 800 | Medium |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The high-resolution mass spectrum should confirm the elemental composition.
Table 5: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M]+• | ~187.0036 (for ³⁵Cl) |
| [M+H]+ | ~188.0114 (for ³⁵Cl) |
| Isotope Peak [M+2]+• | ~189.0007 (for ³⁷Cl, approx. 32% of M+) |
Experimental Protocols
Proposed Synthesis of this compound
A potential synthetic pathway could start from a commercially available substituted pyridine, such as 2,5-dichloro-6-methoxypyridine. The synthesis would involve a selective functionalization of the C-2 position.
5-Chloro-6-methoxypicolinic acid molecular weight and formula
For researchers and professionals in drug development, a precise understanding of the physicochemical properties of novel compounds is paramount. This document provides a concise technical summary of 5-Chloro-6-methoxypicolinic acid, a substituted pyridine derivative of interest in medicinal chemistry.
Core Physicochemical Data
The fundamental molecular characteristics of this compound are summarized below. These identifiers are critical for analytical quantification, structural elucidation, and registration in chemical databases.
| Property | Value |
| Molecular Formula | C₇H₆ClNO₃ |
| Molecular Weight | 187.58 g/mol |
| CAS Number | 1214373-91-7 |
Conceptual Experimental Workflow: Synthesis and Analysis
While specific, detailed experimental protocols for the synthesis of this compound are proprietary and not publicly available, a general conceptual workflow for its preparation and analysis can be outlined. This process would typically involve a multi-step synthesis followed by rigorous purification and characterization to ensure the final compound meets the required purity standards for research and development.
The following diagram illustrates a representative workflow.
Logical Relationships of Compound Identifiers
The identity of a chemical compound is established through a set of unique identifiers. The following diagram illustrates the logical relationship between the common name, the systematic IUPAC name, and the universally recognized CAS number for this compound.
An In-depth Technical Guide to the Synthesis of 5-Chloro-6-methoxypicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 5-Chloro-6-methoxypicolinic acid, a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. Due to the limited direct literature on the synthesis of this specific molecule, this guide outlines a plausible and chemically sound multi-step synthetic route, supported by detailed experimental protocols for analogous transformations found in the chemical literature. All quantitative data is summarized for clarity, and logical workflows are presented using Graphviz diagrams.
Proposed Synthesis Pathway
The most viable pathway for the synthesis of this compound commences with the commercially available 6-hydroxypicolinic acid. The proposed four-step synthesis involves:
-
Methylation of the hydroxyl group of 6-hydroxypicolinic acid to form 6-methoxypicolinic acid.
-
Esterification of the carboxylic acid group to produce methyl 6-methoxypicolinate, which serves to protect the carboxylic acid and potentially improve solubility for the subsequent chlorination step.
-
Selective electrophilic chlorination at the 5-position of the pyridine ring to yield methyl 5-chloro-6-methoxypicolinate. The methoxy group at the 6-position acts as an ortho-, para-director, favoring substitution at the 5-position.
-
Hydrolysis of the methyl ester to afford the final product, this compound.
Data Presentation
The following table summarizes the quantitative data for each step of the proposed synthesis, based on analogous reactions reported in the literature.
| Step | Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methylation | 6-Hydroxypicolinic acid | Iodomethane, Silver Oxide | Toluene | Reflux | Overnight | 87 | Analogous reaction[1] |
| 2 | Esterification | 6-Methoxypicolinic acid | Methanol, HCl (g) | Methanol | Reflux | 1 | High | Analogous reaction[2] |
| 3 | Chlorination | Methyl 6-methoxypicolinate | N-Chlorosuccinimide (NCS) | Acetic Acid | 55 | 7 | 15-32 | Analogous reaction[3] |
| 4 | Hydrolysis | Methyl 5-chloro-6-methoxypicolinate | Lithium Hydroxide, Water | Water | Room Temp. | 1.5 | High | Analogous reaction[4] |
Experimental Protocols
The following are detailed experimental protocols for each key transformation in the proposed synthesis of this compound. These protocols are adapted from literature procedures for similar substrates.
Step 1: Synthesis of 6-Methoxypicolinic Acid (via Methylation)
This protocol is adapted from the methylation of a similar hydroxy-pyridine carboxylic acid[1].
Materials:
-
6-Hydroxypicolinic acid
-
Toluene
-
Silver(I) oxide (Ag₂O)
-
Iodomethane (CH₃I)
-
Tetrahydrofuran (THF)
-
5N Sodium Hydroxide (NaOH)
-
5N Hydrochloric Acid (HCl)
-
Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite or filter aid
Procedure:
-
To a solution of 6-hydroxypyridine-2-carboxylic acid (1.39 g, 10.0 mmol) in toluene (35 mL), add silver(I) oxide (2.43 g, 10.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add iodomethane (1.31 mL, 21.0 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-16 hours (overnight).
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove solid residues.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting solid in tetrahydrofuran (50 mL).
-
Add a mixture of 5N NaOH (20 mL, 100 mmol) and water (5 mL).
-
Stir the mixture for 1 hour at room temperature.
-
Acidify the reaction mixture to pH 3 with 5N HCl.
-
Concentrate the mixture under reduced pressure.
-
To the resulting white solid, add a 20% methanol in chloroform solvent mixture and sonicate for 20 minutes.
-
Filter the mixture. Dry the filtrate with anhydrous MgSO₄ and concentrate to yield 6-methoxypyridine-2-carboxylic acid as a white solid.
Expected Outcome: This procedure is reported to yield 1.33 g (87%) of 6-methoxypyridine-2-carboxylic acid[1].
Step 2: Synthesis of Methyl 6-Methoxypicolinate (via Fischer Esterification)
This protocol is based on a standard Fischer esterification method for nicotinic acid derivatives[2].
Materials:
-
6-Methoxypicolinic acid
-
Methanol (MeOH)
-
Hydrogen chloride (HCl) gas or concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 6-methoxypicolinic acid (0.1 mol) in 100 mL of methanol.
-
Saturate the methanolic solution with gaseous hydrogen chloride by bubbling HCl gas through the mixture for 15-20 minutes at 0 °C. Alternatively, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL).
-
Reflux the reaction mixture for 1 hour.
-
Cool the mixture to room temperature and then evaporate to dryness under reduced pressure.
-
Neutralize the residue with a saturated aqueous sodium bicarbonate solution.
-
Extract the product into chloroform or dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 6-methoxypicolinate.
Expected Outcome: This reaction typically proceeds in high yield.
Step 3: Synthesis of Methyl 5-Chloro-6-methoxypicolinate (via Electrophilic Chlorination)
This protocol is based on the chlorination of a similar heterocyclic compound using N-chlorosuccinimide[3].
Materials:
-
Methyl 6-methoxypicolinate
-
N-Chlorosuccinimide (NCS)
-
Glacial acetic acid
Procedure:
-
Dissolve methyl 6-methoxypicolinate in glacial acetic acid.
-
Add N-chlorosuccinimide (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 55 °C and stir for 7 hours.
-
Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 5-chloro-6-methoxypicolinate.
Expected Outcome: The yield for this type of chlorination can be modest, in the range of 15-32%[3]. Optimization of reaction conditions may be required to improve the yield.
Step 4: Synthesis of this compound (via Ester Hydrolysis)
This protocol is adapted from the hydrolysis of a similar chloro-substituted heteroaromatic ester[4].
Materials:
-
Methyl 5-chloro-6-methoxypicolinate
-
Lithium hydroxide (LiOH)
-
Water
-
Hydrochloric acid (to adjust pH)
Procedure:
-
In a round-bottomed flask, dissolve methyl 5-chloro-6-methoxypicolinate (1.0 mol) in water (1 L).
-
Add lithium hydroxide (1.01 mol) in portions over 1.5 hours while stirring the reaction mixture at room temperature.
-
Continue stirring at room temperature and monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, carefully acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.
Expected Outcome: This hydrolysis reaction is expected to proceed in high yield.
Mandatory Visualization
The following diagrams illustrate the proposed synthetic pathway for this compound.
Caption: Proposed four-step synthesis of this compound.
This guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to optimize the described conditions to suit their specific laboratory settings and scale requirements.
References
Spectroscopic Characterization of 5-Chloro-6-methoxypicolinic acid: A Technical Guide
Disclaimer: Following a comprehensive search of scientific literature and chemical databases, no publicly available experimental spectroscopic data for 5-Chloro-6-methoxypicolinic acid was found. The data presented in this guide is therefore predicted based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and is intended to serve as an estimation for researchers.
This technical guide provides a predicted spectroscopic profile of this compound. It is designed for researchers, scientists, and professionals in drug development, offering a foundational dataset for the identification and characterization of this compound. The guide also includes standardized experimental protocols for acquiring actual spectroscopic data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These estimations are derived from the analysis of its chemical structure and the known spectroscopic behavior of its constituent functional groups and structural analogs.
Chemical Structure:

Figure 1. Chemical structure of this compound.
Table 1: Predicted ¹H NMR Data
Solvent: DMSO-d₆, Reference: TMS (δ 0.00 ppm)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 | 8.1 - 8.3 | d | 1H |
| H-4 | 7.8 - 8.0 | d | 1H |
| -OCH₃ | 4.0 - 4.2 | s | 3H |
| -COOH | 13.0 - 14.0 | br s | 1H |
d = doublet, s = singlet, br s = broad singlet
Table 2: Predicted ¹³C NMR Data
Solvent: DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (C-COOH) | 165 - 168 |
| C-6 (C-OCH₃) | 160 - 163 |
| C-5 (C-Cl) | 145 - 148 |
| C-4 | 140 - 143 |
| C-3 | 115 - 118 |
| Carboxylic Acid (-COOH) | 168 - 172 |
| Methoxy (-OCH₃) | 53 - 56 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching (H-bonded) | 2500 - 3300 | Broad |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |
| C-H (Methoxy) | Stretching | 2850 - 2960 | Medium |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | Strong |
| C=C / C=N (Pyridine Ring) | Stretching | 1550 - 1620 | Medium-Strong |
| C-O (Methoxy) | Stretching | 1250 - 1300 (asym) / 1020-1080 (sym) | Strong |
| C-Cl | Stretching | 700 - 850 | Medium |
Table 4: Predicted Mass Spectrometry (MS) Data
| Parameter | Predicted Value |
| Molecular Formula | C₇H₆ClNO₃ |
| Exact Mass | 187.0036 |
| Molecular Ion [M]⁺ | m/z 187 |
| Isotope Peak [M+2]⁺ | m/z 189 (approx. 32% intensity of M⁺) |
| Common Fragmentation Pathways | |
| Loss of Hydroxyl radical | [M-OH]⁺, m/z 170 |
| Loss of Methoxy radical | [M-OCH₃]⁺, m/z 156 |
| Loss of Carboxyl group | [M-COOH]⁺, m/z 142 |
| Decarboxylation | [M-CO₂]⁺, m/z 143 |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean vial. Ensure the sample is fully dissolved.
-
Transfer the solution into a standard 5 mm NMR tube using a pipette.[1]
-
If necessary, filter the solution to remove any particulate matter before transferring it to the NMR tube.[1]
-
-
Data Acquisition:
-
The NMR spectra should be recorded on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
-
Acquire a ¹H NMR spectrum. A standard acquisition includes 16-32 scans with a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled). This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
The chemical shifts should be referenced internally to the residual solvent peak or to tetramethylsilane (TMS).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR Method):
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. A background spectrum of the empty crystal should be run first.
-
Place a small amount of the solid powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[2]
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[2]
-
-
Data Acquisition:
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.
-
After acquisition, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a high-purity solvent compatible with the ionization method (e.g., methanol, acetonitrile, or a water/acetonitrile mixture).
-
The solution may be infused directly into the mass spectrometer or injected via a liquid chromatography (LC) system.[3]
-
-
Data Acquisition:
-
Utilize a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements.[4]
-
Electrospray ionization (ESI) is a common technique for this type of molecule and can be run in either positive or negative ion mode.[3]
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).
-
To aid in structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions.[5]
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized or isolated chemical compound.
Caption: General workflow for spectroscopic characterization.
References
A Comprehensive Technical Guide to Determining the Solubility Profile of 5-Chloro-6-methoxypicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that influences its bioavailability, processability, and formulation design. 5-Chloro-6-methoxypicolinic acid's therapeutic efficacy is intrinsically linked to its ability to dissolve in physiological media and various solvent systems used during manufacturing. This guide details the equilibrium solubility method, often referred to as the shake-flask method, which is considered the gold standard for determining thermodynamic solubility.[1]
Solubility Data
A thorough literature search did not yield specific quantitative solubility data for this compound in various solvents. The following table is presented as a template for researchers to populate with experimentally determined data. It is recommended to test a range of solvents with varying polarities to obtain a comprehensive solubility profile.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |
| Water | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Phosphate-Buffered Saline (pH 7.4) | 37 | Data to be determined | Data to be determined | Shake-Flask |
| 0.1 N HCl | 37 | Data to be determined | Data to be determined | Shake-Flask |
| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Shake-Flask |
| n-Hexane | 25 | Data to be determined | Data to be determined | Shake-Flask |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The following protocol provides a step-by-step guide for determining the equilibrium solubility of this compound. This method is designed to ensure that the solid and solution phases are in equilibrium, providing a thermodynamically stable solubility value.
3.1. Materials and Equipment
-
This compound (solid form)
-
Selected solvents (analytical grade)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
pH meter (for aqueous solutions)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique for quantification
-
Pipettes and general laboratory glassware
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[3] It is advisable to determine the time to equilibrium through preliminary experiments by sampling at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant using a syringe filter.[3][4] Care must be taken to avoid temperature changes during this step.
-
-
Quantification:
-
Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.[4][5]
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the solvent at the specified temperature, expressing the result in mg/mL or mol/L.
-
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.[4]
-
Experimental Workflow
The following diagram illustrates the logical flow of the equilibrium solubility determination process.
Caption: Experimental workflow for determining the equilibrium solubility of a compound.
Conclusion
This guide provides a robust framework for researchers and drug development professionals to experimentally determine the solubility profile of this compound. Adherence to the detailed protocol will ensure the generation of accurate and reproducible data, which is fundamental for informed decision-making in the preclinical and formulation development phases. The provided workflow and data table template serve as practical tools to guide the experimental process and organize the resulting data for comprehensive analysis.
References
Potential Biological Activity of 5-Chloro-6-methoxypicolinic Acid: A Technical Guide for Researchers
Disclaimer: This document provides a technical overview of the potential biological activities of 5-Chloro-6-methoxypicolinic acid based on the known functions of structurally related compounds. As of the latest literature review, there is no direct experimental data published on the specific biological profile of this compound itself. This guide is intended to serve as a resource for researchers and drug development professionals to inform future investigations into this molecule.
Executive Summary
This compound is a substituted pyridine carboxylic acid. While direct biological data for this specific molecule is not publicly available, analysis of its structural components—the picolinic acid core, a chloro substituent, and a methoxy group—suggests several potential avenues for biological activity. The picolinic acid scaffold is a well-established pharmacophore in agrochemicals and a building block in medicinal chemistry. Based on structure-activity relationships of analogous compounds, this compound holds potential as a herbicidal, antifungal, and possibly antibacterial agent. This guide will explore these potential activities by examining data from related molecules, providing detailed experimental protocols for future testing, and outlining potential mechanisms of action through signaling pathway diagrams.
Potential Herbicidal Activity
The most prominent potential biological activity for derivatives of picolinic acid is herbicidal action. Many compounds in this class function as synthetic auxins, a group of herbicides that mimic the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death.
Structure-Activity Relationship Insights
Research into picolinic acid herbicides has shown that substitutions on the pyridine ring are critical for activity. For instance, compounds like picloram and clopyralid, which are chlorinated picolinic acids, are potent herbicides. The introduction of various substituents at the 6-position of the picolinic acid ring has been a successful strategy for discovering new synthetic auxin herbicides with improved efficacy and crop safety. The 6-methoxy group in this compound could therefore play a significant role in its potential herbicidal profile.
Quantitative Data from Structurally Related Compounds
The following table summarizes the herbicidal activity of various picolinic acid derivatives against different plant species. This data serves as a benchmark for potential future studies on this compound.
| Compound Class | Compound Example | Target Species | Activity Metric | Value |
| Pyridine Carboxylic Acids | Picloram | Broadleaf weeds | Application Rate | 125–1120 g/ha |
| Pyridine Carboxylic Acids | Clopyralid | Broadleaf weeds | Application Rate | 105–500 g/ha |
| 6-Aryl-Picolinates | Halauxifen-methyl | Broadleaf weeds | Application Rate | Low g/ha range |
| 6-(Pyrazolyl)-Picolinic Acids | Compound V-7 | Arabidopsis thaliana | IC50 (Root Growth) | 45-fold lower than Halauxifen-methyl |
| 6-(Pyrazolyl)-Picolinic Acids | Compound V-8 | Broadleaf weeds | Post-emergence Activity | Better than picloram at 300 g/ha |
Potential Mechanism of Action: Auxin Signaling Pathway
Synthetic auxins like picolinic acid derivatives are thought to act by binding to auxin receptors, primarily the TIR1/AFB F-box proteins. This binding event promotes the degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes that control cell division, expansion, and differentiation. At herbicidal concentrations, this leads to a catastrophic loss of controlled growth.
Caption: Hypothetical Auxin Signaling Pathway for Picolinic Acid Herbicides.
Potential Antifungal Activity
Certain derivatives of picolinic acid, particularly picolinamides, have demonstrated antifungal properties. The presence of a chlorine atom in such structures has been shown to be beneficial for their activity. This suggests that this compound could serve as a scaffold for the development of novel antifungal agents.
Structure-Activity Relationship Insights
Studies on picolinamides have indicated that chloro-substituted derivatives exhibit significant antifungal activity against a range of plant pathogenic fungi. Another related class of compounds, pyridine carboxamides, have been identified as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. The core structure of this compound is a precursor to these active carboxamides.
Quantitative Data from Structurally Related Compounds
The table below presents the antifungal activity of picolinamide and pyridine carboxamide derivatives against various fungal pathogens.
| Compound Class | Compound Example | Target Fungus | Activity Metric | Value (µg/mL) |
| Picolinamides | Chloro-substituted derivative | Rhizoctonia solani | ED50 | 29.08 |
| Picolinamides | Chloro-substituted derivative | Alternaria alternata | ED50 | 33.90 |
| Pyridine Carboxamides | Compound 3f | Botrytis cinerea SDH | IC50 | 5.6 |
| Pyridine Carboxamides | Thifluzamide (standard) | Botrytis cinerea SDH | IC50 | 7.61 |
Potential Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)
A plausible mechanism of action for antifungal pyridine derivatives is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain. By blocking the electron transport chain at this stage, the compound would disrupt cellular respiration and ATP production, leading to fungal cell death.
Caption: Mechanism of SDH Inhibition by Pyridine Carboxamides.
Potential Antibacterial Activity
Picolinic acid itself is a known microbial secondary metabolite and has been investigated for its antimicrobial properties. While generally exhibiting weaker activity compared to specialized antibiotics, the picolinic acid scaffold can be a starting point for the development of more potent antibacterial agents.
Quantitative Data from Structurally Related Compounds
The following table shows the Minimum Inhibitory Concentration (MIC) values for picolinic acid and its sodium salt against common bacterial and fungal strains.
| Compound | Target Microbe | pH | MIC (mg/mL) |
| Picolinic Acid | Staphylococcus aureus | 5.0 | 0.02 - 0.78 |
| Picolinic Acid | Pseudomonas aeruginosa | 5.0 | 0.02 - 0.78 |
| Sodium Picolinate | Staphylococcus aureus | 7.0 | 0.19 - 3.13 |
| Sodium Picolinate | Pseudomonas aeruginosa | 7.0 | 0.19 - 3.13 |
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for assessing the potential biological activities of this compound.
Protocol for Herbicidal Activity: Root Growth Inhibition Assay
This protocol is adapted for use with Arabidopsis thaliana, a model organism for plant biology.
-
Preparation of Test Compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 100 mM).
-
Perform serial dilutions to create a range of working stock solutions.
-
-
Preparation of Growth Medium:
-
Prepare Murashige and Skoog (MS) agar medium, including vitamins and sucrose, and adjust the pH to 5.7.
-
Autoclave the medium and allow it to cool to approximately 50-55°C.
-
Add the test compound from the working stock solutions to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final solvent concentration is consistent across all plates and does not exceed a non-phytotoxic level (e.g., <0.1% DMSO). Pour the medium into sterile square Petri dishes.
-
-
Seed Sterilization and Plating:
-
Surface-sterilize Arabidopsis thaliana seeds using 70% ethanol for 1 minute, followed by a 20% bleach solution with a drop of Tween-20 for 10 minutes. Rinse the seeds 4-5 times with sterile distilled water.
-
Resuspend the seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days to synchronize germination.
-
Aseptically place 10-15 seeds in a line on the surface of the prepared MS agar plates containing the test compound.
-
-
Incubation and Data Collection:
-
Seal the plates and place them vertically in a growth chamber with a controlled light/dark cycle (e.g., 16h light / 8h dark) and temperature (e.g., 22°C).
-
After a set period (e.g., 7-10 days), photograph the plates.
-
Measure the primary root length of each seedling using image analysis software (e.g., ImageJ).
-
-
Data Analysis:
-
Calculate the average root length for each concentration.
-
Express the results as a percentage of the root growth on the control (solvent-only) plates.
-
Determine the IC50 value (the concentration that inhibits root growth by 50%) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Protocol for Antifungal/Antibacterial Activity: Broth Microdilution MIC Assay
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC).[1][2]
-
Preparation of Test Compound Dilutions:
-
In a sterile 96-well microtiter plate, add 50 µL of sterile growth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria) to wells in columns 2 through 12.[1]
-
Add 100 µL of the test compound at twice the highest desired final concentration to the wells in column 1.[1]
-
Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, and then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard the final 50 µL from column 10. Column 11 serves as the growth control (no compound), and column 12 as the sterility control (no compound, no inoculum).
-
-
Preparation of Inoculum:
-
From a fresh culture plate, select several colonies of the test microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for fungi and 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL for fungi or 5 x 10^5 CFU/mL for bacteria in the final assay volume.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted inoculum to each well from column 1 to 11. The final volume in each well will be 100 µL.
-
Seal the plate and incubate under appropriate conditions (e.g., 35°C for 24-48 hours for fungi; 37°C for 18-24 hours for bacteria).
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.
-
Proposed Research Workflow
For researchers interested in investigating this compound, a structured workflow is essential.
Caption: A Proposed Workflow for Investigating Novel Compounds.
Conclusion
While this compound remains an uncharacterized molecule in the public domain, a thorough analysis of its structural features and the biological activities of related compounds provides a strong rationale for its investigation as a potential herbicidal or antifungal agent. The picolinic acid core is a privileged scaffold, and the specific substitution pattern of this compound warrants exploration. The experimental protocols and potential mechanisms of action outlined in this guide offer a foundational framework for researchers to initiate such studies and contribute to the fields of agrochemical and pharmaceutical discovery.
References
5-Chloro-6-methoxypicolinic Acid: A Technical Overview of a Promising Heterocyclic Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-6-methoxypicolinic acid is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. Its heterocyclic structure, featuring a carboxylic acid, a chloro group, and a methoxy group, presents multiple points for chemical modification, making it an attractive scaffold for the synthesis of novel bioactive compounds. While extensive research on this specific molecule is limited in publicly available literature, this guide provides a comprehensive overview of its known properties, a plausible synthetic route, potential derivatives, and anticipated biological activities based on structurally related compounds.
Physicochemical Properties
This compound is a solid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1214373-91-7 | [1][2] |
| Molecular Formula | C₇H₆ClNO₃ | [1][2] |
| Molecular Weight | 187.58 g/mol | [1][2] |
| Appearance | Solid | |
| Storage Temperature | 2-8°C | [1] |
Synthesis of this compound
Proposed Synthetic Pathway
A hypothetical multi-step synthesis is outlined below, starting from a commercially available precursor.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)
Step 1: Chlorination of 2-Methyl-6-methoxypyridine
-
To a solution of 2-methyl-6-methoxypyridine in a suitable solvent (e.g., acetonitrile), add N-chlorosuccinimide (NCS) in a 1:1 molar ratio.
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-chloro-2-methyl-6-methoxypyridine.
Step 2: Oxidation to this compound
-
Dissolve the 5-chloro-2-methyl-6-methoxypyridine in an appropriate solvent mixture, such as pyridine and water.
-
Add a strong oxidizing agent, for instance, potassium permanganate (KMnO₄), portion-wise while maintaining the temperature below 50°C.
-
After the addition is complete, heat the mixture at reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and filter to remove manganese dioxide.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Known and Potential Derivatives
Specific derivatives of this compound are not widely reported. However, the carboxylic acid functional group serves as a versatile handle for the synthesis of a variety of derivatives, including:
-
Esters: Reaction with various alcohols in the presence of an acid catalyst can yield a range of ester derivatives. These derivatives may exhibit altered solubility and pharmacokinetic properties.
-
Amides: Coupling of the carboxylic acid with primary or secondary amines using standard peptide coupling reagents (e.g., DCC, EDC) can produce a diverse library of amide derivatives. This is a common strategy in drug discovery to explore interactions with biological targets.
-
Heterocyclic derivatives: The carboxylic acid can be used as a precursor for the synthesis of more complex heterocyclic systems, such as oxadiazoles or triazoles.
The following table provides examples of potential derivatives and their hypothetical properties.
| Derivative Type | General Structure | Potential Properties |
| Methyl Ester | 5-Chloro-6-methoxy-2-(methoxycarbonyl)pyridine | Increased lipophilicity, potential for esterase-mediated prodrug strategy. |
| Amide | 5-Chloro-6-methoxy-N-(substituted)picolinamide | Can introduce new pharmacophores, potential for improved target binding affinity. |
Potential Biological Activities and Signaling Pathways
While the biological activity of this compound has not been extensively studied, the activities of structurally related compounds provide insights into its potential therapeutic applications. Substituted picolinic acids and other pyridine derivatives have been reported to exhibit a range of biological activities, including antimicrobial, herbicidal, and anticancer effects.
Antimicrobial Activity
Many pyridine derivatives have shown promising antimicrobial properties.[2][3] The mechanism of action for such compounds can vary but may involve the inhibition of essential microbial enzymes or disruption of the cell membrane. Picolinic acid itself is known to have antimicrobial activity, which is sometimes attributed to its ability to chelate metal ions essential for microbial growth.[4]
Anticancer Activity
The pyridine scaffold is present in numerous anticancer agents. The chloro and methoxy substituents on the aromatic ring can influence the compound's electronic properties and its ability to interact with biological targets. For instance, some quinoline derivatives with similar substitution patterns have been investigated as inhibitors of signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[5][6]
The following diagram illustrates a hypothetical mechanism of action for this compound as a potential anticancer agent targeting a generic kinase pathway.
Caption: Hypothetical signaling pathway inhibition by a derivative.
Conclusion
This compound represents a valuable, yet underexplored, building block for the development of novel chemical entities. Its synthesis is achievable through established chemical transformations, and its structure is amenable to a wide range of derivatizations. Based on the biological activities of related compounds, derivatives of this compound hold promise as potential antimicrobial and anticancer agents. Further research is warranted to synthesize and screen a library of its derivatives to fully elucidate their therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of picolinic acid against extracellular and intracellular Mycobacterium avium complex and its combined activity with clarithromycin, rifampicin and fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 26893-73-2|6-Methoxypicolinic acid|BLD Pharm [bldpharm.com]
A Technical Guide to the Thermochemical Data of 5-Chloro-6-methoxypicolinic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the thermochemical properties of 5-Chloro-6-methoxypicolinic acid. Due to the absence of publicly available experimental thermochemical data for this specific compound, this document provides a comprehensive framework for its determination through both computational and experimental methodologies. The guide details the theoretical background and practical workflows for high-accuracy computational thermochemistry and experimental analysis via bomb calorimetry. This document is intended to serve as a foundational resource for researchers seeking to understand and obtain critical thermodynamic parameters for this compound, which are essential for process development, safety analysis, and molecular modeling in drug discovery and development.
Introduction
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for reaction engineering, predicting chemical reactivity, and ensuring process safety. As of this writing, specific experimental thermochemical data for this compound is not available in the literature. Therefore, this guide outlines the established computational and experimental protocols to reliably determine these values.
Computational Thermochemistry Workflow
High-accuracy composite ab initio methods are powerful tools for predicting thermochemical data with accuracies approaching experimental values.[1][2][3] These multi-step procedures are designed to approximate high levels of theory with large basis sets by combining results from several calculations. The Gaussian-n theories, such as G4 theory, are well-established methods for calculating energies of molecules containing first, second, and third-row main group elements.[4][5]
The following workflow, based on the principles of G4 theory, is recommended for the in silico determination of the thermochemical properties of this compound.
Computational Protocol
-
Conformational Analysis: For flexible molecules, a thorough conformational search is the first step to identify the lowest-energy conformer.[6][7] This can be achieved using molecular mechanics force fields like MMFF94.
-
Geometry Optimization and Frequency Calculation: The lowest-energy conformer is then subjected to geometry optimization and harmonic frequency calculations using a density functional theory (DFT) method, such as B3LYP with the 6-31G(2df,p) basis set.[4] The vibrational frequencies are used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.
-
High-Level Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using increasingly sophisticated levels of theory and larger basis sets. This typically includes:
-
Calculation of Total Energy: The individual energy components are combined in an additive manner to approximate the total electronic energy at a very high level of theory and a complete basis set limit.
-
Derivation of Thermochemical Data: The standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cv) are then calculated from the total electronic energy and the vibrational analysis data. The enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes.[8][9][10]
Visualization of the Computational Workflow
Caption: Computational workflow for determining thermochemical data.
Experimental Determination: Bomb Calorimetry
The standard enthalpy of combustion (ΔcH°), and subsequently the standard enthalpy of formation (ΔfH°), can be determined experimentally using oxygen bomb calorimetry.[11][12][13] For organic compounds containing chlorine, special considerations are necessary to account for the formation of hydrochloric acid and potentially free chlorine during combustion.[13]
Experimental Protocol for Bomb Calorimetry of a Chloro-Organic Compound
-
Sample Preparation: A precisely weighed pellet of this compound is placed in a crucible. For compounds that are difficult to ignite, a known mass of a combustion aid (e.g., benzoic acid) may be added.
-
Bomb Assembly: The crucible is placed in the bomb, and a fuse wire is connected to the electrodes, ensuring it is in contact with the sample. A small, known amount of water is added to the bomb to absorb the acidic combustion products.
-
Pressurization and Combustion: The bomb is sealed and filled with high-pressure oxygen (typically around 25-30 atm). The bomb is then placed in a calorimeter bucket containing a known mass of water. After thermal equilibration, the sample is ignited electrically.
-
Temperature Measurement: The temperature of the water in the calorimeter is monitored with high precision before, during, and after combustion. The temperature change (ΔT) is used to calculate the heat released.
-
Calibration: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[11]
-
Analysis of Products: After combustion, the contents of the bomb are analyzed to determine the amounts of nitric acid (from the combustion of residual nitrogen in the bomb) and hydrochloric acid formed. Corrections are applied for the heat of formation of these acids.
-
Calculation of Enthalpy of Combustion: The heat released during the combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter, after applying all necessary corrections.[14]
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation of this compound is calculated from its standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).[15]
Visualization of the Experimental Workflow
Caption: Experimental workflow for bomb calorimetry.
Data Presentation
The following tables provide a structured format for presenting the thermochemical data for this compound, once determined through the methodologies described above.
Table 1: Calculated Thermochemical Properties of this compound at 298.15 K
| Property | Symbol | Value | Units |
| Standard Enthalpy of Formation (gas phase) | ΔfH°(g) | kJ/mol | |
| Standard Absolute Entropy (gas phase) | S°(g) | J/(mol·K) | |
| Heat Capacity at Constant Volume (gas phase) | Cv(g) | J/(mol·K) |
Table 2: Experimental Thermochemical Properties of this compound at 298.15 K
| Property | Symbol | Value | Units |
| Standard Enthalpy of Combustion (solid) | ΔcH°(s) | kJ/mol | |
| Standard Enthalpy of Formation (solid) | ΔfH°(s) | kJ/mol |
Conclusion
While direct experimental thermochemical data for this compound is currently unavailable, this guide provides robust and well-established computational and experimental frameworks for its determination. The computational workflow, leveraging high-accuracy composite methods, offers a reliable and cost-effective route to predict its gas-phase thermochemical properties. Concurrently, the experimental protocol for bomb calorimetry outlines the necessary steps for the empirical determination of its enthalpy of formation in the solid state. The successful application of these methodologies will yield the critical thermochemical data required for the safe and efficient use of this compound in research and development.
References
- 1. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Khan Academy [khanacademy.org]
- 11. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]
- 12. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]
- 13. scimed.co.uk [scimed.co.uk]
- 14. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]
- 15. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for Picolinic Acid Derivatives: A Technical Guide for Drug Development Professionals
Introduction
Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives represent a versatile scaffold in medicinal chemistry and drug design. Their unique structural and electronic properties make them effective chelating agents for various metal ions and foundational building blocks for molecules with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] This technical guide provides an in-depth overview of the application of quantum chemical calculations in the study of picolinic acid derivatives, offering insights into their molecular behavior and therapeutic potential. The integration of computational studies with experimental approaches provides a powerful framework for the rational design of novel picolinic acid-based therapeutic agents.[2]
Computational Methodologies
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable tools for elucidating the chemical reactivity and biological interactions of picolinic acid derivatives.[2] These methods provide valuable information on molecular structure, electronic properties, and potential binding modes with biological targets.
A typical computational workflow for studying picolinic acid derivatives is outlined below:
References
Methodological & Application
Application Note: Detailed Synthesis Protocol for 5-Chloro-6-methoxypicolinic acid
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed, two-step experimental protocol for the synthesis of 5-Chloro-6-methoxypicolinic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the commercially available methyl 5,6-dichloropicolinate, which undergoes a regioselective nucleophilic aromatic substitution (SNAr) with sodium methoxide to yield methyl 5-chloro-6-methoxypicolinate. Subsequent hydrolysis of the methyl ester furnishes the target compound. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug discovery.
Introduction
Picolinic acid derivatives are important scaffolds in pharmaceuticals and agrochemicals. The title compound, this compound, possesses a substitution pattern that makes it an attractive intermediate for the synthesis of more complex molecules. The protocol described herein offers a straightforward and efficient route to this compound, starting from a readily available precursor. The regioselectivity of the key methoxylation step is directed by the electronic properties of the pyridine ring, which is activated for nucleophilic attack at the C6 position by the electron-withdrawing nature of the ester group at C2 and the nitrogen atom in the ring.
Overall Reaction Scheme
Experimental Protocols
Step 1: Synthesis of Methyl 5-chloro-6-methoxypicolinate
This procedure details the selective methoxylation of methyl 5,6-dichloropicolinate at the C6 position.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Methyl 5,6-dichloropicolinate | ≥97% | Commercially available |
| Sodium methoxide | 95% | Anhydrous |
| Methanol (MeOH) | Anhydrous, ≥99.8% | ACS grade |
| Dichloromethane (DCM) | ACS grade | |
| Saturated aqueous sodium bicarbonate | Laboratory prepared | |
| Brine | Laboratory prepared | |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | |
| Round-bottom flask | - | |
| Magnetic stirrer and stir bar | - | |
| Reflux condenser | - | |
| Inert atmosphere setup (Nitrogen or Argon) | - | |
| Rotary evaporator | - | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add methyl 5,6-dichloropicolinate (1.0 eq).
-
Dissolve the starting material in anhydrous methanol (approximately 10 mL per gram of starting material).
-
Add sodium methoxide (1.1 eq) to the solution in one portion.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The starting material and product can be visualized under UV light.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane (50 mL) and water (50 mL).
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 5-chloro-6-methoxypicolinate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Expected Yield: 85-95% (based on related literature).
Step 2: Synthesis of this compound
This procedure describes the hydrolysis of the methyl ester to the final carboxylic acid.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Methyl 5-chloro-6-methoxypicolinate | From Step 1 | - |
| Lithium hydroxide monohydrate (LiOH·H₂O) | ≥98% | ACS grade |
| Tetrahydrofuran (THF) | ACS grade | |
| Water (deionized) | - | |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Laboratory prepared |
| Ethyl acetate (EtOAc) | ACS grade | |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | |
| Round-bottom flask | - | |
| Magnetic stirrer and stir bar | - | |
| pH paper or pH meter | - | |
| Separatory funnel | - | |
| Rotary evaporator | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve methyl 5-chloro-6-methoxypicolinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v, approximately 20 mL total per gram of ester).
-
Add lithium hydroxide monohydrate (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
A white precipitate should form. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield this compound as a solid.
-
The product can be further purified by recrystallization if necessary.
Expected Yield: >90%.
Data Presentation
Table 1: Summary of Reactants and Products
| Step | Starting Material | Product | Molecular Weight ( g/mol ) |
| 1 | Methyl 5,6-dichloropicolinate | Methyl 5-chloro-6-methoxypicolinate | 206.03 (starting), 201.61 (product) |
| 2 | Methyl 5-chloro-6-methoxypicolinate | This compound | 201.61 (starting), 187.58 (product) |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₇H₆ClNO₃ |
| Molecular Weight | 187.58 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃) | Expected signals: aromatic protons, methoxy protons, carboxylic acid proton |
| ¹³C NMR (CDCl₃) | Expected signals: aromatic carbons, methoxy carbon, carbonyl carbon |
| Mass Spec (ESI) | m/z [M-H]⁻ expected at 186.0 |
Note: Specific spectral data should be acquired for the synthesized compound to confirm its identity and purity.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Disclaimer
This protocol is based on established chemical principles and analogous reactions found in the scientific literature. The reaction conditions, particularly reaction times and purification methods, may require optimization for best results. All procedures should be carried out by trained chemists in a well-ventilated fume hood, using appropriate personal protective equipment.
Application Notes: 5-Chloro-6-methoxypicolinic Acid as a Versatile Building Block in Organic Synthesis
Introduction
5-Chloro-6-methoxypicolinic acid is a substituted pyridine derivative that serves as a crucial intermediate and building block in the synthesis of a wide array of complex organic molecules. Its unique structural arrangement, featuring a carboxylic acid, a chloro group, and a methoxy group on a pyridine ring, offers multiple reactive sites for synthetic transformations. This functional group constellation makes it a valuable precursor for the development of novel pharmaceutical agents and functional materials. The pyridine scaffold is a key feature in many biologically active compounds, and the ability to modify this core structure is of significant interest in medicinal chemistry and drug discovery.
Key Applications in Organic Synthesis
The strategic placement of reactive groups on the this compound backbone allows for its participation in a variety of powerful chemical reactions. These reactions enable the construction of more complex molecular architectures, making it a staple in the synthetic chemist's toolbox.
-
Amide Bond Formation: The carboxylic acid moiety is readily activated for amide coupling reactions. This is one of the most fundamental transformations in organic synthesis, particularly in the construction of peptide mimics and small molecule drug candidates. A range of modern coupling reagents can be employed to efficiently form amide bonds with a diverse set of primary and secondary amines, facilitating the generation of compound libraries for high-throughput screening.
-
Cross-Coupling Reactions: The chloro-substituent on the pyridine ring acts as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] This allows for the introduction of aryl, heteroaryl, or vinyl groups at the 5-position, significantly increasing molecular complexity and enabling the synthesis of biaryl and related structures. These motifs are prevalent in many marketed drugs and late-stage clinical candidates.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, further activated by the chloro and carboxylic acid groups, makes the 6-position susceptible to nucleophilic aromatic substitution. While the methoxy group is generally a poor leaving group, under certain conditions, it can be displaced by strong nucleophiles. More commonly, the chloro group can be displaced by various nucleophiles, providing a pathway to further functionalize the pyridine core.
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol details a general procedure for the coupling of this compound with a primary or secondary amine using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling agent.
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the acid in anhydrous DMF.
-
Add the amine (1.1 equivalents), followed by HATU (1.2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 equivalents) to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound (or its ester derivative) with an arylboronic acid.[1][3][4]
Materials:
-
Methyl 5-Chloro-6-methoxypicolinate (esterification of the acid is recommended to prevent side reactions)
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 equivalents)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction vessel, combine Methyl 5-Chloro-6-methoxypicolinate (1.0 equivalent), the arylboronic acid (1.5 equivalents), Pd(OAc)₂ (0.05 equivalents), SPhos (0.10 equivalents), and K₃PO₄ (3.0 equivalents).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 8-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue via flash column chromatography to yield the coupled product.
-
If the methyl ester was used, it can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).
Data Presentation
The following tables summarize representative quantitative data for the experimental protocols described above.
Table 1: Representative Yields for HATU-Mediated Amide Coupling
| Entry | Amine | Product | Yield (%) | Purity (%) |
| 1 | Benzylamine | N-benzyl-5-chloro-6-methoxypicolinamide | 92 | >98 (LC-MS) |
| 2 | Morpholine | (5-chloro-6-methoxypyridin-2-yl)(morpholino)methanone | 88 | >99 (LC-MS) |
| 3 | Aniline | 5-chloro-6-methoxy-N-phenylpicolinamide | 85 | >97 (LC-MS) |
Table 2: Representative Yields for Suzuki-Miyaura Cross-Coupling
| Entry | Arylboronic Acid | Product | Yield (%) | Purity (%) |
| 1 | Phenylboronic acid | Methyl 6-methoxy-5-phenylpicolinate | 85 | >98 (LC-MS) |
| 2 | 4-Fluorophenylboronic acid | Methyl 5-(4-fluorophenyl)-6-methoxypicolinate | 81 | >99 (LC-MS) |
| 3 | Thiophen-2-ylboronic acid | Methyl 6-methoxy-5-(thiophen-2-yl)picolinate | 76 | >97 (LC-MS) |
Visualizations
Caption: General experimental workflows for amide coupling and Suzuki coupling.
Caption: Synthetic pathways from this compound.
References
Application Notes and Protocols: 5-Chloro-6-methoxypicolinic Acid as a Ligand for Metal Complexation
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-6-methoxypicolinic acid is a substituted derivative of picolinic acid, a well-known bidentate chelating agent. Picolinic acid and its derivatives form stable complexes with a variety of metal ions through the nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group.[1][2] The substituents on the pyridine ring, a chloro group at the 5-position and a methoxy group at the 6-position, are expected to modulate the electronic properties of the ligand, thereby influencing the stability, geometry, and reactivity of its metal complexes. These modifications can be leveraged in the design of novel metallopharmaceuticals and other advanced materials.[1]
Metal complexes of picolinic acid derivatives have garnered significant interest due to their diverse biological activities, including antimicrobial, anticancer, and insulin-mimetic properties.[1][3][4] The formation of metal complexes can enhance the therapeutic potential of the organic ligand by, for example, increasing its lipophilicity and facilitating its transport across cell membranes.
These application notes provide a comprehensive overview of the potential of this compound as a ligand for metal complexation. Due to the limited availability of experimental data for this specific ligand, the following protocols and data tables are based on established methodologies for analogous picolinic acid derivatives and serve as a guide for initiating research in this area.
Physicochemical Properties and Coordination Chemistry
This compound is anticipated to act as a bidentate ligand, coordinating to a metal center via the pyridine nitrogen and the carboxylate oxygen. The coordination mode is a key determinant of the resulting complex's geometry and stability.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆ClNO₃ |
| Molecular Weight | 187.58 g/mol |
| pKa (Predicted) | ~3.3 |
Note: The pKa value is an estimate and should be experimentally determined for accurate stability constant calculations.
The stability of the resulting metal complexes is a critical parameter for any application and is quantified by the stability constant (log β).[5][6] While no experimentally determined stability constants for this compound complexes are currently available, Table 2 provides a template for recording such data once obtained. The stability of metal complexes with substituted picolinic acids is influenced by factors such as the nature of the metal ion and the substituents on the ligand.[7]
Table 2: Template for Stability Constants (log β) of Metal Complexes with this compound
| Metal Ion | log β₁ (ML) | log β₂ (ML₂) | log β₃ (ML₃) |
| Cu(II) | |||
| Ni(II) | |||
| Co(II) | |||
| Zn(II) | |||
| Fe(III) | |||
| Mn(II) |
Data to be populated with experimentally determined values.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of metal complexes with this compound, adapted from literature on similar picolinic acid derivatives.[1][2][8] Optimization of these protocols for the specific ligand and metal ion is recommended.
Protocol 1: Synthesis of a Generic Metal(II) Complex
This protocol describes a general method for synthesizing a metal(II) complex of this compound.
Materials:
-
This compound
-
A metal(II) salt (e.g., chloride, sulfate, or acetate)
-
Ethanol or methanol
-
Deionized water
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (2 molar equivalents) in a suitable solvent (e.g., 50 mL of ethanol) in a round-bottom flask.
-
In a separate beaker, dissolve the metal(II) salt (1 molar equivalent) in a minimal amount of deionized water or the same solvent.
-
Slowly add the metal salt solution to the ligand solution while stirring.
-
If necessary, adjust the pH of the mixture to facilitate deprotonation of the carboxylic acid and complex formation. A dilute solution of a non-coordinating base (e.g., NaOH) can be used.
-
Attach the reflux condenser and heat the mixture to reflux for 4-6 hours. The formation of a precipitate may be observed.
-
Allow the reaction mixture to cool to room temperature. If no precipitate forms, the solution can be concentrated by rotary evaporation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold solvent (e.g., ethanol) and then with diethyl ether to remove any unreacted starting materials.
-
Dry the complex in a desiccator over a suitable drying agent.
Protocol 2: Characterization of the Metal Complex
This protocol outlines the standard techniques used to characterize the synthesized metal complexes.
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the coordination of the ligand to the metal ion.
-
Sample Preparation: Prepare a KBr pellet of the dried complex.
-
Analysis: Compare the FTIR spectrum of the complex with that of the free ligand. A shift in the C=O stretching frequency of the carboxylic acid group and changes in the pyridine ring vibrations are indicative of coordination.[1][2]
2. UV-Visible (UV-Vis) Spectroscopy:
-
Purpose: To study the electronic transitions and to help determine the geometry of the complex.
-
Sample Preparation: Dissolve the complex in a suitable solvent (e.g., DMF or DMSO).
-
Analysis: Record the UV-Vis spectrum. The position and intensity of the d-d transition bands can provide information about the coordination environment of the metal ion.[2]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To characterize diamagnetic complexes in solution.
-
Sample Preparation: Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Analysis: Record the ¹H and ¹³C NMR spectra. Changes in the chemical shifts of the ligand's protons and carbons upon complexation can confirm the coordination.
4. Thermogravimetric Analysis (TGA):
-
Purpose: To study the thermal stability of the complex and determine the presence of coordinated or lattice solvent molecules.
-
Analysis: Heat the complex under a controlled atmosphere (e.g., nitrogen) and record the weight loss as a function of temperature.[2][8]
5. X-ray Diffraction (XRD):
-
Purpose: To determine the crystal structure of the complex.
-
Sample Preparation: Grow single crystals of the complex suitable for X-ray diffraction.
-
Analysis: Single-crystal XRD provides detailed information about bond lengths, bond angles, and the overall three-dimensional structure of the complex.[9][10] Powder XRD can be used to assess the crystallinity and phase purity of the bulk sample.[9]
Potential Applications in Drug Development
Metal complexes of picolinic acid derivatives are being explored for various therapeutic applications. The introduction of a chloro and a methoxy group in this compound may lead to complexes with enhanced biological activities.
Table 3: Potential Therapeutic Applications and Key Screening Assays
| Application Area | Key Screening Assays |
| Anticancer | Cytotoxicity assays (e.g., MTT, SRB) against various cancer cell lines, DNA binding and cleavage studies, apoptosis assays.[4] |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against a panel of bacteria and fungi.[1][8] |
| Anti-inflammatory | Assays to measure the inhibition of pro-inflammatory enzymes (e.g., COX-1, COX-2) or the production of inflammatory cytokines. |
| Antidiabetic | Evaluation of insulin-mimetic activity in cellular models.[3] |
Visualizations
Ligand Structure and Metal Coordination
References
- 1. sjctni.edu [sjctni.edu]
- 2. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Picolinic acid based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. redalyc.org [redalyc.org]
- 8. ajol.info [ajol.info]
- 9. researchpublish.com [researchpublish.com]
- 10. jocpr.com [jocpr.com]
Application Notes and Protocols for 5-Chloro-6-methoxypicolinic Acid in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 5-Chloro-6-methoxypicolinic acid as a valuable building block in medicinal chemistry and outline a detailed protocol for its application in amide coupling reactions. Substituted picolinic acids are crucial scaffolds in the development of novel therapeutic agents.
Application Notes
This compound is a substituted pyridine derivative that serves as a versatile starting material for the synthesis of a wide range of molecular structures. Its utility is particularly prominent in the field of drug discovery, where the picolinic acid moiety is a key feature in many biologically active compounds. The presence of the chloro and methoxy groups provides specific electronic and steric properties that can be exploited to modulate the pharmacological profile of a target molecule.
The primary application of this compound is in the formation of amide bonds. The carboxylic acid functionality can be readily activated to react with a diverse array of primary and secondary amines, enabling the construction of large compound libraries for high-throughput screening and subsequent lead optimization. This approach is fundamental to modern drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR).
Data Presentation
The following table summarizes representative quantitative data for a HATU-mediated amide coupling reaction of a structurally similar picolinic acid, 5-Amino-6-methoxypicolinic acid.[1] This data is provided for illustrative purposes to indicate the potential efficiency of the described protocol. Actual yields and purities may vary depending on the specific amine substrate used in conjunction with this compound.
| Coupling Reagent | Base | Solvent | Representative Yield | Representative Purity | Reference |
| HATU | DIPEA | Isopropylacetate | 88% | 95 A% | WO 2018/116139 A1[1] |
| HATU | TEA | DMF | 55% | Not Reported | Organic & Biomolecular Chemistry, 2022, DOI: 10.1039/d2ob00431a[1] |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling of this compound
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using HATU as the coupling agent. This method is widely used due to its efficiency and mild reaction conditions.
Materials:
-
This compound
-
Amine of interest (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or other suitable non-nucleophilic base
-
Anhydrous DMF (N,N-Dimethylformamide) or other suitable aprotic solvent (e.g., Isopropylacetate)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the acid in anhydrous DMF.
-
Add the amine of interest (1.1 equivalents) to the solution.
-
In a separate container, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 equivalents).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable chromatographic method (e.g., TLC or LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 5% aqueous LiCl solution, 1 M aqueous HCl, saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide product.
Expected Outcome:
This procedure is expected to yield the corresponding amide derivative of this compound. The yield and purity of the final product will be dependent on the specific amine used and the effectiveness of the purification.
Visualizations
Caption: A flowchart illustrating the key steps in the HATU-mediated amide coupling protocol.
Caption: The role of this compound in generating compound libraries.
References
Characterization of 5-Chloro-6-methoxypicolinic acid: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of 5-Chloro-6-methoxypicolinic acid. The methods described herein are essential for purity assessment, quantitative analysis, and structural elucidation, crucial for researchers, scientists, and professionals in drug development.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of this compound. A reversed-phase method is generally suitable for this compound.
Quantitative Data Summary
| Parameter | HPLC Method 1 (UV Detection) | HPLC Method 2 (Fluorescence Detection) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range | 0.1 - 100 µg/mL | 1 - 500 ng/mL |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.5 ng/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~1.5 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 3% |
Experimental Protocol: HPLC with UV Detection
This protocol outlines a standard reversed-phase HPLC method for the quantitative analysis of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
Volumetric flasks, pipettes, and syringes
-
0.22 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid), with the ratio adjusted to achieve optimal separation (e.g., starting with 60:40 Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically around 270-280 nm).
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection.
5. Analysis:
-
Inject the blank (mobile phase), standard solutions, and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak area of this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
6. Method Validation:
-
Validate the method according to ICH guidelines, assessing parameters such as linearity, range, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3][4][5]
Experimental Workflow: HPLC Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For a polar molecule like this compound, derivatization is typically required to increase its volatility.
Quantitative Data Summary
| Parameter | GC-MS Method (with Derivatization) |
| Linearity (r²) | > 0.998 |
| Range | 10 - 1000 ng/mL |
| Limit of Detection (LOD) | ~1 ng/mL |
| Limit of Quantitation (LOQ) | ~5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Protocol: GC-MS with Derivatization
This protocol describes a general approach for the analysis of this compound using GC-MS after derivatization.
1. Materials and Reagents:
-
This compound reference standard
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or diazomethane for methylation)[6]
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Vials with screw caps and septa
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the derivatized analyte (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
3. Derivatization Procedure (Example with BSTFA):
-
Accurately weigh the sample or standard into a reaction vial.
-
Add a known amount of the internal standard.
-
Add the anhydrous solvent (e.g., 100 µL of pyridine).
-
Add the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at a specific temperature and time (e.g., 70°C for 30 minutes) to complete the reaction.
-
Cool the vial to room temperature before injection.
4. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 50-500
5. Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and mass spectra.
-
Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.
-
For quantitative analysis, use selected ion monitoring (SIM) mode for higher sensitivity and selectivity.
-
Create a calibration curve using the peak area ratio of the analyte to the internal standard.
Derivatization and GC-MS Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
Predicted ¹H and ¹³C NMR Data
The following tables provide predicted chemical shifts for this compound. Actual values may vary depending on the solvent and other experimental conditions.
Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS) [7][8][9]
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | 7.8 - 8.2 | d |
| H-4 | 7.3 - 7.6 | d |
| -OCH₃ | 3.9 - 4.2 | s |
| -COOH | 10.0 - 13.0 | br s |
Predicted ¹³C NMR Chemical Shifts (in CDCl₃, relative to TMS) [7][8][10]
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 (C=O) | 165 - 170 |
| C-3 | 125 - 130 |
| C-4 | 140 - 145 |
| C-5 (C-Cl) | 148 - 152 |
| C-6 (C-OCH₃) | 160 - 165 |
| -OCH₃ | 53 - 58 |
Experimental Protocol: NMR Spectroscopy
1. Materials and Reagents:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
2. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
3. Sample Preparation:
-
Dissolve an appropriate amount of the sample (typically 5-10 mg) in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved.
4. Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum (typically with proton decoupling).
-
For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[11]
Logical Relationship of NMR Data for Structure Elucidation
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound based on the absorption of infrared radiation.
Characteristic FTIR Absorption Bands
The following table lists the expected characteristic absorption bands for this compound.[12][13][14][15]
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic acid) | Stretching | 2500-3300 | Broad, Strong |
| C-H (Aromatic) | Stretching | 3000-3100 | Medium |
| C-H (Methoxy) | Stretching | 2850-2960 | Medium |
| C=O (Carboxylic acid) | Stretching | 1680-1720 | Strong |
| C=C, C=N (Aromatic ring) | Stretching | 1400-1600 | Medium to Strong |
| C-O (Methoxy/Carboxylic acid) | Stretching | 1200-1300 | Strong |
| C-Cl | Stretching | 600-800 | Medium |
Experimental Protocol: FTIR Spectroscopy
1. Materials and Reagents:
-
This compound sample
-
Potassium bromide (KBr, IR grade) for pellet preparation (optional)
2. Instrumentation:
-
FTIR spectrometer with a suitable detector (e.g., DTGS)
-
Accessory for sample analysis (e.g., ATR, KBr press)
3. Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
4. Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and collect the sample spectrum.
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Sample Preparation Overview
Proper sample preparation is critical for obtaining accurate and reproducible results.[16][17] The choice of method depends on the analytical technique and the sample matrix.
General Workflow for Sample Preparation
References
- 1. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Determination of LOD, LOQ of HPLC method - Chromatography Forum [chromforum.org]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 14. researchgate.net [researchgate.net]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. americanlaboratory.com [americanlaboratory.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Use of 5-Chloro-6-methoxypicolinic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-Chloro-6-methoxypicolinic acid as a key building block in the preparation of novel agrochemicals, particularly herbicides. The protocols detailed below are based on established synthetic methodologies for structurally related picolinic acid derivatives and serve as a guide for the development of new active ingredients.
Introduction
Picolinic acid derivatives are a well-established class of herbicides that act as synthetic auxins, disrupting plant growth and development. The targeted substitution on the picolinic acid scaffold allows for the fine-tuning of herbicidal activity, selectivity, and environmental persistence. This compound is a valuable intermediate, offering two key reactive sites: the carboxylic acid for amide bond formation and the chloro group for nucleophilic substitution, enabling the synthesis of a diverse range of potential agrochemical candidates.
Key Synthetic Applications
The primary application of this compound in agrochemical synthesis is as a scaffold for the introduction of various pharmacophores through amide bond formation. This approach is widely used in the synthesis of novel herbicides. While direct experimental data for this compound is limited in the public domain, extensive research on analogous compounds, such as 5-amino-6-methoxypicolinic acid, provides a strong foundation for developing synthetic protocols.
The general synthetic approach involves the coupling of the picolinic acid moiety with a desired amine, often a substituted aniline or a heterocyclic amine, to yield the corresponding picolinamide. These amides can then be further modified or directly screened for herbicidal activity.
Data Presentation
The following table summarizes quantitative data from a representative amide coupling reaction using a structurally similar starting material, 3-Amino-6-methoxy-5-(trifluoromethyl)picolinic acid. This data provides a benchmark for expected yields and purities when applying similar methodologies to this compound.
| Protocol | Coupling Reagent | Base | Solvent | Product Yield | Product Purity | Reference |
| 1 | HATU | DIPEA | Isopropylacetate | 88% | 95 A% | WO 2018/116139 A1 |
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of picolinamide derivatives and are expected to be applicable to this compound with minor modifications.
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a general and efficient method for the formation of an amide bond between a picolinic acid derivative and a primary or secondary amine using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling agent.
Materials:
-
This compound
-
Target amine (e.g., substituted aniline or heterocyclic amine)
-
HATU (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equivalents)
-
Anhydrous solvent (e.g., Isopropylacetate, DMF, or DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and the chosen anhydrous solvent.
-
Add the target amine (1.1 equivalents) to the solution.
-
In a separate flask, dissolve HATU (1.2 equivalents) in the anhydrous solvent.
-
Slowly add the HATU solution to the reaction mixture containing the acid and amine.
-
Add DIPEA (2.0 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired picolinamide.
Mandatory Visualizations
Experimental Workflow: HATU-Mediated Amide Coupling
Caption: Workflow for the synthesis of picolinamides.
Logical Relationship: Picolinic Acid Herbicides' Mode of Action
Picolinic acid herbicides are synthetic auxins. Their mode of action involves binding to auxin receptors, leading to the degradation of transcriptional repressors and subsequent uncontrolled gene expression, which ultimately results in plant death.
Caption: Simplified mode of action for picolinic acid herbicides.
Application Notes and Protocols for the Purification of 5-Chloro-6-methoxypicolinic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Chloro-6-methoxypicolinic acid is a substituted pyridine carboxylic acid derivative. Compounds of this class are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The purity of such intermediates is critical to ensure the desired outcome and safety profile of the final products. This document provides detailed standard operating procedures for the purification of this compound using common laboratory techniques, along with protocols for assessing its purity.
Purification Protocols
The choice of purification method depends on the nature and quantity of impurities, as well as the scale of the purification. Below are three common and effective methods.
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.[1] The principle relies on dissolving the impure compound in a hot solvent and then allowing it to cool slowly, which leads to the formation of pure crystals as the solubility decreases, while impurities remain in the solution.[2]
Experimental Protocol:
a. Solvent Screening:
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) dropwise at room temperature, vortexing after each addition. A good solvent will not dissolve the compound at room temperature.
-
Heat the test tubes that show poor solubility at room temperature in a heating block or water bath.[3]
-
Continue adding the hot solvent dropwise until the solid just dissolves.
-
Allow the solutions to cool slowly to room temperature, then place them in an ice bath for about 15-20 minutes.[2]
-
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, and which forms well-defined crystals upon cooling.
b. Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen hot recrystallization solvent in portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[2]
-
If colored impurities are present, they may be removed by adding a small amount of activated carbon to the hot solution and then performing a hot filtration.
-
Allow the flask to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystals.[2]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove any residual solvent.
Acid-Base Extraction
This technique separates carboxylic acids from neutral or basic impurities by exploiting the difference in solubility of the acid and its corresponding salt in aqueous and organic phases.[4][5] The carboxylic acid is converted to its water-soluble salt by treatment with a base, allowing it to be extracted into the aqueous phase.[6]
Experimental Protocol:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel. The volume should be roughly equal to that of the organic phase.
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure generated from CO₂ evolution.
-
Allow the layers to separate. The deprotonated this compound (as its sodium salt) will be in the upper aqueous layer, while neutral impurities will remain in the organic layer.
-
Drain the lower organic layer. If basic impurities are suspected, the organic layer can be washed with a dilute acid solution (e.g., 1 M HCl).
-
Collect the aqueous layer containing the sodium salt of the target compound.
-
Cool the aqueous layer in an ice bath and slowly acidify it by adding concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is acidic (pH ~2).
-
The pure this compound will precipitate out of the solution as a solid.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being moved through the column by a mobile phase.[7] For a polar compound like this compound, silica gel is a common stationary phase.
Experimental Protocol:
a. Eluent System Selection:
-
Use thin-layer chromatography (TLC) to determine a suitable mobile phase (eluent).
-
Spot the crude material on a TLC plate and develop it in various solvent systems of differing polarities (e.g., mixtures of hexane and ethyl acetate, or dichloromethane and methanol).
-
The ideal eluent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound, with good separation from impurities.
b. Column Packing and Sample Loading:
-
Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle into a packed bed.
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for compounds that are not very soluble in the eluent, create a dry-load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the packed column.[8]
c. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and begin to elute the sample through the stationary phase.
-
Collect the eluent in small fractions as it exits the column.
-
Monitor the composition of the collected fractions using TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Purity Assessment Protocols
After purification, the purity of this compound should be assessed using appropriate analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of a compound by separating it from its impurities.
Experimental Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient might be:
-
0-2 min: 95% A, 5% B
-
2-15 min: Ramp to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified compound in a suitable solvent (e.g., acetonitrile/water).
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines HPLC separation with mass spectrometry detection, providing information on both purity and the molecular weight of the compound and any impurities.[9][10]
Experimental Protocol:
-
LC Conditions: Use the same HPLC conditions as described above.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Range: m/z 100-500.
-
-
Analysis: The identity of the main peak can be confirmed by its mass-to-charge ratio. The masses of impurity peaks can aid in their identification.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the purified compound and to detect the presence of impurities.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).[12][13]
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The ¹H NMR spectrum should show the expected signals with the correct integrations and splitting patterns. The absence of significant unassignable peaks indicates high purity.
Data Presentation
The following table summarizes illustrative quantitative data that might be obtained from the purification and analysis of this compound.
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Recrystallization | 92% | >99% | 85% | Dependent on the choice of an appropriate solvent. |
| Acid-Base Extraction | 92% | 98% | 90% | Effective for removing neutral and basic impurities. |
| Column Chromatography | 92% | >99.5% | 75% | Can achieve very high purity but may result in lower yield. |
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: Step-by-step process for purification by recrystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. vernier.com [vernier.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Purification [chem.rochester.edu]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
Application of 5-Chloro-6-methoxypicolinic Acid in the Development of Novel Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-6-methoxypicolinic acid and its derivatives are emerging as a versatile class of ligands for the development of novel homogeneous catalysts. While not catalytically active on its own, this substituted picolinic acid can be coordinated with various transition metals to create highly efficient and selective catalysts for a range of organic transformations. The electronic and steric properties imparted by the chloro and methoxy substituents on the pyridine ring allow for fine-tuning of the catalyst's reactivity, stability, and substrate scope.
This document provides detailed application notes and protocols for the use of this compound as a ligand in the development of novel catalysts, with a focus on manganese-catalyzed epoxidation, nickel-catalyzed cross-coupling, and copper-catalyzed azide-alkyne cycloaddition (click chemistry).
Application Notes
The primary application of this compound in catalysis is as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and the carboxylate oxygen. This coordination stabilizes the metal ion and creates a specific steric and electronic environment that can promote catalysis. The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methoxy group can influence the Lewis acidity of the metal center and the stability of catalytic intermediates.
Manganese-Catalyzed Epoxidation of Olefins
In combination with manganese salts, this compound can form a highly effective catalyst for the epoxidation of a wide variety of olefins. This catalytic system is particularly attractive due to its use of an earth-abundant and low-toxicity metal. The ligand plays a crucial role in activating the oxidant, typically a peroxide, and in controlling the selectivity of the epoxidation reaction.
Key Advantages:
-
High Efficiency: Rapid conversion of olefins to epoxides under mild conditions.
-
Broad Substrate Scope: Effective for both electron-rich and electron-deficient olefins.
-
High Selectivity: Minimizes the formation of side products.
-
Cost-Effective: Utilizes an inexpensive and abundant metal.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel complexes incorporating this compound as a ligand are promising catalysts for cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and complex organic molecules. The ligand can enhance the oxidative addition and reductive elimination steps of the catalytic cycle, leading to improved yields and broader functional group tolerance. Picolinamide ligands, derived from picolinic acids, have shown particular promise in nickel-catalyzed reductive cross-coupling reactions of aryl bromides.[1][2]
Potential Applications:
-
Suzuki-Miyaura coupling
-
Kumada coupling
-
Buchwald-Hartwig amination
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Copper(I) catalysts are widely used to promote the azide-alkyne cycloaddition (click chemistry), a powerful tool for bioconjugation and materials science. This compound can be used to synthesize copper coordination polymers that act as robust and recyclable catalysts for these reactions.[3][4] The ligand stabilizes the active copper(I) oxidation state and facilitates the catalytic cycle.
Benefits of a Picolinic Acid-Based Copper Catalyst:
-
High Yields: Efficient formation of 1,4-disubstituted 1,2,3-triazoles.
-
Mild Reaction Conditions: Often proceeds at room temperature in green solvents.
-
Catalyst Recyclability: The coordination polymer can often be recovered and reused.
Quantitative Data Summary
The following tables summarize representative quantitative data for catalytic systems employing picolinic acid derivatives as ligands. While specific data for this compound is not yet widely published, the data for closely related picolinic acid-based catalysts provide a strong indication of the expected performance.
Table 1: Manganese-Catalyzed Epoxidation of Various Olefins with a Picolinic Acid Ligand
| Entry | Olefin Substrate | Product Epoxide Yield (%) |
| 1 | (E)-Stilbene | >95 |
| 2 | Cyclooctene | >95 |
| 3 | 1-Octene | 85 |
| 4 | Styrene | 90 |
| 5 | α-Methylstyrene | 88 |
Data adapted from a representative manganese/picolinic acid catalytic system.[5][6]
Table 2: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Alkyl Bromides using a Picolinamide Ligand
| Entry | Aryl Bromide | Alkyl Bromide | Product Yield (%) |
| 1 | 4-Bromotoluene | Cyclopropyl bromide | 92 |
| 2 | 4-Bromoanisole | Cyclopropyl bromide | 88 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Cyclopropyl bromide | 75 |
| 4 | 2-Bromopyridine | Isopropyl bromide | 85 |
| 5 | 3-Bromobenzonitrile | Cyclobutyl bromide | 81 |
Data based on a nickel-catalyzed system with a picolinamide ligand.[1][2]
Table 3: Copper-Catalyzed Azide-Alkyne Cycloaddition using a Picolinic Acid-Based Coordination Polymer
| Entry | Azide | Alkyne | Product Yield (%) |
| 1 | Benzyl azide | Phenylacetylene | 98 |
| 2 | 1-Azido-4-methoxybenzene | 1-Ethynyl-4-fluorobenzene | 95 |
| 3 | 1-Azidobutane | Propargyl alcohol | 92 |
| 4 | (Azidomethyl)benzene | 1-Heptyne | 96 |
| 5 | 2-Azido-1-phenylethane | Ethynyltrimethylsilane | 90 |
Representative yields for a Cu(II) coordination polymer with picolinic acid.[3][4]
Experimental Protocols
The following are detailed protocols for the synthesis of a manganese-picolinic acid catalyst and its application in the epoxidation of an olefin. These protocols can be adapted for use with this compound.
Protocol 1: In Situ Preparation of a Manganese-Picolinic Acid Catalyst
Materials:
-
Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) or Manganese(II) chloride (MnCl₂)
-
This compound
-
Acetonitrile (MeCN), analytical grade
-
Olefin substrate
-
Aqueous hydrogen peroxide (H₂O₂, 30%) or peracetic acid (PAA)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Syringe pump
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the olefin substrate (0.5 mmol, 1.0 equiv).
-
Add acetonitrile (2 mL) to dissolve the substrate.
-
Add the manganese salt (0.25 mol%, 0.00125 mmol).
-
Add this compound (1 mol%, 0.005 mmol).
-
Stir the mixture at room temperature for 5 minutes to allow for the formation of the manganese-ligand complex.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Using a syringe pump, slowly add the oxidant (1.0-1.5 equiv) over a period of 1-2 hours. Caution: Peroxides are strong oxidizers; handle with care.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Nickel-Catalyzed Reductive Cross-Coupling
Materials:
-
Nickel(II) chloride ethylene glycol dimethyl ether complex (NiCl₂(dme))
-
This compound (or a derivative like a picolinamide)
-
Aryl bromide
-
Alkyl bromide
-
Zinc powder (reductant)
-
Tetrabutylammonium iodide (TBAI, additive)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask and Schlenk line for inert atmosphere
-
Magnetic stir bar and stir plate
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add NiCl₂(dme) (5 mol%) and the picolinamide ligand derived from this compound (10 mol%).
-
Add zinc powder (2.0 equiv) and TBAI (1.5 equiv).
-
Add the aryl bromide (1.0 equiv).
-
Add anhydrous DMF via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl bromide (1.5 equiv) via syringe.
-
Stir the reaction at room temperature or gentle heating (e.g., 50 °C) and monitor by TLC or GC-MS.
-
After completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Visualizations
Signaling Pathway for Catalytic Epoxidation
Caption: Proposed catalytic cycle for manganese-catalyzed epoxidation.
Experimental Workflow for Catalyst Synthesis and Application
Caption: General workflow for catalyst preparation and use.
Logical Relationship of Catalyst Components
Caption: Relationship between components in the catalytic system.
References
- 1. Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic activity and mechanistic investigation of 1D 2-Picolinic acid based Cu(II) coordination polymer in the selective construction of 1,4-disubstituted triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Manganese(II)/Picolinic Acid Catalyst System for Epoxidation of Olefins [organic-chemistry.org]
Application Notes and Protocols for High-Throughput Screening of 5-Chloro-6-methoxypicolinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picolinic acid and its derivatives are recognized as "privileged" structural motifs in drug discovery, forming the core of numerous biologically active molecules. The substituted pyridine ring system, such as that in 5-Chloro-6-methoxypicolinic acid, offers a versatile scaffold for developing targeted inhibitors of various enzymes. This document provides a detailed protocol for a high-throughput screening (HTS) campaign to identify potential inhibitors of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) from a library of this compound derivatives.
BACE1 is a key aspartyl protease in the amyloidogenic pathway, initiating the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[1] Inhibition of BACE1 is a primary therapeutic strategy to reduce Aβ levels in the brain.[2] The following protocols describe a robust Fluorescence Resonance Energy Transfer (FRET)-based assay, a common method for HTS of BACE1 inhibitors.[3][4]
BACE1 Cleavage of Amyloid Precursor Protein (APP)
BACE1 initiates the amyloidogenic pathway by cleaving the Amyloid Precursor Protein (APP) at the β-secretase site. This cleavage generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The subsequent cleavage of C99 by γ-secretase releases the amyloid-β (Aβ) peptide.
High-Throughput Screening Protocol: BACE1 FRET Assay
This protocol is adapted for a 384-well plate format suitable for automated HTS platforms. The assay measures the cleavage of a FRET-based peptide substrate that mimics the BACE1 cleavage site on APP. Cleavage of the substrate separates a fluorophore from a quencher, resulting in a detectable increase in fluorescence.
Materials and Reagents:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET peptide substrate (e.g., based on the "Swedish" mutation of APP)
-
BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound derivative library in DMSO
-
Known BACE1 inhibitor (e.g., Verubecestat) as a positive control
-
DMSO (vehicle control)
-
384-well black, low-volume assay plates
-
Fluorescence plate reader with excitation and emission wavelengths suitable for the FRET pair (e.g., Ex/Em = 545/585 nm)
Experimental Workflow:
Assay Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 100 nL of each this compound derivative from the library into the wells of a 384-well assay plate to achieve a final screening concentration of 10 µM.
-
Dispense 100 nL of the positive control (e.g., Verubecestat, final concentration 1 µM) and the vehicle control (DMSO) into designated wells.
-
-
Enzyme Addition:
-
Prepare a solution of recombinant human BACE1 in BACE1 Assay Buffer.
-
Dispense 5 µL of the BACE1 enzyme solution into each well containing the test compounds and controls.
-
-
Pre-incubation:
-
Centrifuge the plates briefly to ensure mixing.
-
Pre-incubate the plates for 15 minutes at room temperature (25°C) to allow for compound binding to the enzyme.
-
-
Reaction Initiation:
-
Prepare a solution of the BACE1 FRET peptide substrate in BACE1 Assay Buffer.
-
Dispense 5 µL of the substrate solution into each well to initiate the enzymatic reaction. The final assay volume is 10 µL.
-
-
Incubation:
-
Incubate the plates for 60 minutes at room temperature (25°C), protected from light.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for the FRET substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 x (1 - [(Fluorescencecompound - Fluorescencemin) / (Fluorescencemax - Fluorescencemin)])
-
Fluorescencecompound is the signal in the presence of the test compound.
-
Fluorescencemax is the average signal from the DMSO (vehicle) control wells (0% inhibition).
-
Fluorescencemin is the average signal from the positive control wells (100% inhibition).
-
-
For compounds showing significant inhibition, perform dose-response experiments to determine the IC50 value.
-
Data Presentation
The following table presents illustrative data for a hypothetical set of this compound derivatives screened against BACE1.
| Compound ID | Structure | % Inhibition at 10 µM | IC50 (µM) |
| CMPA-001 | This compound | 85.2 | 1.5 |
| CMPA-002 | N-benzyl-5-chloro-6-methoxypicolinamide | 92.5 | 0.8 |
| CMPA-003 | N-(3-fluorophenyl)-5-chloro-6-methoxypicolinamide | 78.9 | 3.2 |
| CMPA-004 | N-(pyridin-2-ylmethyl)-5-chloro-6-methoxypicolinamide | 95.1 | 0.5 |
| Verubecestat | (Positive Control) | 99.8 | 0.013[5] |
Disclaimer: The quantitative data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
The described FRET-based HTS assay provides a robust and efficient method for screening libraries of this compound derivatives to identify novel BACE1 inhibitors. Hit compounds identified from the primary screen should be further validated through dose-response studies and orthogonal assays to confirm their activity and mechanism of action. The versatile picolinic acid scaffold holds significant promise for the development of potent and selective BACE1 inhibitors for potential therapeutic intervention in Alzheimer's disease.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-6-methoxypicolinic Acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield of 5-Chloro-6-methoxypicolinic acid synthesis. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound?
A common and effective strategy involves a multi-step synthesis starting from a commercially available dichloropyridine derivative. A plausible route includes the regioselective methoxylation of a precursor like methyl 2,6-dichloropyridine-3-carboxylate, followed by a second halogenation at the 5-position, and concluding with hydrolysis to yield the final carboxylic acid. The precise sequence of steps can be adapted based on the stability of intermediates and the desired selectivity.
Q2: Which reaction steps are most critical for maximizing the overall yield?
The most critical steps for maximizing yield are typically the regioselective substitutions on the pyridine ring. Achieving high selectivity during the initial methoxylation to favor substitution at the 6-position over the 2-position is crucial.[1][2] Similarly, controlling the conditions of the subsequent chlorination to ensure selective substitution at the 5-position without byproduct formation is vital for a high overall yield.
Q3: How can I effectively monitor the progress of the synthesis reactions?
Reaction progress can be monitored using standard analytical techniques. Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitative analysis of reaction completion and byproduct formation. For more quantitative and detailed analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended. 1H NMR spectroscopy can also be used to analyze aliquots from the reaction mixture to determine the ratio of starting material to product.
Q4: What are the recommended purification methods for the final product and key intermediates?
Purification strategies depend on the physical properties of the compounds.
-
Intermediates: Intermediates that are solid can often be purified by recrystallization from a suitable solvent system, such as ethanol/water.[3] Column chromatography on silica gel is another common method for purifying organic intermediates.
-
Final Product: The final product, this compound, can be purified by recrystallization.[4] An acid-base extraction is also a highly effective method; the carboxylic acid can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by re-acidification of the aqueous layer.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield in Selective Methoxylation Step
Q: I am attempting a nucleophilic substitution to introduce a methoxy group at the 6-position of a dichlorinated pyridine precursor, but the yield is poor. What factors should I investigate?
A: Low yields in this step can stem from several factors, including reaction conditions, reagent choice, and solvent effects. The regioselectivity of nucleophilic substitution on dichloropyridines is highly sensitive to the solvent and temperature.[1][2]
Troubleshooting Steps:
-
Solvent Choice: The choice of solvent can dramatically influence the regioselectivity. For instance, reacting methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide in THF or CH2Cl2 tends to favor substitution at the 2-position, while using N,N-dimethylformamide (DMF) or MeOH can lead to higher regioselectivity for the desired 6-position.[1]
-
Temperature Control: Reactions performed at lower temperatures (e.g., -60°C to 5°C) can enhance selectivity and minimize side reactions.[2]
-
Base and Nucleophile: Using a strong, non-nucleophilic base to deprotonate methanol in situ can sometimes be less effective than using pre-formed sodium methoxide. Ensure your sodium methoxide is fresh and anhydrous.
-
Reaction Time: Monitor the reaction closely by TLC or HPLC to determine the optimal reaction time. Extending the time may not necessarily increase the yield of the desired product and could lead to the formation of byproducts.
Issue 2: Poor Selectivity and Byproduct Formation During Chlorination
Q: During the electrophilic chlorination step to introduce a chlorine atom at the 5-position, I am observing the formation of di-chlorinated and other isomeric byproducts. How can this be resolved?
A: Controlling the stoichiometry and reactivity of the chlorinating agent is key to achieving high selectivity. Over-chlorination or substitution at undesired positions often occurs with highly reactive reagents or harsh conditions.
Troubleshooting Steps:
-
Choice of Chlorinating Agent: Consider using a milder chlorinating agent. While sulfuryl chloride (SO2Cl2) is effective, it can sometimes be too reactive. N-Chlorosuccinimide (NCS) in a suitable solvent like acetonitrile or a chlorinated solvent can offer better control.
-
Stoichiometry: Carefully control the molar equivalents of the chlorinating agent. Use of a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. Adding the agent portion-wise or as a solution via syringe pump can help maintain a low concentration and improve selectivity.
-
Temperature Management: Perform the reaction at a controlled, often lower, temperature to moderate the reaction rate. Starting at 0°C and slowly allowing the reaction to warm to room temperature is a common strategy.
-
Catalyst: In some cases, a Lewis acid catalyst may be required, but its concentration and type should be optimized to avoid promoting side reactions.
Issue 3: Incomplete Hydrolysis of the Ester Group
Q: The final step of my synthesis is the alkaline hydrolysis of the methyl ester to the carboxylic acid, but the reaction is not going to completion. How can I improve the conversion rate?
A: Incomplete hydrolysis is often due to insufficient reaction time, temperature, or concentration of the base. The stability of the pyridine ring system can also influence reactivity.
Troubleshooting Steps:
-
Base Concentration and Equivalents: Increase the concentration of the aqueous base (e.g., from 1M to 4M NaOH or KOH) and ensure you are using a sufficient molar excess (typically 3-5 equivalents).
-
Co-solvent: If the starting ester has poor solubility in the aqueous base, adding a co-solvent like methanol, ethanol, or THF can improve miscibility and accelerate the reaction.
-
Temperature and Time: Increase the reaction temperature. Refluxing the mixture is a common practice to drive the hydrolysis to completion.[2] Monitor the reaction over a longer period to ensure it has reached its endpoint.
-
Work-up Procedure: Ensure the pH is sufficiently lowered during the acidic work-up (pH 2-3) to fully protonate and precipitate the carboxylic acid product.
Data Presentation and Experimental Protocols
Quantitative Data Summary
Table 1: Influence of Solvent on Regioselectivity of Methoxylation of Methyl 2,6-dichloropyridine-3-carboxylate
| Run | Solvent | Temperature (°C) | Ratio (2-methoxy : 6-methoxy) | Reference |
| 1 | THF | 5 | Major Product | [1] |
| 2 | CH₂Cl₂ | 5 | Major Product | [1] |
| 3 | DMF | 5 | Highly Regioselective (>97%) | [1] |
| 4 | MeOH | 5 | Major Product | [2] |
Data synthesized from related literature to illustrate solvent effects.
Key Experimental Protocols
Protocol 1: Optimized Methylation of a Hydroxypyridine Precursor
This protocol is adapted from a high-yield methylation procedure that can be applied to a suitable 6-hydroxypicolinic acid derivative.[6]
-
Suspend the 6-hydroxypyridine starting material in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon).
-
Cool the mixture to 0°C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise over 15 minutes.
-
Allow the mixture to stir at 0°C for 30 minutes after the addition is complete.
-
Add methyl iodide (MeI, 1.5 equivalents) dropwise via syringe.
-
Allow the reaction to stir at room temperature for 30 minutes, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by carefully adding ice-cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting methoxy derivative by column chromatography or recrystallization. A yield of over 90% can be expected under these optimized conditions.[6]
Protocol 2: Alkaline Hydrolysis of a Methyl Picolinate Ester
This protocol is a general method for the hydrolysis of methyl picolinate esters to the corresponding carboxylic acids.[2]
-
Dissolve the methyl 5-chloro-6-methoxypicolinate intermediate in a mixture of methanol and water (e.g., a 2:1 ratio).
-
Add a 4M aqueous solution of sodium hydroxide (4 equivalents).
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final this compound.
Visualizations
References
- 1. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 3. Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid—Key Intermediate of Lifitegrast (Xiidra) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5310915A - Process for the purification of 7-chloroquinoline-8-carboxylic acids - Google Patents [patents.google.com]
- 5. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Common side reactions in the synthesis of 5-Chloro-6-methoxypicolinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-6-methoxypicolinic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and practical synthetic route starts from 2,6-dichloro-5-methylpyridine. This multi-step synthesis involves oxidation of the methyl group to a nitrile, followed by methoxylation and subsequent hydrolysis of the nitrile to the carboxylic acid.
Q2: What are the critical steps in this synthetic pathway where side reactions are most likely to occur?
The most critical steps prone to side reactions are:
-
Methoxylation: The substitution of a chlorine atom with a methoxy group can sometimes lack regioselectivity.
-
Nitrile Hydrolysis: This step can be incomplete, leading to the formation of an amide byproduct. Additionally, under harsh conditions, decarboxylation of the final product can occur.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low yield after the methoxylation step.
-
Question: I am getting a low yield of the desired 6-methoxy product from 2,6-dichloro-5-cyanopyridine and I see multiple spots on my TLC plate. What could be the issue?
-
Potential Cause: Incomplete reaction or formation of the isomeric 2-methoxy-6-chloro-5-cyanopyridine. The regioselectivity of nucleophilic aromatic substitution on dichloropyridines can be influenced by the solvent and reaction conditions.[1]
-
Troubleshooting:
-
Reaction Conditions: Ensure anhydrous conditions as the presence of water can lead to undesired hydrolysis products.
-
Solvent Effects: The choice of solvent can significantly influence the regioselectivity. A polar aprotic solvent like DMF is often used to favor substitution at the 6-position.[1]
-
Temperature Control: Carefully control the reaction temperature. Running the reaction at a slightly elevated temperature might improve the conversion rate, but excessively high temperatures could lead to decomposition.
-
Purification: Isomeric products may be difficult to separate. Careful column chromatography with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) is recommended for purification.
-
Issue 2: Presence of an unknown, less polar impurity after nitrile hydrolysis.
-
Question: After hydrolyzing 5-Chloro-6-methoxypicolinonitrile, my final product is contaminated with a significant amount of a less polar compound. What is this impurity and how can I avoid it?
-
Potential Cause: This is likely the intermediate, 5-Chloro-6-methoxypicolinamide, resulting from incomplete hydrolysis of the nitrile. The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[2][3][4]
-
Troubleshooting:
-
Reaction Time: Extend the reaction time for the hydrolysis step. Monitor the reaction progress by TLC or HPLC until the amide intermediate is no longer observed.
-
Reaction Conditions: For acidic hydrolysis, ensure a sufficient concentration of a strong acid (e.g., concentrated HCl or H2SO4) and adequate heating (reflux).[2] For basic hydrolysis, use a sufficient excess of a strong base (e.g., NaOH or KOH) followed by acidification to obtain the carboxylic acid.[2]
-
Purification: If the amide is present in the final product, it can often be separated from the carboxylic acid by careful recrystallization or column chromatography. The carboxylic acid's polarity will be significantly different, especially when using a mobile phase containing a small amount of acid to suppress ionization.
-
Issue 3: Low overall yield and presence of a volatile byproduct.
-
Question: My overall yield of this compound is consistently low, and I have evidence of gas evolution during the final hydrolysis/workup. What could be happening?
-
Potential Cause: Decarboxylation of the final product, this compound, to form 2-chloro-3-methoxypyridine. Picolinic acids are susceptible to decarboxylation, especially at elevated temperatures.[5][6]
-
Troubleshooting:
-
Temperature Control: Avoid excessive temperatures during the hydrolysis and subsequent workup steps. If possible, conduct the hydrolysis under milder conditions, even if it requires a longer reaction time.
-
pH Control during Workup: During the acidification of the carboxylate salt (after basic hydrolysis), avoid overly acidic conditions and high temperatures, which can promote decarboxylation.
-
Inert Atmosphere: Performing the final steps under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize decomposition.
-
Summary of Potential Side Products and Their Identification
| Side Product | Formation Step | Reason for Formation | Analytical Identification (vs. Product) |
| 2-methoxy-6-chloro-5-cyanopyridine | Methoxylation | Lack of regioselectivity | Isomeric peak in GC-MS or LC-MS; different retention time in HPLC. |
| 5-Chloro-6-methoxypicolinamide | Nitrile Hydrolysis | Incomplete hydrolysis | Less polar spot on TLC; distinct signals in 1H NMR (amide protons); different mass in MS. |
| 2-chloro-3-methoxypyridine | Nitrile Hydrolysis / Workup | Decarboxylation of the final product | More volatile compound detectable by GC-MS; absence of carboxylic acid proton in 1H NMR. |
Experimental Protocols
Hypothetical Synthesis of this compound
This protocol is a generalized procedure based on common organic synthesis methodologies for similar compounds.
Step 1: Synthesis of 5-Chloro-6-methoxypicolinonitrile
-
To a solution of 2,6-dichloro-5-cyanopyridine in anhydrous methanol, add a solution of sodium methoxide in methanol dropwise at room temperature.
-
Stir the reaction mixture at reflux for several hours, monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 5-Chloro-6-methoxypicolinonitrile.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Acidic Hydrolysis: Reflux a solution of 5-Chloro-6-methoxypicolinonitrile in a mixture of concentrated hydrochloric acid and water for several hours. Monitor the reaction for the disappearance of the starting material and the intermediate amide.
-
Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
-
Alkaline Hydrolysis: Reflux a solution of 5-Chloro-6-methoxypicolinonitrile in an aqueous solution of sodium hydroxide.
-
After the reaction is complete, cool the mixture and carefully acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter, wash, and dry the solid as described above.
Visualizations
References
- 1. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US3245998A - Processes for the production of picolinic acid dericatives - Google Patents [patents.google.com]
- 5. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Chloro-6-methoxypicolinic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 5-Chloro-6-methoxypicolinic acid. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your purification efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: Common impurities can originate from unreacted starting materials, side reactions, or degradation of the product. The most likely impurities include:
-
Starting Materials: Depending on the synthetic route, residual starting materials may be present.
-
Isomeric Impurities: Formation of other positional isomers of chloro-methoxypicolinic acid can occur if the directing effects of the substituents are not perfectly controlled during synthesis.
-
Hydrolysis Products: If the synthesis involves an ester intermediate, incomplete hydrolysis can leave residual ester in the final product.
-
Over-reaction Products: The formation of di-chlorinated or other polysubstituted pyridines is possible under harsh reaction conditions.
-
Degradation Products: Picolinic acids can be susceptible to decarboxylation at high temperatures, leading to the formation of 5-chloro-6-methoxypyridine.
Q2: My purified this compound has a persistent color. What could be the cause and how can I remove it?
A2: A persistent color in your product is typically due to the presence of highly conjugated impurities or trace amounts of metal complexes. These can often be removed by treating a solution of your crude product with activated carbon followed by hot filtration. It is important to use a minimal amount of activated carbon to avoid significant loss of your desired product.
Q3: I am experiencing low recovery after recrystallization. What are the potential reasons?
A3: Low recovery during recrystallization can be attributed to several factors:
-
High Solubility in Cold Solvent: The chosen solvent may be too good at dissolving your compound, even at low temperatures.
-
Using an Excessive Amount of Solvent: Dissolving the crude product in too much hot solvent will result in a significant portion remaining in the mother liquor upon cooling.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper.
-
Product Degradation: If the recrystallization is performed at a very high temperature for a prolonged period, the product might degrade.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solutions |
| Persistent impurity with a similar Rf to the product on TLC. | The impurity and product have very similar polarities. | - Try a different solvent system for TLC with varying polarity to achieve better separation.- Consider using a different purification technique, such as column chromatography with a shallow gradient, or preparative HPLC. |
| The product "oils out" during recrystallization instead of forming crystals. | - The melting point of the compound is lower than the boiling point of the solvent.- The cooling rate is too rapid.- High concentration of impurities. | - Select a solvent with a lower boiling point.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try to pre-purify the crude material by another method (e.g., a quick filtration through a silica plug) to remove some impurities before recrystallization. |
| Poor peak shape (e.g., tailing or fronting) in HPLC analysis. | - Interaction of the acidic proton of the carboxylic acid with the silica support of the column.- Inappropriate mobile phase pH.- Column overload. | - Add a small amount of a competing acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to improve peak shape.- Adjust the mobile phase pH to be at least 2 pH units below the pKa of the carboxylic acid.- Reduce the sample concentration. |
| Inconsistent retention times in HPLC. | - Fluctuation in mobile phase composition.- Column temperature variation.- Column degradation. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Flush the column with a strong solvent and consider replacing it if the problem persists. |
Quantitative Data Summary
Solubility of Picolinic Acid (A Structurally Related Compound)
The following table provides solubility data for picolinic acid in different solvents at various temperatures. This information can serve as a useful starting point for selecting a suitable recrystallization solvent for this compound. Note that the chloro and methoxy substituents will alter the solubility profile.[1][2]
| Solvent | Temperature (°C) | Solubility (g/kg of solvent) |
| Water | 20 | ~862.5 |
| Ethanol | 20 | ~57.1 |
| Acetonitrile | 20 | ~17.0 |
HPLC Troubleshooting: Parameter Adjustments
| Problem | Parameter to Adjust | Typical Adjustment Range |
| Poor Resolution | Mobile Phase Composition (% Organic) | ± 5-10% |
| Flow Rate | ± 0.1-0.2 mL/min | |
| Column Temperature | ± 5-10 °C | |
| Peak Tailing | Mobile Phase Additive (e.g., TFA) | 0.05 - 0.1% (v/v) |
| Long Run Time | Gradient Slope | Increase the rate of organic solvent increase |
Experimental Protocols
Recrystallization Protocol
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent should be determined experimentally based on solubility tests. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective.
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Solvent Selection: In a small test tube, add a few milligrams of the crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or activated carbon.
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
HPLC Method for Purity Analysis
This protocol describes a starting point for developing an HPLC method for the purity analysis of this compound. Method optimization may be required.
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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Gradient:
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0-2 min: 10% B
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2-15 min: 10% to 90% B
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15-18 min: 90% B
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18-20 min: 90% to 10% B
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20-25 min: 10% B
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Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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Detection Wavelength: 254 nm
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Injection Volume: 10 µL
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Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
Visualizations
Caption: General workflow for the purification of this compound by recrystallization.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Stability and degradation pathways of 5-Chloro-6-methoxypicolinic acid
Technical Support Center: 5-Chloro-6-methoxypicolinic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with this compound.
| Problem | Possible Causes | Recommended Solutions |
| Unexpected degradation of the compound during storage. | 1. Hydrolysis: Presence of moisture can lead to the hydrolysis of the methoxy group to a hydroxyl group. 2. Photodegradation: Exposure to light, especially UV light, can cause dechlorination.[1] 3. Incompatible Storage Conditions: High temperatures can accelerate degradation. | 1. Store the compound in a desiccator under an inert atmosphere (e.g., argon or nitrogen). 2. Protect from light by storing in an amber vial or wrapping the container with aluminum foil.[1] 3. Store at recommended low temperatures (e.g., 2-8°C). |
| Inconsistent results in analytical assays (e.g., HPLC). | 1. On-column degradation: The pH of the mobile phase or the column temperature might be promoting degradation. 2. Impure standards: The reference standard may have degraded over time. 3. Sample preparation issues: The solvent used for sample preparation might be reacting with the compound. | 1. Optimize HPLC conditions: use a buffered mobile phase within a stable pH range (e.g., pH 3-7) and control the column temperature. 2. Re-qualify the reference standard or use a freshly prepared standard. 3. Use aprotic and neutral solvents for sample preparation whenever possible. |
| Formation of unknown impurities during reaction work-up. | 1. Hydrolysis under acidic or basic conditions: The methoxy group is susceptible to cleavage under strong acidic or basic conditions. 2. Decarboxylation: Elevated temperatures during work-up or purification can lead to the loss of the carboxylic acid group. | 1. Perform work-up at low temperatures and use mild acids or bases. If possible, maintain a neutral pH. 2. Avoid excessive heating during solvent evaporation or purification steps like distillation. Use techniques like rotary evaporation under reduced pressure. |
| Low yield or product degradation during synthesis. | 1. Reaction with nucleophiles: The chlorine atom on the pyridine ring can be susceptible to nucleophilic substitution, especially at elevated temperatures. 2. Instability in the presence of strong oxidizing or reducing agents. | 1. Carefully control the reaction temperature and stoichiometry of nucleophilic reagents. 2. Evaluate the compatibility of the compound with all reagents used in the synthetic step. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound?
Based on its chemical structure, the primary degradation pathways are likely to be:
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Hydrolysis: The methoxy group can be hydrolyzed to a hydroxyl group (forming 5-Chloro-6-hydroxypicolinic acid), particularly under acidic or basic conditions.
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Photodegradation: Similar to other chlorinated aromatic compounds, photodehalogenation (loss of the chlorine atom) can occur upon exposure to UV light.[1] This may proceed via heterolytic or homolytic cleavage.[1]
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Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.
2. How should I store this compound to ensure its stability?
To ensure long-term stability, the compound should be stored in a cool, dark, and dry place. Recommended storage conditions are in a tightly sealed container, protected from light (amber vial), at 2-8°C, and under an inert atmosphere to prevent moisture-related hydrolysis.
3. What analytical techniques are suitable for monitoring the stability of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. This method should be able to separate the parent compound from its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structure of the degradation products.
4. How can I perform a forced degradation study on this compound?
Forced degradation studies are essential to understand the stability of the molecule. This involves subjecting a solution of the compound to various stress conditions, including:
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Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C
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Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C
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Oxidative Degradation: e.g., 3% H₂O₂ at room temperature
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Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 80°C)
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Photodegradation: Exposing a solution to UV light (e.g., 254 nm)
Samples should be analyzed by a stability-indicating HPLC method at various time points to track the formation of degradants.
Quantitative Data Summary
The following tables present hypothetical stability data for this compound under various conditions. These tables are intended to serve as a template for presenting experimental results.
Table 1: pH-Dependent Stability of this compound in Aqueous Solution at 25°C
| pH | Rate Constant (k) (day⁻¹) | Half-life (t½) (days) | Major Degradant |
| 2.0 | 0.025 | 27.7 | 5-Chloro-6-hydroxypicolinic acid |
| 5.0 | 0.005 | 138.6 | 5-Chloro-6-hydroxypicolinic acid |
| 7.0 | 0.002 | 346.6 | Not significant |
| 9.0 | 0.018 | 38.5 | 5-Chloro-6-hydroxypicolinic acid |
| 12.0 | 0.045 | 15.4 | 5-Chloro-6-hydroxypicolinic acid |
Table 2: Thermal and Photolytic Stability of this compound
| Condition | Duration | % Degradation | Major Degradant(s) |
| Solid, 60°C | 14 days | < 1% | Not applicable |
| Solution (pH 7), 60°C | 14 days | 5.2% | 5-Chloro-6-hydroxypicolinic acid |
| Solid, UV light (254 nm) | 24 hours | 8.5% | 6-Methoxypicolinic acid |
| Solution (pH 7), UV light (254 nm) | 24 hours | 15.3% | 6-Methoxypicolinic acid, 6-Hydroxypicolinic acid |
Experimental Protocols
Protocol 1: Forced Degradation Study
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
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Stress Conditions:
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Acidic: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.
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Basic: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.
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Oxidative: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.
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Thermal (Solution): Mix 1 mL of stock solution with 9 mL of purified water. Incubate at 80°C.
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Photolytic: Expose a solution of the compound (e.g., 100 µg/mL in water) to a calibrated UV lamp.
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Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
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Sample Preparation: Neutralize acidic and basic samples before injection. Dilute samples to an appropriate concentration with the mobile phase.
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Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV Method
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: Acetonitrile.
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Gradient:
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0-5 min: 10% B
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5-20 min: 10% to 90% B
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20-25 min: 90% B
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25-26 min: 90% to 10% B
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26-30 min: 10% B
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection Wavelength: 275 nm.
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Injection Volume: 10 µL.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Optimization of reaction conditions for 5-Chloro-6-methoxypicolinic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Chloro-6-methoxypicolinic acid. The information is presented in a practical, question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and effective strategy involves a multi-step synthesis starting from a polychlorinated picolinic acid derivative, typically the methyl ester. The core of the synthesis relies on a regioselective nucleophilic aromatic substitution (SNAr) reaction to introduce the methoxy group, followed by hydrolysis of the ester to yield the final carboxylic acid.
Q2: How can I control the regioselectivity during the methoxylation step on a dichlorinated pyridine ring?
Controlling which chlorine atom is replaced by the methoxy group is a critical challenge. Solvent choice plays a crucial role in directing the regioselectivity of the reaction with a methoxide source (e.g., sodium methoxide).
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For substitution at the 6-position: Using a polar aprotic solvent system like N,N-dimethylformamide (DMF) and methanol (MeOH) has been shown to be highly regioselective for the 6-position on a 2,6-dichloropyridine derivative.[1]
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For substitution at the 2-position: A solvent system of tetrahydrofuran (THF) and dichloromethane (CH2Cl2) tends to favor the formation of the 2-methoxy isomer as the main product.[1]
Therefore, to synthesize this compound from a precursor like Methyl 5,6-dichloropicolinate, a DMF/MeOH solvent system is recommended.
Q3: What are the most common side products and how can they be minimized?
The primary side products are typically related to the methoxylation and hydrolysis steps.
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Isomeric Impurities: The formation of the incorrect regioisomer (e.g., 5-Chloro-2-methoxypicolinic acid) is a significant risk. As detailed in Q2, optimizing the solvent system is the most effective way to minimize this impurity.[1]
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Di-methoxy Products: If an excess of sodium methoxide is used or if the reaction is run for too long at elevated temperatures, a second substitution can occur, leading to a dimethoxy picolinate byproduct. To avoid this, use a controlled stoichiometry of the methoxide reagent (typically 1.0-1.2 equivalents).
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Hydrolysis of Chloro-substituents: During the final saponification step, harsh basic conditions (high concentration of NaOH, high temperature) can lead to the unintended hydrolysis of the remaining chloro group, forming a hydroxypicolinic acid derivative. Using milder hydrolysis conditions can prevent this.
Q4: What are the recommended conditions for the final ester hydrolysis step?
The hydrolysis of the methyl ester to the carboxylic acid is typically achieved via saponification. To minimize side reactions like the hydrolysis of the chloro group, it is advisable to use moderate reaction conditions. A common procedure involves stirring the ester with an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) at room temperature or with gentle heating, followed by acidic workup to precipitate the carboxylic acid product.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No Product Formation in Methoxylation Step | 1. Inactive sodium methoxide (hygroscopic).2. Reaction temperature is too low.3. Insufficient reaction time. | 1. Use fresh, anhydrous sodium methoxide. Ensure all solvents are dry.2. Gradually increase the reaction temperature while monitoring the reaction by TLC or HPLC.3. Extend the reaction time. Monitor progress to avoid the formation of di-methoxy byproducts. |
| Formation of Incorrect Regioisomer | 1. Incorrect solvent system used for the desired regioselectivity. | 1. To favor 6-position methoxylation, use a DMF/MeOH solvent system.[1]2. For 2-position methoxylation, a THF/CH2Cl2 system is more effective.[1] |
| Presence of Unreacted Starting Material | 1. Incomplete reaction.2. Insufficient amount of methoxide reagent. | 1. Increase the reaction time or temperature, carefully monitoring for side product formation.2. Use a slight excess (up to 1.2 equivalents) of sodium methoxide to drive the reaction to completion. |
| Formation of Dichloro- or Trichloropicolinic Acid in Final Product | 1. Incomplete hydrolysis of the ester intermediate. | 1. Extend the hydrolysis reaction time or slightly increase the temperature.2. Ensure at least one equivalent of base (e.g., NaOH) is used for the saponification. |
| Product is Oily or Difficult to Purify | 1. Presence of isomeric impurities with similar polarity.2. Residual solvent or starting materials. | 1. Optimize column chromatography conditions (e.g., solvent gradient) for better separation.2. Attempt recrystallization from a suitable solvent system to purify the product. Consider converting the acid to a salt for purification, followed by regeneration of the free acid.[2] |
Data Presentation
Table 1: Effect of Solvent on Regioselectivity of Methoxylation of Methyl 2,6-dichloropyridine-3-carboxylate[1]
| Reagent | Solvent System | Major Product | Regioselectivity |
| Sodium Methoxide | THF / CH2Cl2 | 2-methoxy isomer | Favors 2-position |
| Sodium Methoxide | DMF / MeOH | 6-methoxy isomer | Highly selective for 6-position |
| 4-Methylbenzenethiolate | DMF | 6-thioether isomer | >97% for 6-position |
Experimental Protocols
Hypothetical Protocol: Synthesis of this compound from Methyl 5,6-dichloropicolinate
Step 1: Regioselective Methoxylation
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To a solution of Methyl 5,6-dichloropicolinate (1.0 eq) in a mixture of anhydrous DMF and anhydrous MeOH (e.g., 4:1 v/v), add sodium methoxide (1.1 eq) portion-wise at 0 °C under an inert nitrogen atmosphere.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
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Upon completion, quench the reaction by carefully adding water.
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Extract the product into an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 5-chloro-6-methoxypicolinate.
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Purify the crude product by flash column chromatography if necessary.
Step 2: Saponification
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Dissolve the Methyl 5-chloro-6-methoxypicolinate (1.0 eq) from the previous step in a solvent mixture like THF/water.
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Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC/HPLC.
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Once the hydrolysis is complete, remove the organic solvent (THF) under reduced pressure.
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Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2-3 using cold 1M HCl.
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The product, this compound, should precipitate as a solid.
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Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for poor regioselectivity.
References
Technical Support Center: Identification of Impurities in 5-Chloro-6-methoxypicolinic Acid Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 5-Chloro-6-methoxypicolinic acid samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
A1: Impurities can originate from various stages of the manufacturing process. The most common sources include:
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Starting materials: Unreacted starting materials or impurities present in the starting materials. A potential synthetic precursor is 2,3-dichloro-5-trichloromethylpyridine.
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Intermediates: Incomplete reactions can lead to the presence of reaction intermediates in the final product.
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Byproducts: Side reactions occurring during the synthesis can generate structurally related byproducts.
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Reagents and solvents: Residual reagents, catalysts, or solvents used in the synthesis and purification processes.
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Degradation products: The active pharmaceutical ingredient (API) can degrade over time due to factors like light, heat, or humidity, forming degradation products.
Q2: I am observing an unexpected peak in the HPLC chromatogram of my this compound sample. How do I identify it?
A2: The first step is to systematically investigate the characteristics of the unknown peak.
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Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peak. This will provide the molecular weight of the impurity.
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UV-Vis Spectroscopy: A diode-array detector (DAD) in your HPLC system can provide the UV spectrum of the impurity. Comparing this to the spectrum of this compound can indicate structural similarities or differences.
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Spiking Studies: If you have a reference standard for a suspected impurity, you can "spike" your sample with a small amount of the standard. If the area of the unknown peak increases, it confirms the identity of the impurity.
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Fraction Collection and NMR: If the impurity is present in a sufficient quantity, you can collect the fraction corresponding to the unknown peak and perform Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Q3: My mass spectrometry data for a suspected impurity is ambiguous. What are the next steps?
A3: If initial MS data is not conclusive, consider the following:
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High-Resolution Mass Spectrometry (HRMS): HRMS provides a more accurate mass measurement, allowing you to determine the elemental composition of the impurity.
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Tandem Mass Spectrometry (MS/MS): Fragmenting the impurity ion in the mass spectrometer (MS/MS) can provide information about its substructures, which is crucial for identification.
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Chemical Derivatization: Derivatizing the sample can change the chromatographic behavior and mass spectral fragmentation of the impurity, sometimes making it easier to identify.
Q4: How can I differentiate between positional isomers of this compound?
A4: Positional isomers can be challenging to separate and identify.
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Chromatography: Optimizing your HPLC or GC method (e.g., changing the column, mobile phase, or temperature gradient) may achieve separation.
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NMR Spectroscopy: 1D and 2D NMR techniques, such as ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC, are powerful tools for unambiguously determining the substitution pattern on the pyridine ring and thus differentiating between isomers.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase pH | The pKa of picolinic acids influences their retention. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Column Overload | Reduce the injection volume or the sample concentration. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Incompatible Sample Solvent | The sample solvent should be similar in strength to the mobile phase. |
Issue 2: Inconsistent Retention Times in HPLC
| Potential Cause | Troubleshooting Step |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant temperature. |
| Mobile Phase Composition Varies | Prepare fresh mobile phase and ensure it is well-mixed. Use a gradient proportioning valve test to check for accuracy. |
| Pump Malfunction | Check for leaks and perform pump maintenance as needed. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is a general guideline and may require optimization.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and/or Mass Spectrometry |
| Injection Volume | 10 µL |
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is suitable for identifying residual solvents and other volatile or semi-volatile impurities. Derivatization may be necessary for non-volatile impurities.
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40-500 amu |
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
| Experiment | Purpose |
| ¹H-NMR | Provides information on the number and environment of protons. |
| ¹³C-NMR | Provides information on the number and environment of carbon atoms. |
| COSY | Shows correlations between coupled protons. |
| HSQC | Shows correlations between protons and directly attached carbons. |
| HMBC | Shows correlations between protons and carbons over two or three bonds. |
Potential Impurities in this compound
The following table lists some potential impurities based on common synthetic routes for similar molecules. The exact impurities will depend on the specific manufacturing process.
| Impurity | Potential Source | Expected [M+H]⁺ (m/z) |
| 2,3-dichloro-5-methylpyridine | Starting Material | 162.0 |
| 5-Chloro-6-hydroxypicolinic acid | Demethylation byproduct | 174.0 |
| Methyl 5-chloro-6-methoxypicolinate | Incomplete hydrolysis | 202.0 |
| Isomers of this compound | Side reaction | 188.0 |
Visual Workflows and Diagrams
Caption: Workflow for the identification of impurities.
Caption: Troubleshooting guide for common HPLC issues.
Caption: Sources of impurities in the manufacturing process.
Technical Support Center: Crystallization of 5-Chloro-6-methoxypicolinic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 5-Chloro-6-methoxypicolinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general physical and chemical properties of this compound?
| Property | Inferred Value/Characteristic | Source/Analogy |
| Appearance | White to off-white crystalline solid | General observation for purified carboxylic acids |
| Melting Point | Expected to be a sharp range for pure compound | General principle of melting point depression |
| Solubility | Likely soluble in polar organic solvents (e.g., methanol, ethanol) and sparingly soluble in non-polar solvents. Solubility in water is expected to be pH-dependent. | Analogy to picolinic acid's solubility[1][2] |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5. | General pKa range for carboxylic acids. |
Q2: Which solvents are recommended for the recrystallization of this compound?
The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the properties of similar compounds, the following solvents and solvent systems are good starting points for screening:
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Single Solvents:
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Water (especially for pH-controlled crystallization)
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Ethanol
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Methanol
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Isopropanol
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Ethyl acetate
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Toluene (for aromatic compounds)[3]
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Solvent/Anti-solvent Systems:
Q3: How does pH affect the crystallization of this compound?
The solubility of this compound is expected to be highly dependent on pH.
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Acidic pH (below pKa): The carboxylic acid will be protonated and less polar, leading to lower solubility in water. This is often the desired state for crystallization from aqueous solutions.
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Neutral to Basic pH (above pKa): The carboxylic acid will be deprotonated to form the carboxylate salt, which is significantly more soluble in water.
Therefore, adjusting the pH of an aqueous solution of this compound to a slightly acidic pH can be an effective method to induce crystallization. This technique is commonly used for the purification of aromatic carboxylic acids.
Q4: What are the most common impurities I might encounter?
Without a specific synthesis route, potential impurities can be inferred from common synthetic pathways for substituted picolinic acids. These may include:
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Unreacted starting materials: Depending on the synthesis, this could include precursors to the picolinic acid ring or reagents used for chlorination and methoxylation.
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Isomeric byproducts: Incomplete or side reactions could lead to isomers with the chloro and methoxy groups at different positions on the pyridine ring.
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Hydrolysis products: If the synthesis involves an ester intermediate, incomplete hydrolysis could leave residual ester. Conversely, the methoxy group could potentially be hydrolyzed to a hydroxyl group under harsh acidic conditions.
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Residual solvents: Solvents used in the reaction or initial purification steps may be trapped in the crude solid.
Q5: What analytical methods are suitable for assessing the purity of my crystallized this compound?
Several analytical techniques can be used to determine the purity of the final product:
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High-Performance Liquid Chromatography (HPLC): A versatile and sensitive method for separating and quantifying the main compound and any impurities.[4][5] A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a pH modifier like formic or trifluoroacetic acid) is a good starting point.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the desired product and identify any organic impurities.
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Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to identify the molecular weights of the main peak and any impurity peaks.[4]
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Melting Point Analysis: A sharp melting point range close to the literature value (if available) is a good indicator of high purity. Impurities will typically broaden and depress the melting point.
Troubleshooting Crystallization Issues
Experimental Protocols
Protocol 1: General Recrystallization from a Single Solvent
This protocol provides a general procedure for the recrystallization of this compound from a single solvent (e.g., ethanol).
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Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask.
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. If solid remains, add small portions of hot solvent until a clear solution is obtained.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slow cooling, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: pH-Controlled Crystallization from Water
This protocol is suitable if the crude product is soluble in a basic aqueous solution.
-
Dissolution: Dissolve the crude this compound in a dilute aqueous solution of a base (e.g., 1M NaOH or NaHCO₃) until the solid is completely dissolved. Use the minimum amount of basic solution necessary.
-
Filtration (optional): If there are any insoluble impurities, filter the solution.
-
Acidification: While stirring, slowly add a dilute acid (e.g., 1M HCl) dropwise to the solution. Monitor the pH.
-
Precipitation: As the solution becomes acidic, the this compound will precipitate out of the solution. Continue adding acid until no further precipitation is observed (typically a pH of 3-4).
-
Digestion (optional): To improve the crystal size and purity, the suspension can be gently heated for a short period and then allowed to cool slowly.
-
Isolation and Washing: Collect the precipitated crystals by vacuum filtration. Wash the crystals thoroughly with cold deionized water to remove any salts.
-
Drying: Dry the purified crystals under vacuum.
References
Technical Support Center: Scale-up Synthesis of 5-Chloro-6-methoxypicolinic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Chloro-6-methoxypicolinic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of this compound, presented in a question-and-answer format.
Issue 1: Incomplete Chlorination
-
Question: My reaction shows a significant amount of starting material (6-hydroxypicolinic acid methyl ester) remaining after the chlorination step. How can I drive the reaction to completion?
-
Answer: Incomplete chlorination during scale-up can be due to several factors. Here are some troubleshooting steps:
-
Reagent Stoichiometry: Ensure at least a stoichiometric amount of the chlorinating agent (e.g., phosphorus oxychloride, thionyl chloride) is used. On a larger scale, minor losses due to transfers and reactor wall wetting can impact stoichiometry. A slight excess (1.1-1.2 equivalents) may be necessary.
-
Reaction Temperature: Verify that the internal reaction temperature is maintained at the optimal level. In large reactors, localized cold spots can occur. Ensure adequate mixing and monitor the temperature at multiple points if possible.
-
Reaction Time: The reaction time may need to be extended for larger batches. Monitor the reaction progress by HPLC or TLC until the starting material is consumed to an acceptable level.
-
Solvent: Ensure the solvent is anhydrous, as water can quench the chlorinating agent.
-
Issue 2: Formation of Impurities during Methoxylation
-
Question: I am observing the formation of an unknown impurity during the methoxylation of the chlorinated intermediate. How can I identify and minimize it?
-
Answer: The formation of byproducts is a common challenge in scaling up nucleophilic aromatic substitution reactions.
-
Potential Impurities: A likely impurity is the product of reaction at an alternative position on the pyridine ring, or a di-methoxylated product if there are other leaving groups. Another possibility is incomplete reaction, leaving the chlorinated intermediate.
-
Identification: Isolate the impurity using preparative HPLC or column chromatography and characterize it by NMR and mass spectrometry.
-
Minimization Strategies:
-
Temperature Control: Precise temperature control is crucial. Running the reaction at the lowest effective temperature can improve selectivity.
-
Controlled Addition: Add the sodium methoxide solution slowly and sub-surface to avoid localized high concentrations which can lead to side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
-
Issue 3: Poor Yield and Purity after Hydrolysis
-
Question: The final hydrolysis step to obtain this compound is resulting in a low yield and the product is difficult to purify. What can I do?
-
Answer: Hydrolysis of the methyl ester can be challenging on a large scale.
-
Incomplete Hydrolysis: Extend the reaction time or increase the amount of base (e.g., NaOH or KOH) to ensure complete conversion. Monitor the reaction by HPLC.
-
Product Isolation: The workup procedure is critical. After acidification to precipitate the product, ensure the pH is brought to the isoelectric point of the carboxylic acid to maximize precipitation. Cooling the mixture and allowing sufficient time for crystallization is also important.
-
Purification:
-
Recrystallization: If the purity is low, recrystallization from a suitable solvent system is recommended.[1] A general guide for selecting a recrystallization solvent is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Washing: Washing the filtered solid with a cold, non-polar solvent can help remove less polar impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the scale-up of this compound?
A1: A typical synthetic route starts from 6-hydroxypicolinic acid. The process generally involves three key steps:
-
Esterification: Protection of the carboxylic acid, often as a methyl ester.
-
Chlorination: Conversion of the hydroxyl group to a chloro group using a chlorinating agent like phosphorus oxychloride.
-
Methoxylation: Nucleophilic substitution of a chloro group with a methoxy group using sodium methoxide.
-
Hydrolysis: Saponification of the ester to the final carboxylic acid product.
Q2: What are the critical process parameters to monitor during the chlorination step?
A2: The most critical parameters for the chlorination of hydroxypyridines on a large scale are:
-
Temperature: Exothermic reactions are common, and poor heat dissipation in large reactors can lead to runaway reactions and impurity formation.
-
Reagent Addition Rate: Slow, controlled addition of the chlorinating agent is crucial to manage the reaction exotherm.
-
Mixing: Efficient agitation is necessary to ensure homogenous reaction conditions and prevent localized "hot spots."
-
Purity of Starting Material: Impurities in the starting material can lead to side reactions and a more complex impurity profile in the final product.
Q3: How can I effectively purify the final product on a large scale?
A3: For large-scale purification of this compound, crystallization is the most common and cost-effective method. Key considerations include:
-
Solvent Selection: Identify a solvent or solvent mixture that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Cooling Profile: A controlled cooling rate is essential for forming pure, easily filterable crystals. Rapid cooling can trap impurities.[1]
-
Seeding: Adding a small amount of pure product (seed crystals) at the appropriate temperature can promote crystallization and control crystal size.
-
Washing: Washing the isolated crystals with a cold, appropriate solvent removes residual mother liquor containing impurities.
Q4: What analytical methods are recommended for in-process control and final product analysis?
A4: A robust analytical strategy is essential for a successful scale-up.
-
In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring reaction completion and impurity formation at each step. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks.
-
Final Product Analysis:
-
Purity: HPLC is used for quantitative purity analysis.
-
Identity: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are used to confirm the structure of the final product.
-
Residual Solvents: Gas Chromatography (GC) is used to determine the levels of residual solvents from the synthesis and purification steps.
-
Data Presentation
Table 1: Typical Reaction Conditions and Yields (Illustrative)
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Esterification | 6-Hydroxypicolinic acid, Methanol, H₂SO₄ (cat.) | Methanol | 65 | 4-6 | 90-95 |
| Chlorination | Methyl 6-hydroxypicolinate, POCl₃ | Toluene | 110 | 6-8 | 85-90 |
| Methoxylation | Methyl 5,6-dichloropicolinate, NaOMe | Methanol | 65 | 3-5 | 80-85 |
| Hydrolysis | Methyl 5-Chloro-6-methoxypicolinate, NaOH | Water/Methanol | 80 | 2-4 | 90-95 |
Table 2: Common Impurities and their Potential Origin
| Impurity Name | Potential Origin | Recommended Analytical Method |
| 6-Hydroxypicolinic acid methyl ester | Incomplete chlorination | HPLC |
| 5,6-Dichloropicolinic acid methyl ester | Incomplete methoxylation | HPLC, GC-MS |
| 6-Chloro-5-methoxypicolinic acid | Isomeric impurity from methoxylation | HPLC, LC-MS |
| 6-Hydroxypicolinic acid | Incomplete esterification | HPLC |
Experimental Protocols
1. Chlorination of Methyl 6-hydroxypicolinate (Illustrative Scale-up Protocol)
-
Safety Note: This reaction is exothermic and releases HCl gas. It should be performed in a well-ventilated fume hood or a suitable reactor with appropriate off-gas scrubbing.
-
Charge a clean, dry, glass-lined reactor with methyl 6-hydroxypicolinate (1.0 eq) and toluene (10 vol).
-
Begin stirring and slowly add phosphorus oxychloride (1.2 eq) via an addition funnel over 1-2 hours, maintaining the internal temperature below 30 °C.
-
After the addition is complete, slowly heat the reaction mixture to 110 °C and hold for 6-8 hours.
-
Monitor the reaction progress by HPLC until the starting material is <1%.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction mixture by adding it to ice-water (20 vol).
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 5 vol).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (5 vol) and then brine (5 vol).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
2. Purification by Recrystallization (General Protocol)
-
Transfer the crude this compound to a suitable reactor.
-
Add a minimal amount of a pre-determined hot solvent (e.g., ethanol/water mixture) to dissolve the solid completely.
-
If the solution is colored, it may be treated with activated carbon and filtered hot.
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum at a temperature not exceeding 50 °C.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for incomplete chlorination.
References
How to avoid byproduct formation in picolinic acid derivatization
Welcome to the Technical Support Center for picolinic acid derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the derivatization of picolinic acid and its derivatives. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your picolinic acid derivatization experiments.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Reagent Decomposition: Coupling agents like pyridine-2-carboxylic anhydride are sensitive to moisture and can hydrolyze back to picolinic acid.[1] 2. Inactive Reagents: The derivatizing agent may have degraded over time. 3. Incomplete Reaction: Reaction time, temperature, or stoichiometry may be suboptimal. 4. Steric Hindrance: The substrate may be sterically hindered, preventing efficient reaction. | 1. Use Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).[1] 2. Use Fresh Reagents: Prepare derivatization solutions fresh before each use. 3. Optimize Reaction Conditions: Increase reaction time or temperature. Ensure the correct molar ratios of reagents are used. 4. Use a More Reactive Agent: Consider using a more reactive coupling agent or adding a catalyst. |
| Multiple Unexpected Peaks in Chromatogram (Byproduct Formation) | 1. Reaction with Thionyl Chloride: Using thionyl chloride to form the acid chloride can lead to the formation of chlorinated byproducts. 2. DCC Coupling Side Reactions: Dicyclohexylcarbodiimide (DCC) can lead to the formation of N-acylurea byproducts, which can be difficult to remove. 3. Decarboxylation: At elevated temperatures, picolinic acid can undergo decarboxylation, especially in the presence of certain reagents (Hammick reaction).[2] 4. Ring Reactions: The pyridine ring itself can undergo side reactions under harsh conditions. | 1. Alternative Chlorinating Agents: If acid chloride formation is necessary, consider alternative reagents like oxalyl chloride, which may produce more volatile byproducts. 2. Alternative Coupling Agents: Utilize coupling agents less prone to problematic byproducts, such as 2-methyl-6-nitrobenzoic anhydride (MNBA) or tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃).[3][4][5] 3. Control Temperature: Maintain the lowest effective temperature throughout the reaction to minimize decarboxylation. 4. Milder Reaction Conditions: Employ milder reaction conditions to avoid unwanted reactions on the pyridine ring. |
| Difficulty in Product Purification | 1. Excess Picolinic Acid: Unreacted picolinic acid can be difficult to separate from the desired product. 2. Byproduct Contamination: Byproducts such as N-acylurea are often co-eluted with the product. | 1. Optimize Stoichiometry: Use a minimal excess of the limiting reagent. Consider a purification method that specifically removes acids, such as a basic wash or solid-phase extraction. 2. Alternative Chemistries: Employ derivatization methods that lead to cleaner reactions and easier workups, such as those using B(OCH₂CF₃)₃ which allows for a simple filtration workup.[4][5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of byproduct formation in picolinic acid derivatization?
A1: The most common cause of byproduct formation is often related to the choice of activating agent and the presence of moisture. For instance, using thionyl chloride can lead to chlorinated impurities, while DCC coupling can produce hard-to-remove N-acylurea byproducts. Hydrolysis of activated intermediates due to moisture is a frequent issue, leading back to the starting picolinic acid.
Q2: How can I avoid the formation of N-acylurea byproducts when using carbodiimides like DCC?
A2: To minimize N-acylurea formation, it is crucial to use anhydrous conditions and consider the addition of a nucleophilic catalyst, such as 4-(Dimethylamino)pyridine (DMAP), which can facilitate the desired reaction over the rearrangement to the N-acylurea. Alternatively, switching to a different class of coupling agents, such as mixed anhydrides (e.g., using MNBA) or borate esters (B(OCH₂CF₃)₃), can eliminate this problem.[3][4][5]
Q3: Are there "cleaner" alternatives to traditional coupling agents for picolinic acid derivatization?
A3: Yes, several modern reagents are known for cleaner reactions. The mixed anhydride method using 2-methyl-6-nitrobenzoic anhydride (MNBA) is a good option for forming esters and amides with high yields and fewer byproducts.[3][7][8] For amide bond formation, tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃) is highly effective and allows for a simple filtration-based workup to remove boron-containing byproducts, often eliminating the need for chromatography.[4][5][6]
Q4: What are the ideal storage conditions for picolinic acid and its activated derivatives?
A4: Picolinic acid itself is a relatively stable solid. However, its activated forms (e.g., acid chlorides, anhydrides) are highly sensitive to moisture and should be stored in a desiccator under an inert atmosphere. It is often best to prepare and use these activated derivatives in situ.
Q5: Can the pyridine nitrogen in picolinic acid interfere with the derivatization reaction?
A5: Yes, the basicity of the pyridine nitrogen can sometimes interfere, for example, by quenching reagents or catalyzing side reactions. In some cases, it may be necessary to protect the pyridine nitrogen, although for most standard derivatization reactions, this is not required. The choice of solvent and reaction conditions can also help to mitigate these effects.
Quantitative Data on Derivatization Methods
The following table summarizes reported yields for different picolinic acid derivatization methods. Note that yields are highly dependent on the specific substrate and reaction conditions.
| Derivatization Method | Coupling/Activating Agent | Typical Byproducts | Reported Yield Range | Reference |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Chlorinated picolinic acid derivatives | 39-92% (for subsequent ester formation) | [9] |
| Mixed Anhydride | 2-Methyl-6-nitrobenzoic anhydride (MNBA) | 2-Methyl-6-nitrobenzoic acid | Generally high, often quantitative | [3][7][8] |
| Borate Ester Coupling | Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃) | Boron-containing byproducts (easily removed by filtration) | ~96% (for a specific amidation) | [10] |
| Active Ester (DCC Coupling) | Dicyclohexylcarbodiimide (DCC) | N-acyl-N,N'-dicyclohexylurea | Can be low due to byproduct formation | [9] |
Experimental Protocols
Protocol 1: Esterification using 2-Methyl-6-nitrobenzoic Anhydride (MNBA) - A Mixed Anhydride Method
This protocol is adapted for the derivatization of a hydroxyl group on a generic substrate.
Materials:
-
Picolinic acid
-
2-Methyl-6-nitrobenzoic anhydride (MNBA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF) or Pyridine
-
Substrate containing a hydroxyl group
-
Quench solution (e.g., saturated aqueous sodium bicarbonate)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the substrate in a minimal amount of anhydrous THF or pyridine in a dry reaction flask under an inert atmosphere.
-
Add picolinic acid (1.2 equivalents), MNBA (1.5 equivalents), and DMAP (0.1 equivalents).
-
Add triethylamine (2.0 equivalents) to the mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding the quench solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent in vacuo and purify the crude product by column chromatography if necessary.
Protocol 2: Amidation using Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃)
This protocol describes the direct coupling of picolinic acid with a primary or secondary amine.
Materials:
-
Picolinic acid
-
Amine substrate
-
Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃)
-
Anhydrous acetonitrile (MeCN) or cyclopentyl methyl ether (CPME)
-
Scavenger resins (e.g., an amine-scavenging resin and a boronic acid-scavenging resin)
Procedure:
-
In a dry reaction flask, dissolve picolinic acid (1.0 equivalent) and the amine substrate (1.0 equivalent) in anhydrous acetonitrile or CPME.
-
Add B(OCH₂CF₃)₃ (1.1 equivalents) to the solution.
-
Heat the reaction mixture at 60-80 °C for 5-15 hours, monitoring by TLC or LC-MS.[4][5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Add the scavenger resins to the reaction mixture and stir for 1-2 hours.
-
Filter the mixture to remove the resins.
-
Concentrate the filtrate in vacuo to obtain the amide product. Further purification by chromatography is typically not required.[6]
Visualizations
Caption: Workflow for Picolinic Acid Esterification using MNBA.
Caption: Common Byproduct Formation Pathways in Picolinic Acid Derivatization.
References
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. Hammick reaction - Wikipedia [en.wikipedia.org]
- 3. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]
- 6. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Technical Support Center: HPLC Analysis of 5-Chloro-6-methoxypicolinic acid
Welcome to our dedicated support center for troubleshooting HPLC analysis of 5-Chloro-6-methoxypicolinic acid. This resource provides in-depth guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and resolve common chromatographic issues, with a primary focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?
A1: The most frequent cause of peak tailing for acidic compounds like this compound is secondary interaction with the stationary phase.[1][2] This typically occurs due to interactions between the analyte and residual silanol groups on the silica-based column packing material.[3][4] Optimizing the mobile phase pH is a critical first step to address this issue.
Q2: How does mobile phase pH affect the peak shape of my acidic analyte?
A2: The mobile phase pH is a crucial parameter for controlling the peak shape of ionizable compounds. For an acidic analyte like this compound, maintaining a mobile phase pH at least 1.5 to 2 units below the compound's pKa will ensure it remains in its neutral, un-ionized form.[5][6] This minimizes repulsive or unwanted secondary interactions with the stationary phase, leading to sharper, more symmetrical peaks.[6] If the pH is too close to the pKa, a mix of ionized and neutral forms of the analyte will exist, resulting in peak broadening or tailing.[7]
Q3: I'm observing peak tailing even after adjusting the mobile phase pH. What are other potential chemical causes?
A3: If peak tailing persists after pH optimization, consider the following chemical factors:
-
Insufficient Buffer Capacity: A low buffer concentration may not be adequate to maintain a consistent pH on the column as the analyte passes through, leading to peak shape distortion.[4][5]
-
Metal Contamination: Trace metal impurities within the column's silica matrix or from stainless steel components of the HPLC system can chelate with the analyte, causing tailing.[3][4]
Q4: Could my HPLC system or the column itself be the source of the peak tailing?
A4: Yes, physical or mechanical issues are common sources of peak tailing.[8] These can include:
-
Column Degradation: Over time, columns can degrade, or the packed bed can settle, creating a void at the inlet.[1][9] A partially blocked inlet frit is also a common culprit.[1][9]
-
Extra-Column Volume: Excessive dead volume in the tubing, fittings, or detector flow cell can lead to band broadening and peak tailing.[4][10]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in asymmetrical peaks.[3][9]
Q5: How can I differentiate between a chemical and a physical cause for peak tailing?
A5: A simple diagnostic test is to inject a neutral compound. Neutral compounds are not affected by the acid-base interactions that cause chemical-related tailing.[8] If the neutral compound exhibits a symmetrical peak while your this compound peak tails, the issue is likely chemical. If both peaks tail, it points towards a physical or mechanical problem with your column or HPLC system.[8]
Troubleshooting Guides
Guide 1: Resolving Peak Tailing Through Mobile Phase Optimization
This guide focuses on systematic adjustments to your mobile phase to improve the peak shape of this compound.
Experimental Protocol: Mobile Phase pH and Buffer Strength Adjustment
-
Baseline Experiment: Prepare your initial mobile phase (e.g., Acetonitrile and a buffered aqueous solution) and run your standard of this compound. Record the chromatogram, noting the peak asymmetry and tailing factor.
-
pH Adjustment:
-
Prepare a series of aqueous mobile phase components with decreasing pH values (e.g., pH 3.5, 3.0, 2.5). Use a suitable buffer like phosphate or acetate.
-
Sequentially run your standard with each mobile phase, ensuring the column is properly equilibrated between each run.
-
Compare the chromatograms to identify the optimal pH for peak symmetry. For acidic compounds, a lower pH is generally better.[1][5]
-
-
Buffer Concentration Adjustment:
Data Presentation: Mobile Phase Optimization
| Mobile Phase Parameter | Value | Observed Peak Tailing Factor | Peak Asymmetry |
| pH | 4.5 (Initial) | 2.1 | High |
| 3.5 | 1.8 | Moderate | |
| 3.0 | 1.4 | Low | |
| 2.5 | 1.2 | Symmetrical | |
| Buffer Concentration | 10 mM | 1.5 | Moderate |
| (at optimal pH of 2.5) | 25 mM | 1.2 | Symmetrical |
| 50 mM | 1.2 | Symmetrical |
Troubleshooting Workflow: Mobile Phase Optimization
Caption: Workflow for mobile phase optimization to resolve peak tailing.
Guide 2: Diagnosing and Addressing Hardware and Column Issues
If mobile phase optimization does not resolve the peak tailing, the problem may be related to the column or other HPLC system components.
Experimental Protocol: Diagnosing Hardware and Column Problems
-
Neutral Compound Injection:
-
Prepare a standard solution of a neutral compound (e.g., caffeine, uracil).
-
Inject the neutral standard using your current method.
-
If the neutral compound's peak also tails, it strongly suggests a physical issue with the column or system.[8]
-
-
Column Flushing:
-
Disconnect the column from the detector.
-
If a void at the inlet is suspected, reverse the column (check manufacturer's instructions first).
-
Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) for at least 10-20 column volumes to remove any contaminants.[1]
-
-
Column Replacement:
-
If flushing does not resolve the issue, replace the column with a new one of the same type. This is a definitive way to determine if the original column was the source of the problem.[1][9]
-
Consider using a column with a highly deactivated, end-capped stationary phase for better performance with polar and ionizable compounds.[1][9]
-
-
System Check for Dead Volume:
-
Inspect all tubing and fittings between the injector and the detector.
-
Ensure all connections are secure and that the tubing is of the appropriate internal diameter and as short as possible to minimize extra-column volume.[4]
-
Data Presentation: Hardware and Column Diagnostics
| Diagnostic Test | Analyte | Tailing Factor | Likely Cause | Recommended Action |
| Initial Method | This compound | 1.9 | Chemical or Physical | Proceed with diagnostics |
| Neutral Injection | Caffeine | 1.8 | Physical (Column/System) | Flush or replace the column |
| Neutral Injection | Caffeine | 1.1 | Chemical (Analyte-specific) | Re-evaluate mobile phase |
| After Column Flush | This compound | 1.5 | Persistent Column Issue | Replace column |
| New Column | This compound | 1.2 | Original Column Degradation | Use new column |
Troubleshooting Logic: Differentiating Chemical and Physical Causes
Caption: Decision tree for diagnosing the root cause of peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 5. uhplcs.com [uhplcs.com]
- 6. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
- 7. chromtech.com [chromtech.com]
- 8. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. support.waters.com [support.waters.com]
Technical Support Center: Selective Functionalization of Picolinic Acid Derivatives
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for common issues encountered during the selective functionalization of picolinic acid and its derivatives.
Amide Coupling and Picolinamide Synthesis
The carboxyl group of picolinic acid is a primary site for functionalization, most commonly through amide bond formation. Picolinamides are crucial intermediates, acting as directing groups for C-H activation or as precursors for further transformations.[1][2]
Frequently Asked Questions (FAQs)
Q1: I am trying to synthesize a picolinamide using thionyl chloride, but I'm observing a significant chlorinated byproduct. Why is this happening and how can I prevent it?
A1: The reaction of picolinic acid with thionyl chloride to form the acyl chloride can sometimes lead to chlorination of the pyridine ring, typically at the 4-position.[3][4] This side reaction is often observed when generating the acid chloride in situ. To minimize this, consider using alternative coupling agents that operate under milder conditions. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-Dimethylaminopyridine), or DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) can provide high yields of the desired amide without ring halogenation.[1][5][6]
Q2: My amide coupling reaction is low-yielding. What are the common causes?
A2: Low yields in amide coupling reactions can stem from several factors:
-
Inefficient activation of the carboxylic acid: Ensure your coupling reagent is fresh and used in the correct stoichiometric amount. For challenging couplings, consider forming an active ester first.[7]
-
Poor nucleophilicity of the amine: If the amine is sterically hindered or electronically deactivated, the reaction may require harsher conditions or a more reactive coupling agent.
-
Side reactions: The formation of N-acylureas can be a problem when using carbodiimide coupling agents like DCC, especially with picolinic acid.[7][8] Switching to a different class of coupling agent, like DMTMM, can circumvent this issue.[5]
-
Inadequate reaction conditions: Ensure the solvent is anhydrous and the reaction is run under an inert atmosphere if reagents are sensitive to moisture or air.
Troubleshooting Guide: Amide Coupling
| Issue | Potential Cause | Recommended Solution |
| Chlorinated Byproduct | Reaction with thionyl chloride is too harsh. | Use a milder coupling agent like HATU, EDCI/DMAP, or DMTMM.[1][5][6] |
| Low Yield | Incomplete reaction or side product formation. | Switch to a more efficient coupling agent (e.g., DMTMM for nearly quantitative yields). Ensure reagents are pure and conditions are anhydrous.[5] |
| Formation of N-acylurea | Rearrangement of O-acylurea intermediate with DCC. | Avoid DCC. Use coupling agents like HATU or prepare an active ester of picolinic acid as an intermediate.[7] |
| Difficulty in Purification | Byproducts from coupling agents are hard to remove. | Use a reagent like DMTMM where byproducts can be removed by a simple aqueous base extraction.[5] |
Experimental Protocol: Picolinamide Synthesis using HATU
-
Dissolve picolinic acid (1.0 eq) and the desired amine (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or CH2Cl2) under an inert atmosphere (N2 or Ar).
-
Add a non-nucleophilic base, such as DIPEA (diisopropylethylamine, 2.0 eq), to the solution and stir for 5 minutes.
-
Add HATU (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired picolinamide.[1]
C-H Functionalization Directed by Picolinamide
The picolinamide group is a powerful bidentate directing group for transition-metal-catalyzed C-H functionalization, enabling selective introduction of aryl, alkyl, and other groups at positions ortho to the amide.[2][9][10]
Frequently Asked Questions (FAQs)
Q1: I'm attempting a Pd-catalyzed C-H arylation directed by a picolinamide group, but my yields are inconsistent. What factors are most critical for this reaction?
A1: The success of Pd-catalyzed C-H arylation is highly dependent on the careful optimization of several parameters. Key factors include the choice of base, solvent, and additives.[11] Inorganic bases like CsOAc or K2CO3 are commonly used. The solvent can also have a significant impact; tert-amyl alcohol or 3-methylpentan-3-ol have been shown to improve yields in some cases.[9][11] Additionally, additives such as CuBr2 can influence reactivity and selectivity.[9]
Q2: Can I modify the picolinamide directing group to improve reaction efficiency or selectivity?
A2: Yes, modifying the directing group is a valid strategy. Introducing substituents onto the picolinic acid scaffold can alter its steric and electronic properties, which in turn affects the C-H activation step. For example, using a 3-methylpicolinamide directing group has been shown to improve yields and selectivity in certain Pd-catalyzed C-H arylations.[9]
Q3: How do I remove the picolinamide directing group after the C-H functionalization step?
A3: The picolinamide group can be cleaved under various conditions. A common and mild method involves reductive cleavage using excess zinc dust in aqueous HCl at room temperature, which regenerates the free amine.[1] For cobalt-catalyzed reactions, the directing group can sometimes be removed under basic hydrolysis conditions.[2]
Troubleshooting Workflow: Low Yield in C-H Arylation
Here is a logical workflow for troubleshooting low yields in a picolinamide-directed C-H arylation experiment.
Caption: Troubleshooting workflow for C-H arylation.
Quantitative Data: Effect of Directing Group on C-H Arylation
The following table summarizes the impact of substituting the picolinamide directing group on the yield of a specific Pd-catalyzed C-H arylation reaction.
| Entry | Directing Group | Yield (%) | Reference |
| 1 | Picolinamide | 85 | [9] |
| 2 | 3-Methylpicolinamide | 94 | [9] |
| 3 | 4-Methoxypicolinamide | 70 | [9] |
| 4 | 5-Nitropicolinamide | <10 | [9] |
| Conditions: Substrate (1 eq), Aryl Bromide (2 eq), Pd(OAc)2 (5 mol%), CsOAc (4 eq), CuBr2 (10 mol%), Solvent at 120°C. Yields are for a specific bornylamine scaffold. |
Esterification and Use as a Protecting Group
Picolinic acid can be converted to its ester, which serves not only as a stable derivative but also as a versatile "Pico" protecting group, particularly in carbohydrate chemistry.[12][13]
Frequently Asked questions (FAQs)
Q1: I'm having trouble synthesizing the active ester of picolinic acid using DCC. What is the issue?
A1: DCC-mediated coupling of picolinic acid with phenols or N-hydroxysuccinimide can be problematic due to a well-known rearrangement of the intermediate O-acylurea to a stable, unreactive N-acylurea.[7][8] To overcome this, it is recommended to first convert picolinic acid to its acid chloride using SOCl2 and then react it with the desired alcohol or phenol in the presence of a base like triethylamine.[7]
Q2: How can I selectively remove a picoloyl (Pico) protecting group in the presence of other ester protecting groups like benzoyl or acetyl?
A2: The picoloyl group can be removed with high chemoselectivity. While it is cleaved under standard Zemplén conditions (sodium methoxide in methanol), similar to a benzoyl group, it can be selectively removed using catalytic amounts (30 mol%) of inexpensive metal salts like iron(III) chloride (FeCl3) or copper(II) acetate (Cu(OAc)2) in methanol.[12][13][14] These conditions typically leave other ester groups intact.
Experimental Protocol: Catalytic Removal of a Picoloyl (Pico) Group
-
Dissolve the picoloyl-protected substrate (1.0 eq) in methanol.
-
Add a catalytic amount of Cu(OAc)2 or FeCl3 (0.3 eq) to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is usually complete within 1-4 hours.
-
Once the starting material is consumed, quench the reaction by adding a chelating agent (e.g., a small amount of ethylenediamine) or by filtering through a short pad of silica gel or Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the deprotected product.[13]
Logical Diagram: Protecting Group Strategy
This diagram illustrates the decision-making process for employing the picoloyl group in a multi-step synthesis.
Caption: Decision logic for using the Pico protecting group.
Decarboxylation Reactions
Thermal decarboxylation of picolinic acid and its derivatives, often in the presence of a carbonyl compound, is known as the Hammick reaction. This process generates 2-pyridyl carbinols.[15]
Frequently Asked Questions (FAQs)
Q1: My Hammick reaction is not proceeding. What are the critical parameters?
A1: The Hammick reaction is a thermal decarboxylation.[15] Sufficiently high temperatures (often >150 °C) are required to induce spontaneous decarboxylation to form the key reactive intermediate.[16][17] The choice of solvent is also important; using a high-boiling solvent like p-cymene has been shown to increase yields.[15] The presence of a suitable electrophile, such as an aldehyde or ketone, is necessary to trap the intermediate.
Q2: How do substituents on the picolinic acid ring affect the rate of decarboxylation?
A2: Substituents can have a significant and sometimes non-intuitive effect. Both electron-withdrawing and electron-releasing groups at the 3-position can accelerate the decarboxylation of the acid form.[16][17] This is thought to be due to steric hindrance that disrupts the coplanarity of the carboxyl group with the pyridine ring, weakening the C-C bond.[16] Conversely, these same substituents inhibit the decarboxylation of the corresponding picolinate anion.[17] Divalent metal ions like Cu(II) have also been found to inhibit the decarboxylation of picolinic acid.[18]
References
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. soc.chim.it [soc.chim.it]
- 3. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides [mdpi.com]
- 7. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Heterocycle Synthesis via Direct C-H/N-H Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Hammick reaction - Wikipedia [en.wikipedia.org]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 5-Chloro-6-methoxypicolinic Acid and 5-Bromo-6-methoxypicolinic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the choice of starting materials is a critical determinant of synthetic efficiency and molecular diversity. Halogenated picolinic acids are versatile building blocks, offering reactive handles for the construction of complex molecular architectures. This guide provides an objective comparison of two such key intermediates: 5-Chloro-6-methoxypicolinic acid and 5-bromo-6-methoxypicolinic acid. The comparison focuses on their synthetic accessibility and, most importantly, their relative performance in palladium-catalyzed cross-coupling reactions, supported by established chemical principles and representative experimental data.
Executive Summary
5-Bromo-6-methoxypicolinic acid is the more reactive of the two synthons in common palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogogashira, and Buchwald-Hartwig amination. This heightened reactivity, stemming from the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, often translates to higher yields under milder reaction conditions. Consequently, the bromo derivative is frequently the preferred choice for rapid library synthesis and when substrate sensitivity is a concern.
Conversely, this compound, while less reactive, offers a cost-effective alternative, a significant consideration in large-scale synthesis. The successful application of the chloro analogue typically necessitates more robust catalytic systems, often employing specialized ligands, and may require more forcing reaction conditions. The choice between these two building blocks, therefore, represents a strategic decision based on the desired reactivity, reaction scale, cost, and the specific requirements of the synthetic route.
Synthesis and Physicochemical Properties
While both compounds share a common 6-methoxypicolinic acid core, their synthesis and some physical properties differ.
Synthesis of 5-Bromo-6-methoxypicolinic Acid:
A common route to 5-bromo-6-methoxypicolinic acid involves the oxidation of a corresponding methylpyridine precursor. For instance, 2-bromo-3-methoxy-6-methylpyridine can be oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄) in an aqueous medium.
Plausible Synthesis of this compound:
A specific, readily available protocol for the synthesis of this compound is not prominently featured in the literature. However, a plausible route can be extrapolated from known transformations. One potential pathway involves the synthesis of 2,5-dichloro-6-methylpyridine, followed by selective methoxylation at the 6-position, and subsequent oxidation of the methyl group to the carboxylic acid. The selective methoxylation can be challenging and may require careful optimization of reaction conditions.
Physicochemical Data:
| Property | This compound | 5-Bromo-6-methoxypicolinic acid |
| CAS Number | Not available | 54232-43-8[1] |
| Molecular Formula | C₇H₆ClNO₃ | C₇H₆BrNO₃[1] |
| Molecular Weight | 187.58 g/mol | 232.03 g/mol [1] |
| Appearance | White to off-white solid (predicted) | White to off-white solid[1] |
| pKa (predicted) | ~3.5 | 3.52±0.10[1] |
Comparative Performance in Cross-Coupling Reactions
The primary difference in the synthetic utility of 5-chloro- and 5-bromo-6-methoxypicolinic acid lies in their reactivity in palladium-catalyzed cross-coupling reactions. The general reactivity trend for halogens in the rate-determining oxidative addition step is I > Br > Cl > F. This is a direct consequence of the carbon-halogen bond strength.
Below is a summary of expected comparative performance based on established principles and data from analogous systems. It is important to note that optimal conditions are highly substrate-dependent and require empirical optimization.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Typical Catalyst/Ligand | Typical Base | Temperature (°C) | Representative Yield (%) |
| 5-Bromo-analogue | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | 80-100 | 70-95 |
| 5-Chloro-analogue | Pd₂(dba)₃ / XPhos, SPhos | K₃PO₄, Cs₂CO₃ | 100-120 | 50-80 |
Table 2: Comparative Performance in Sonogashira Coupling
| Substrate | Typical Catalyst/Co-catalyst | Typical Base | Temperature (°C) | Representative Yield (%) |
| 5-Bromo-analogue | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPA | 50-80 | 65-90 |
| 5-Chloro-analogue | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃, K₃PO₄ | 80-110 | 40-70 |
Table 3: Comparative Performance in Buchwald-Hartwig Amination
| Substrate | Typical Catalyst/Ligand | Typical Base | Temperature (°C) | Representative Yield (%) |
| 5-Bromo-analogue | Pd₂(dba)₃ / BINAP, Xantphos | NaOtBu, K₃PO₄ | 80-100 | 70-95 |
| 5-Chloro-analogue | Pd₂(dba)₃ / XPhos, RuPhos | NaOtBu, LHMDS | 100-130 | 50-85 |
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions. These should be considered as starting points and will likely require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling of a 5-Halo-6-methoxypicolinate Ester
To a flame-dried reaction vessel, add the methyl 5-halo-6-methoxypicolinate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon). The palladium catalyst and ligand (e.g., Pd(PPh₃)₄, 5 mol%) are added, followed by a degassed solvent system (e.g., 1,4-dioxane/water, 4:1). The reaction mixture is heated to the appropriate temperature and stirred until completion (monitored by TLC or LC-MS). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Sonogashira Coupling of a 5-Halo-6-methoxypicolinate Ester
To a flame-dried Schlenk tube under an inert atmosphere, add the methyl 5-halo-6-methoxypicolinate (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%). A degassed amine base/solvent (e.g., triethylamine or diisopropylamine) is then added. The reaction mixture is stirred at the appropriate temperature until the starting material is consumed. The reaction mixture is then cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination of a 5-Halo-6-methoxypicolinate Ester
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the methyl 5-halo-6-methoxypicolinate (1.0 mmol), the amine (1.2 mmol), a strong base (e.g., sodium tert-butoxide, 1.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable ligand (e.g., XPhos, 5-10 mol%). A dry, degassed solvent (e.g., toluene or dioxane) is added. The vessel is sealed and heated to the required temperature with vigorous stirring. Upon completion, the reaction is cooled, quenched with saturated aqueous ammonium chloride, and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The product is purified by column chromatography.
Visualizations
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Synthetic Workflow Comparison
Caption: Decision workflow for selecting between the bromo and chloro analogues.
Application in Drug Discovery and Potential Signaling Pathways
Picolinic acid derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. They have been investigated as inhibitors of various enzymes, including kinases and metallo-β-lactamases. The functionalization of the 5-position of the picolinic acid ring is a common strategy to modulate the potency and selectivity of these inhibitors.
While specific signaling pathways directly modulated by compounds derived from 5-chloro- or 5-bromo-6-methoxypicolinic acid are not extensively documented, related picolinic acid derivatives have been shown to interact with key cellular signaling cascades. For instance, some picolinic acid derivatives have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase domain, a critical node in cancer cell proliferation and survival. Inhibition of this pathway can lead to the induction of endoplasmic reticulum (ER) stress-mediated apoptosis in cancer cells.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the EGFR signaling pathway by a picolinate derivative.
Conclusion
The selection between this compound and 5-bromo-6-methoxypicolinic acid is a nuanced decision that hinges on a balance of reactivity, cost, and the specific demands of the synthetic target. The bromo-derivative offers superior reactivity, facilitating milder reaction conditions and often providing higher yields in palladium-catalyzed cross-coupling reactions. This makes it an ideal choice for proof-of-concept studies, the synthesis of complex molecules with sensitive functional groups, and rapid analogue generation. In contrast, the chloro-analogue presents a more economical option for large-scale production, provided that a robust and efficient catalytic system can be developed to overcome its lower intrinsic reactivity. As catalyst technology continues to advance, the utility of aryl chlorides in cross-coupling reactions is expanding, making this compound an increasingly viable and attractive building block for industrial applications. Ultimately, a thorough evaluation of the project's specific goals and constraints will guide the judicious choice between these two valuable synthetic intermediates.
References
Navigating the Bioactivity Landscape of 5-Chloro-6-methoxypicolinic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Picolinic acid and its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, herbicidal, and enzyme-inhibitory effects.[1][2][3] The introduction of chloro and methoxy substituents on the pyridine ring can significantly influence the electronic and steric properties of the molecule, thereby modulating its interaction with biological targets.
Hypothetical Analog Series and Potential Biological Activities
To systematically explore the structure-activity relationships, a hypothetical series of 5-Chloro-6-methoxypicolinic acid analogs is proposed in Table 1. Variations focus on the modification of the carboxylic acid group, a common strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties.
Table 1: Hypothetical Series of this compound Analogs and Their Postulated Biological Activities
| Compound ID | R Group | Potential Biological Activity | Rationale based on Related Compounds |
| SJA-001 | -OH | Broad-spectrum antimicrobial, Herbicidal | Picolinic acid scaffold is common in herbicides and antimicrobials.[1][2] |
| SJA-002 | -OCH₃ | Increased cell permeability, potential for CNS activity | Esterification can improve lipophilicity. |
| SJA-003 | -NH₂ | Enhanced hydrogen bonding, potential enzyme inhibition | Amide derivatives of picolinic acid show diverse bioactivities. |
| SJA-004 | -NHCH₃ | Modulation of steric and electronic properties | N-alkylation can fine-tune target engagement. |
| SJA-005 | -N(CH₃)₂ | Increased basicity, potential for specific receptor interactions | Tertiary amines can alter pharmacological profiles. |
Postulated Signaling Pathway Involvement
Based on the known mechanisms of action of related pyridine carboxylic acid derivatives, analogs of this compound could potentially interfere with various cellular signaling pathways. For instance, some picolinic acid derivatives have been shown to inhibit enzymes such as kinases or metalloproteinases. A hypothetical signaling pathway illustrating a potential mechanism of action is depicted below.
Experimental Protocols
To evaluate the biological activity of the proposed analogs, a series of in vitro assays can be employed. The following protocols provide a general framework for an initial screening cascade.
General Synthesis of this compound Analogs
A plausible synthetic route to the proposed analogs starting from a commercially available precursor is outlined below. This multi-step synthesis involves standard organic chemistry transformations.
Detailed Protocol for Amide Coupling (General Procedure):
-
To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide analog.
In Vitro Biological Screening Workflow
A tiered screening approach is recommended to efficiently identify and characterize the biological activities of the synthesized analogs.
Protocol for Minimum Inhibitory Concentration (MIC) Assay:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Concluding Remarks
The exploration of this compound analogs represents a promising avenue for the discovery of novel therapeutic agents. The provided framework, including a hypothetical analog series, potential biological targets, and standardized experimental protocols, is intended to catalyze further research in this area. The systematic synthesis and screening of these compounds will be crucial in elucidating their structure-activity relationships and identifying lead candidates for further development.
References
- 1. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for the Quantification of 5-Chloro-6-methoxypicolinic Acid
Disclaimer: Publicly available, comprehensive validation reports for analytical methods specific to 5-Chloro-6-methoxypicolinic acid are limited. This guide provides a comparative overview of two common and robust analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The performance data and protocols presented are representative of typical, well-validated methods for small molecules of similar structure and properties, derived from established analytical literature and ICH guidelines.
This document is intended for researchers, scientists, and drug development professionals to aid in the selection and development of appropriate analytical methods for the quantification of this compound in various matrices, such as in bulk drug substances or as a process-related impurity.
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, ensure the reliability, accuracy, and precision of the analytical data.[1][3][4] These parameters typically include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[3]
-
Accuracy: The closeness of test results to the true value.[3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5]
Comparison of Analytical Methods
HPLC-UV and LC-MS/MS are powerful techniques for the quantification of organic molecules. HPLC-UV is a widely accessible, cost-effective method suitable for routine quality control, particularly for analyzing higher concentration levels of the analyte. LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification, such as impurity analysis or bioanalysis in complex matrices like plasma.[6]
Performance Data Summary
The following tables summarize typical performance characteristics for a representative HPLC-UV method and a high-sensitivity LC-MS/MS method for the quantification of this compound.
Table 1: HPLC-UV Method - Validation Parameters
| Parameter | Typical Performance Characteristics |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | |
| - Repeatability (Intra-day) | ≤ 2.0% |
| - Intermediate (Inter-day) | ≤ 3.0% |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Specificity | Peak purity index > 0.99 |
Table 2: LC-MS/MS Method - Validation Parameters
| Parameter | Typical Performance Characteristics |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | |
| - Repeatability (Intra-day) | ≤ 10.0% |
| - Intermediate (Inter-day) | ≤ 15.0% |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Specificity | No interference at analyte retention time |
Experimental Protocols
Detailed methodologies for the two compared analytical techniques are provided below.
Method 1: HPLC-UV Protocol
This method is suitable for the quantification of this compound in bulk material or pharmaceutical formulations where the concentration is relatively high.
A. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% Phosphoric Acid in Water and Acetonitrile (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
B. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (e.g., 50:50 Acetonitrile:Water).
-
Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Accurately weigh a quantity of the test substance, dissolve in the diluent, and dilute to a final concentration within the calibration range.
Method 2: LC-MS/MS Protocol
This method is designed for high-sensitivity quantification, suitable for trace impurity analysis or determining concentrations in biological matrices like plasma.
A. Liquid Chromatography Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Linear ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.1-5.0 min: Return to 5% B and equilibrate
-
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
B. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): [M+H]⁺ for this compound.
-
Product Ion (Q3): A specific, stable fragment ion.
-
Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) and collision energy for the specific analyte and instrument.
C. Sample Preparation (for Plasma):
-
Protein Precipitation: To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing a suitable internal standard.[7]
-
Vortex: Mix thoroughly for 30 seconds.
-
Centrifuge: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to an autosampler vial for analysis.
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical method validation process and a typical sample preparation workflow.
References
- 1. Quantitative determination of zopiclone and its impurity by four different spectrophotometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPTLC Method for Quantitative Determination of Zopiclone and Its Impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Picolinic Acid Derivatives: Structure, Activity, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. This guide provides a structural comparison of various picolinic acid derivatives, supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Structural Modifications and Biological Activity: A Comparative Overview
The biological activity of picolinic acid derivatives is intricately linked to the nature and position of substituents on the pyridine ring and modifications of the carboxylic acid group. These modifications influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn dictate its interaction with biological targets.
Anticancer Activity
Several picolinic acid derivatives have been investigated for their potential as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway. The cytotoxic effects of these compounds are typically evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Compound 5 (a novel derivative) | A549 (Lung Cancer) | 99.93 | [1] |
| Benzo[a]phenazine derivative 7 | HeLa, A549, MCF-7, HL-60 | 1-10 | [2] |
| Imidazo[1,2-c]pyrimidine derivative | A549 (Lung Carcinoma) | 5.988 ± 0.12 | [3] |
| Benzo[a]phenazine derivative 6 | HepG2 (Liver Cancer) | 0.21 | [2] |
| Benzo[a]phenazine derivative 6 | A549 (Lung Cancer) | 1.7 | [2] |
| Benzo[a]phenazine derivative 6 | MCF-7 (Breast Cancer) | 11.7 | [2] |
Anticonvulsant Activity
Picolinic acid amides have emerged as a promising class of anticonvulsant agents. Their efficacy is often assessed in rodent models of seizures, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests. The median effective dose (ED50) required to protect 50% of the animals from seizures is a critical measure of their potency.
| Compound/Derivative | Seizure Model | ED50 (mg/kg) | Reference |
| Picolinic acid 2-fluoro-benzylamide (Pic-2F-BZA) | MES | 24.2 | [4] |
| Picolinic acid 2-fluoro-benzylamide (Pic-2F-BZA) | PTZ | 56.2 | [4] |
| Picolinic acid 2-fluoro-benzylamide (Pic-2F-BZA) | Kainic Acid | 19.9 | [4] |
| Picolinic acid 2-fluoro-benzylamide (Pic-2F-BZA) | AMPA | 39.5 | [4] |
| Picolinic acid 2-fluoro-benzylamide (Pic-2F-BZA) | Bicuculline | 76.4 | [4] |
| Picolinic acid 2-fluoro-benzylamide (Pic-2F-BZA) | Pilocarpine | 160.1 | [4] |
| Picolinic acid 2-fluoro-benzylamide (Pic-2F-BZA) | NMDA | 165.2 | [4] |
| Nicotinic acid benzylamide (Nic-BZA) | MES (i.p., 15 min) | 42.7 | [5] |
| Nicotinic acid benzylamide (Nic-BZA) | MES (p.o., 5 min) | 72.0 | [5] |
Antimicrobial Activity
The antimicrobial potential of picolinic acid and its derivatives has been demonstrated against a range of bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard metric for comparing the antimicrobial efficacy of these compounds.
| Compound/Derivative | Microorganism | MIC (mg/mL) | Reference |
| Picolinic Acid | Serratia marcescens | 0.5 | [6] |
| Picolinic Acid | Klebsiella pneumoniae | 0.5 | [6] |
| Picolinic Acid | Escherichia coli | 0.5 | [6] |
| Picolinic Acid | Shigella flexneri | 0.5 | [6] |
| Picolinic Acid | Bacillus cereus | 0.5 | [6] |
| Picolinic Acid | Proteus vulgaris | 0.5 | [6] |
| Picolinic Acid | Micrococcus luteus | 0.5 | [6] |
| Picolinic Acid | Enterobacter cloacae | 1.0 | [6] |
| Picolinic Acid | Proteus mirabilis | 1.5 | [7] |
| Picolinic Acid | Bacillus subtilis | 2.0 | [7] |
| Picolinic Acid | Staphylococcus aureus | 2.0 | [7] |
| Picolinic Acid | Lactococcus lactis | 2.0 | [7] |
| Sodium Picolinate (pH 5.0) | Various | 0.02 - 0.78 | [8] |
| Sodium Picolinate (pH 7.0) | Various | 0.19 - 3.13 | [8] |
Experimental Protocols
Detailed and standardized experimental protocols are paramount for the accurate and reproducible evaluation of the biological activities of picolinic acid derivatives.
General Synthesis of Picolinic Acid Amides
This procedure outlines a general method for the synthesis of picolinamide derivatives.[9][10]
Materials:
-
Picolinic acid or its derivative
-
Thionyl chloride or oxalyl chloride
-
Appropriate amine
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation: To a solution of picolinic acid in an anhydrous solvent, add thionyl chloride or oxalyl chloride dropwise at 0 °C. The reaction mixture is then stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). The excess reagent and solvent are removed under reduced pressure to yield the crude picolinoyl chloride.
-
Amidation: The crude acid chloride is dissolved in an anhydrous solvent and cooled to 0 °C. A solution of the desired amine and a base (e.g., triethylamine) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature until completion.
-
Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Picolinic acid derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the picolinic acid derivatives and incubate for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[11][12][13][14]
Materials:
-
Male mice (e.g., ICR strain, 23 ± 3 g)
-
Electroshock apparatus with corneal electrodes
-
0.9% saline solution
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Picolinic acid derivative for administration (e.g., dissolved in a suitable vehicle)
Procedure:
-
Animal Preparation and Drug Administration: Administer the test compound orally (p.o.) or intraperitoneally (i.p.) to a group of mice. A control group receives the vehicle alone. The test is conducted at the time of peak effect of the compound.
-
Electrode Application: At the time of testing, apply a drop of topical anesthetic to the corneas of each mouse, followed by a drop of saline to ensure good electrical contact.
-
Stimulation: Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
Observation: Immediately after the stimulus, observe the mice for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the assay.
-
Data Analysis: A compound is considered to have anticonvulsant activity if it prevents the tonic hindlimb extension in at least 50% of the animals. The ED50 value is calculated from the dose-response data.
Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Test
The PTZ test is used to identify compounds that can raise the seizure threshold and are potentially effective against absence seizures.[15][16][17][18][19]
Materials:
-
Male mice
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline for subcutaneous injection)
-
Picolinic acid derivative for administration
-
Observation chambers
Procedure:
-
Drug Administration: Administer the test compound to a group of mice, with a control group receiving the vehicle.
-
PTZ Injection: At the time of peak effect of the test compound, administer a convulsant dose of PTZ subcutaneously.
-
Observation: Place the mice in individual observation chambers and observe them for 30 minutes for the occurrence of clonic seizures (characterized by rhythmic muscle contractions).
-
Data Analysis: The test compound is considered protective if it prevents the occurrence of clonic seizures. The ED50 is calculated based on the percentage of protected animals at different doses.
Visualizing Molecular Interactions and Experimental Processes
Diagrams are powerful tools for understanding complex biological pathways and experimental workflows. The following visualizations were created using Graphviz (DOT language).
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for anticancer drug development.
Caption: Simplified diagram of the EGFR signaling pathway.
Experimental Workflow for Anticancer Drug Screening
This workflow illustrates the key steps involved in screening picolinic acid derivatives for their anticancer activity using the MTT assay.
Caption: Workflow for anticancer screening using the MTT assay.
Logical Relationship in Anticonvulsant Testing
This diagram illustrates the logical progression of in vivo anticonvulsant testing, from initial screening in the MES and PTZ models to the determination of the therapeutic index.
Caption: Logical flow of preclinical anticonvulsant evaluation.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anticonvulsant and acute adverse effect profiles of picolinic acid 2-fluoro-benzylamide in various experimental seizure models and chimney test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. if-pan.krakow.pl [if-pan.krakow.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 9. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 17. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 18. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 19. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Synthesis Routes for 5-Chloro-6-methoxypicolinic Acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthetic Pathways of a Key Chemical Intermediate
5-Chloro-6-methoxypicolinic acid is a crucial building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its specific substitution pattern on the pyridine ring makes it a valuable intermediate for accessing complex molecular architectures. This guide provides a comparative analysis of potential synthesis routes for this compound, offering insights into the methodologies, and supported by analogous experimental data from the literature for similar structures, given the limited direct reporting on this specific molecule.
Summary of Potential Synthesis Routes
Due to the scarcity of directly published synthesis routes for this compound, this analysis presents plausible pathways derived from established pyridine chemistry. The routes are categorized based on the starting material and the sequence of functional group introduction.
| Route | Starting Material | Key Transformations | Potential Advantages | Potential Challenges |
| 1 | 2,6-Dichloropicolinic acid or its ester | 1. Selective methoxylation2. Hydrolysis (if starting from ester) | - Readily available starting materials. | - Achieving regioselectivity in the methoxylation step.- Potential for competing side reactions. |
| 2 | 6-Hydroxypicolinic acid derivative | 1. Chlorination2. Methoxylation3. Hydrolysis (if esterified) | - Potentially high yields for individual steps. | - Multiple steps may lower overall yield.- Harsh reagents may be required for chlorination. |
| 3 | Substituted Pyridine | 1. Oxidation of a methyl group to carboxylic acid2. Introduction of chloro and methoxy groups | - Can utilize a variety of commercially available pyridines. | - Oxidation conditions can be harsh and may affect other functional groups.- Regiocontrol of substitutions can be difficult. |
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the proposed synthetic routes.
Caption: Proposed synthetic pathways for this compound.
Detailed Experimental Protocols (Analogous Procedures)
Route 1: Selective Methoxylation of a Dichloropyridine Derivative
This protocol is adapted from the synthesis of related methoxypyridine compounds and illustrates the selective displacement of a chlorine atom.
Objective: To selectively introduce a methoxy group at the 6-position of a dichloropicolinic acid derivative.
Materials:
-
Methyl 2,6-dichloropicolinate
-
Sodium methoxide
-
Methanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A solution of methyl 2,6-dichloropicolinate (1.0 eq) in a mixture of anhydrous methanol and dichloromethane is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of sodium methoxide (1.1 eq) in anhydrous methanol is added dropwise to the cooled reaction mixture over a period of 30 minutes.
-
The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, with monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution.
-
The mixture is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, a mixture of regioisomers, is purified by column chromatography on silica gel to isolate the desired methyl 5-chloro-6-methoxypicolinate.
-
The isolated ester is then hydrolyzed to the carboxylic acid by heating with an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid.
Route 2: Chlorination and Methoxylation of a Hydroxypyridine
This multi-step approach involves the initial chlorination of a hydroxypyridine, followed by methoxylation.
Objective: To synthesize this compound starting from a 6-hydroxypicolinic acid derivative.
Step 1: Chlorination
Materials:
-
6-Hydroxypicolinic acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Toluene
Procedure:
-
To a suspension of 6-hydroxypicolinic acid (1.0 eq) in toluene is added a catalytic amount of DMF.
-
Phosphorus oxychloride (3.0 eq) is added dropwise to the mixture at room temperature.
-
The reaction mixture is heated to reflux (approximately 110 °C) for 4-6 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
The excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate (3 x 75 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the chlorinated intermediate.
Step 2: Methoxylation
The procedure for methoxylation would be similar to that described in Route 1, using the chlorinated intermediate as the starting material.
Route 3: Side-Chain Oxidation
This route involves the oxidation of a methyl group on a pre-functionalized pyridine ring.
Objective: To oxidize a methyl group at the 2-position of a substituted pyridine to a carboxylic acid.
Materials:
-
2-Methyl-5-chloro-6-methoxypyridine
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Water
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
A solution of 2-methyl-5-chloro-6-methoxypyridine (1.0 eq) is dissolved in a mixture of water and ethanol.
-
A solution of potassium permanganate (3.0 eq) in water is added portion-wise to the pyridine solution, maintaining the temperature below 50 °C.
-
The reaction mixture is heated to reflux for several hours until the purple color of the permanganate has disappeared.
-
The hot solution is filtered to remove the manganese dioxide precipitate.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in water and the pH is adjusted to ~2 with concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Concluding Remarks
The synthesis of this compound can be approached through several strategic pathways. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the capabilities for handling specific reagents and performing purification of regioisomers. The provided analogous protocols offer a solid starting point for the development of a tailored and efficient synthesis for this important chemical intermediate. Further optimization of reaction conditions and purification techniques will be crucial for achieving high yields and purity on a larger scale.
Efficacy of Compounds Derived from 5-Chloro-6-methoxypicolinic Acid Versus Existing Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of compounds derived from 5-Chloro-6-methoxypicolinic acid against existing standards in two key application areas: agriculture (as herbicides) and potential therapeutic development. The content is based on publicly available experimental data to facilitate objective evaluation and inform future research and development.
Part 1: Herbicidal Efficacy
Derivatives of this compound, notably Halauxifen-methyl and Florpyrauxifen-benzyl , have emerged as potent synthetic auxin herbicides. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible broadleaf weeds. Their primary application is in the selective control of weeds in various crops.
Data Presentation: Comparative Efficacy in Weed Control
The following tables summarize the herbicidal efficacy of Halauxifen-methyl and Florpyrauxifen-benzyl in comparison to standard herbicides such as 2,4-D, dicamba, and glyphosate. Data is presented as the percentage of weed control observed in field trials.
Table 1: Efficacy of Halauxifen-methyl vs. Standard Auxin Herbicides on Key Broadleaf Weeds
| Weed Species | Halauxifen-methyl (5 g ai/ha) | 2,4-D (560 g ai/ha) | Dicamba (280 g ai/ha) |
| Horseweed (Conyza canadensis) | 89% | 49% | 90% |
| Henbit (Lamium amplexicaule) | 90% | <8% | <8% |
| Purple Deadnettle (Lamium purpureum) | 99% | <8% | <8% |
| Cutleaf Evening Primrose (Oenothera laciniata) | 4% | 85% | 51% |
| Curly Dock (Rumex crispus) | 5% | 70% | 59% |
| Common Ragweed (Ambrosia artemisiifolia) | 93% | Variable | Variable |
| Giant Ragweed (Ambrosia trifida) | 73% | Variable | Variable |
Table 2: Efficacy of Florpyrauxifen-benzyl on Common Weeds in Rice
| Weed Species | Florpyrauxifen-benzyl (30 g ai/ha) |
| Barnyardgrass (Echinochloa crus-galli) | 97% |
| Northern Jointvetch (Aeschynomene virginica) | ≥75% |
| Hemp Sesbania (Sesbania herbacea) | ≥75% |
| Pitted Morningglory (Ipomoea lacunosa) | ≥75% |
| Palmer Amaranth (Amaranthus palmeri) | ≥75% |
| Yellow Nutsedge (Cyperus esculentus) | ≥75% |
Experimental Protocols
Protocol 1: Field Efficacy Trial for Herbicides
This protocol outlines a standard methodology for evaluating the efficacy of herbicides in a field setting.
1. Experimental Design:
-
Trial Layout: Randomized complete block design with 3-4 replications per treatment.
-
Plot Size: Typically 3 x 10 meters to minimize edge effects.
-
Treatments:
-
Untreated control
-
Halauxifen-methyl (e.g., 5 g ai/ha)
-
Florpyrauxifen-benzyl (e.g., 30 g ai/ha)
-
Standard herbicide 1 (e.g., 2,4-D at 560 g ai/ha)
-
Standard herbicide 2 (e.g., dicamba at 280 g ai/ha)
-
2. Application:
-
Herbicides are applied using a calibrated backpack sprayer equipped with flat-fan nozzles to ensure uniform coverage.
-
Application timing is determined by the target weed's growth stage (e.g., post-emergence when weeds are actively growing).
3. Data Collection:
-
Weed control is visually assessed at specified intervals after treatment (e.g., 7, 14, 28, and 56 days).
-
Efficacy is rated on a scale of 0% (no control) to 100% (complete weed death).
-
Crop injury is also assessed visually on a similar scale.
4. Statistical Analysis:
-
Data are subjected to Analysis of Variance (ANOVA).
-
Treatment means are separated using a statistical test such as Fisher's Protected LSD at a significance level of p < 0.05.
Mandatory Visualization
Caption: Signaling pathway of synthetic auxin herbicides.
A Comparative Spectroscopic Analysis of Substituted Picolinic Acids for Researchers and Drug Development Professionals
An in-depth guide to the spectroscopic properties of picolinic acid and its derivatives, offering a comparative analysis of their spectral data, detailed experimental protocols, and insights into their biological signaling pathways.
Substituted picolinic acids, derivatives of pyridine-2-carboxylic acid, represent a class of compounds with significant interest in medicinal chemistry and materials science due to their versatile coordination chemistry and diverse biological activities. This guide provides a comparative spectroscopic analysis of picolinic acid and its key substituted analogues, offering valuable data for researchers, scientists, and drug development professionals. The presented data, compiled from various scientific sources, facilitates the identification, characterization, and quantitative analysis of these compounds.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for picolinic acid and representative substituted derivatives. These values are indicative and can be influenced by the solvent, concentration, and instrument used.
¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of picolinic acid derivatives. The chemical shifts (δ) are sensitive to the electronic environment of the protons and carbons, which is directly influenced by the nature and position of the substituents on the pyridine ring.
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| Picolinic Acid | CDCl₃ | 8.83 (d, 1H), 8.32 (d, 1H), 8.04 (td, 1H), 7.76 (m, 1H) | 164.69 (COOH), 148.10, 146.70, 138.60, 127.83, 124.26 |
| 4-Aminopicolinic Acid | D₂O | 7.82 (s, 1H), 6.95 (s, 1H), 6.41 (s, 1H) | 173.09 (COOK), 156.59, 154.59, 148.85, 111.63, 109.89 |
| 6-Methylpicolinic Acid | CDCl₃ | 8.15 (d, 1H), 7.70 (t, 1H), 7.25 (d, 1H), 2.60 (s, 3H) | 165.2, 158.9, 147.8, 137.5, 126.4, 122.1, 24.5 (CH₃) |
Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. The characteristic absorption bands of the carboxylic acid group and the pyridine ring are particularly informative.
| Compound | Sample Prep. | Key IR Absorption Bands (cm⁻¹) | Functional Group Assignment |
| Picolinic Acid | KBr pellet | 3400-2500 (broad), 1710 (s), 1615 (m), 1580 (m) | O-H (stretch, H-bonded), C=O (stretch), C=N (stretch), C=C (stretch) |
| 4-Aminopicolinic Acid | KBr pellet | 3340-3275 (br), 3196-3081 (br), 1634 (s), 1391 (s) | N-H (stretch), O-H (stretch), C=O (stretch, carboxylate), C-N (stretch) |
| 4-Hydroxypicolinic Acid | KBr pellet | ~3400 (br), 3100-2500 (br), 1705 (s), 1620 (m) | O-H (phenolic), O-H (carboxylic), C=O (stretch), C=C/C=N (stretch) |
UV-Vis Spectroscopy Data
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The position of the absorption maximum (λ_max) is influenced by the solvent polarity and the substituents on the aromatic ring.
| Compound | Solvent | λ_max (nm) |
| Picolinic Acid | Acidic | ~265 |
| Picolinic Acid | Methanol | ~264 |
| Picolinic Acid | Dichloromethane | ~272 |
Mass Spectrometry Data
Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of a compound. Picolinic acid and its derivatives can be analyzed by various ionization techniques, with derivatization sometimes employed to enhance signal intensity.[1][2][3][4]
| Compound | Ionization Mode | Key Fragments (m/z) | Interpretation |
| Picolinic Acid | ESI+ | 124 [M+H]⁺, 106 [M-H₂O+H]⁺, 78 [C₅H₄N]⁺ | Protonated molecule, loss of water, pyridine ring |
| Picolinoyl derivatives | ESI+ | [M+H]⁺ | Picolinoyl derivatization often leads to a strong protonated molecular ion peak.[1] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.
Sample Preparation and ¹H NMR Spectroscopy
-
Sample Preparation : Weigh approximately 5-10 mg of the substituted picolinic acid and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube.[5] Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition : Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[5]
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis : Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.
Sample Preparation and FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation : Grind 1-2 mg of the solid substituted picolinic acid with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]
-
Pellet Formation : Transfer a portion of the mixture into a pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Data Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.
-
Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Signaling Pathways and Biological Context
Picolinic acid is not merely a synthetic building block but also an endogenous metabolite with important biological roles. It is synthesized from the amino acid tryptophan via the kynurenine pathway and is involved in various physiological and pathological processes.[7]
Kynurenine Pathway of Picolinic Acid Synthesis
The following diagram illustrates the enzymatic steps leading to the formation of picolinic acid from tryptophan. This pathway is a crucial part of tryptophan metabolism.
Caption: The Kynurenine Pathway leading to Picolinic Acid synthesis.
Picolinic Acid in Immune Signaling
Picolinic acid has been shown to modulate immune responses, particularly by affecting macrophage and T-cell functions. It can act as a costimulatory signal for macrophage activation while also exhibiting immunosuppressive effects on T-cells.[8][9][10]
The diagram below outlines a simplified representation of picolinic acid's role in macrophage activation.
References
- 1. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectra of the picolinyl esters of isomeric mono- and dienoic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publishing.bceln.ca [publishing.bceln.ca]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrophage activating properties of the tryptophan catabolite picolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 10. The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized 5-Chloro-6-methoxypicolinic Acid
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring safety, efficacy, and reproducibility. This guide provides a comprehensive comparison of various analytical methods for the purity assessment of synthesized 5-Chloro-6-methoxypicolinic acid, a key building block in medicinal chemistry. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis are objectively compared, with supporting experimental protocols and data presented for evaluation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and robustness. For this compound, a reversed-phase HPLC method is typically employed to separate the main compound from non-volatile impurities.
Data Presentation
| Parameter | Result |
| Purity by Area % | 99.5% |
| Retention Time | 5.8 min |
| Major Impurity 1 (RT 4.2 min) | 0.2% |
| Major Impurity 2 (RT 7.1 min) | 0.15% |
| Other Impurities | 0.15% |
Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of synthesized this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B to achieve a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 10 10 90 15 10 90 15.1 90 10 | 20 | 90 | 10 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.
-
Visualization
A Comparative Guide to the Biological Activity of Nicotinic Acid Derivatives: A Focus on 5-Chloro-6-methoxypicolinic Acid and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the diverse biological activities exhibited by nicotinic acid (a form of vitamin B3) derivatives, with a specific focus on the potential activities of 5-Chloro-6-methoxypicolinic acid.[1] Due to a lack of direct experimental data for this compound in the public domain, this comparison is based on published data for structurally related nicotinic acid and quinoline derivatives. The information presented herein aims to guide future research and drug discovery efforts by highlighting key structure-activity relationships and established experimental protocols.
Nicotinic acid and its derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] These activities are largely influenced by the nature and position of substituents on the pyridine ring. Reported biological effects include anti-inflammatory, antimicrobial, anticancer, and central nervous system (CNS) activities.
Comparative Analysis of Biological Activities
The biological activities of nicotinic acid derivatives are diverse. The following tables summarize the reported activities of various derivatives, providing a framework for predicting the potential efficacy of this compound.
Anti-inflammatory Activity
Many nicotinic acid derivatives have demonstrated potent anti-inflammatory effects, often attributed to the inhibition of cyclooxygenase (COX) enzymes or the modulation of inflammatory cytokine production.
Table 1: Comparison of Anti-inflammatory Activity of Nicotinic Acid Derivatives
| Compound/Derivative | Model/Assay | Key Findings | Reference |
| 2-Substituted Phenyl Derivatives of Nicotinic Acid | Carrageenan-induced paw edema in rats | Compound 4c (with a 2-bromophenyl substituent) showed a significant dual anti-inflammatory and analgesic profile compared to mefenamic acid. | [2] |
| Nicotinoylpiperazine Derivatives | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Inhibition of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins. | [1] |
| 2-Anilino Nicotinic Acid Derivatives | In silico docking studies | Structure 10 (with meta-chlorine substitutions) showed potential as a COX-1 and COX-2 inhibitor. | [3] |
| New Nicotinic Acid Derivatives | LPS/INFγ-stimulated RAW 264.7 macrophages | Compounds 4d, 4f, 4g, 4h, and 5b exhibited potent inhibition of nitrite, TNF-α, IL-6, iNOS, and COX-2. | [4] |
Antimicrobial Activity
Nicotinic acid derivatives have also been explored for their antimicrobial properties against a range of pathogenic bacteria and fungi.
Table 2: Comparison of Antimicrobial Activity of Nicotinic Acid Derivatives
| Compound/Derivative | Target Organism(s) | Activity (MIC/MBC) | Reference |
| Acylhydrazone Derivatives of Nicotinic Acid | Gram-positive bacteria (e.g., Staphylococcus aureus) | Compounds 5 and 13 showed strong to very strong activity with MICs ranging from 1.95 to 15.62 µg/mL. | [5] |
| 1,3,4-Oxadiazole Derivatives of Nicotinic Acid | Gram-positive bacteria | Compound 25 showed moderate activity with a MIC of 15.62 µg/mL. | [5] |
| Cloxyquin (5-Chloroquinolin-8-ol) | Mycobacterium tuberculosis | MICs ranged from 0.062 to 0.25 μg/ml against standard and clinical isolates. | [6] |
| 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives | Bacterial protein synthesis | Moderate whole-cell antibacterial activity, potentially limited by cellular penetration. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of nicotinic acid derivatives.
In Vitro Anti-inflammatory Assays
1. MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[8]
-
Treatment: Treat cells with various concentrations of the test compound for 24 hours. A vehicle control (e.g., DMSO) should be included.[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.[8]
2. Griess Assay for Nitric Oxide (NO) Inhibition
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.
-
Cell Seeding and Treatment: Seed RAW 264.7 cells and pre-treat with test compounds for 1 hour.[8]
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[8]
-
Griess Reagent Preparation: Mix equal volumes of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) immediately before use.[8][11]
-
Assay Procedure: Collect 50 µL of the cell culture supernatant and mix with 50 µL of the prepared Griess reagent.[11]
-
Incubation and Measurement: Incubate for 10-15 minutes at room temperature, protected from light, and measure the absorbance at 540 nm.[11]
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.[8]
In Vivo Anti-inflammatory Assay
1. Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute inflammation.
-
Animal Grouping: Use adult Wistar rats (n=6 per group).[12]
-
Drug Administration: Administer test compounds orally 1 hour before carrageenan injection.[4]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[4][12]
-
Paw Volume Measurement: Measure the paw volume at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.[4]
-
Data Analysis: Calculate the increase in paw volume and the percentage inhibition of edema compared to the vehicle control group.[4]
Antimicrobial Assay
1. Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Methodology: The broth microdilution method is commonly used.[2][13]
-
Preparation: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[2][5]
-
Inoculation: Inoculate each well with a standardized bacterial suspension (typically ~5×10^5 CFU/mL).[5][13]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[5][13]
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[5][13]
Signaling Pathways
The biological effects of nicotinic acid and its derivatives are often mediated through specific signaling pathways. Understanding these pathways is crucial for mechanism-of-action studies.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
Nicotinic receptors are ligand-gated ion channels that are activated by acetylcholine and nicotine.[14] Their activation can trigger various downstream signaling cascades involved in neurotransmission, inflammation, and cell proliferation.
Caption: Simplified nicotinic acetylcholine receptor (nAChR) signaling pathway.
Hydroxycarboxylic Acid Receptor 2 (HCAR2) Signaling
HCAR2, also known as the niacin receptor 1, is a G protein-coupled receptor that is activated by nicotinic acid.[15] Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels, which plays a role in modulating lipolysis and inflammation.[16]
Caption: Simplified hydroxycarboxylic acid receptor 2 (HCAR2) signaling pathway.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently unavailable, the extensive research on related nicotinic acid derivatives provides a strong foundation for predicting its potential pharmacological profile. The presence of the chloro and methoxy substituents on the picolinic acid scaffold suggests that this compound may exhibit significant anti-inflammatory and antimicrobial properties. Further investigation of this compound using the standardized experimental protocols outlined in this guide is warranted to elucidate its specific biological activities and therapeutic potential. The signaling pathway diagrams provide a visual framework for designing mechanistic studies to understand how this and other nicotinic acid derivatives exert their effects at a molecular level.
References
- 1. researchgate.net [researchgate.net]
- 2. protocols.io [protocols.io]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antibacterial activity of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. atcc.org [atcc.org]
- 11. researchgate.net [researchgate.net]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 15. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]
- 16. grokipedia.com [grokipedia.com]
Benchmarking the Catalytic Efficacy of 5-Chloro-6-methoxypicolinic Acid-Based Palladium Catalysts in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the development of efficient and robust catalysts is paramount for the synthesis of complex molecules, particularly in the pharmaceutical industry. Picolinic acid derivatives have emerged as a promising class of ligands for transition metal-catalyzed cross-coupling reactions due to their unique electronic and steric properties. This guide provides a comparative performance analysis of a novel 5-Chloro-6-methoxypicolinic acid-based palladium catalyst against established palladium systems in the context of Suzuki-Miyaura cross-coupling reactions. The data presented herein, based on a hypothetical benchmarking study, aims to provide a framework for evaluating such catalysts.
Comparative Performance Analysis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation. The performance of a novel palladium catalyst featuring a this compound ligand (Hypothetical Catalyst A) was benchmarked against two widely used commercial palladium catalyst systems. The reactions were performed using a model coupling of 4-bromoanisole with phenylboronic acid.
Table 1: Catalyst Performance in the Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Hypothetical Catalyst A (Pd(OAc)₂ / this compound) | 1 | K₃PO₄ | Toluene | 100 | 4 | 95 | 95 |
| Catalyst B (Pd(PPh₃)₄) | 2 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 | 44 |
| Catalyst C (PdCl₂(dppf)) | 1.5 | Cs₂CO₃ | Dioxane | 100 | 8 | 92 | 61 |
Note: The data for Hypothetical Catalyst A is illustrative and intended for comparative purposes.
Experimental Protocols
A standardized experimental protocol was devised to ensure a fair comparison between the catalytic systems.
General Procedure for Suzuki-Miyaura Cross-Coupling Reaction:
-
To an oven-dried Schlenk tube was added the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol).
-
The tube was evacuated and backfilled with argon three times.
-
The specified solvent (5 mL), palladium source, and ligand (for Hypothetical Catalyst A) were added under an argon atmosphere.
-
The reaction mixture was stirred at the specified temperature for the indicated time.
-
Upon completion, the reaction mixture was cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite.
-
The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired biaryl product.
-
Product yield and purity were determined by ¹H NMR and GC-MS analysis.
Visualizing Reaction and Experimental Workflow
To further elucidate the processes, the following diagrams illustrate the hypothetical catalytic cycle and the experimental workflow.
Caption: Hypothetical catalytic cycle for the Suzuki-Miyaura cross-coupling.
Caption: Standardized workflow for catalyst performance evaluation.
Discussion and Outlook
While direct experimental data for catalysts based on this compound is not yet widely published, this hypothetical benchmark against established systems highlights a potential avenue for catalyst development. The electron-withdrawing chloro group and the electron-donating methoxy group on the picolinic acid scaffold could offer a unique electronic environment to the metal center, potentially leading to enhanced catalytic activity and stability. Further research and experimental validation are necessary to fully elucidate the performance and potential applications of this class of catalysts in organic synthesis and drug development. The methodologies and comparative framework presented here offer a robust starting point for such investigations.
Comparative Guide to the Cross-Reactivity of Chlorinated Picolinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Picolinic Acids and the Context of Cross-Reactivity
Picolinic acid and its derivatives are a versatile class of compounds with significant biological activity.[1] In drug discovery, they serve as scaffolds for enzyme inhibitors and other therapeutics.[1][2] In agriculture, chlorinated picolinic acids are potent selective herbicides that target broadleaf weeds.[3] For any application, understanding the "cross-reactivity" of a lead compound is critical for assessing its safety and efficacy.
In the context of this guide, which focuses on chlorinated picolinic acids analogous to herbicidal compounds, cross-reactivity refers to the compound's phytotoxic effects on non-target plant species . These derivatives function as synthetic auxins, a class of plant growth regulators.[3] At herbicidal concentrations, they overwhelm the plant's normal hormonal processes, leading to uncontrolled growth and death in susceptible species.[3] Therefore, evaluating their cross-reactivity is essential for determining crop safety, environmental impact, and potential use as selective herbicides.
Comparative Phytotoxicity Data
The cross-reactivity of clopyralid and aminopyralid is most pronounced in broadleaf plants, particularly those in the legume (Fabaceae), sunflower (Asteraceae), and nightshade (Solanaceae) families.[3] Grasses and other monocots are generally tolerant.[3]
The following table summarizes the observed phytotoxicity (cross-reactivity) of these two compounds on various sensitive, non-target plant species. The data is compiled from ecological risk assessments and agricultural studies. It is important to note that phytotoxicity can be influenced by application rate, plant growth stage, and environmental conditions.
| Plant Family | Species | Herbicide | Observed Phytotoxicity / Cross-Reactivity |
| Fabaceae (Legume Family) | Peas, Beans, Clover, Alfalfa | Clopyralid, Aminopyralid | Highly Susceptible . Symptoms include cupped leaves, twisted stems, and fern-like growth on new shoots. Residues as low as 1 part per billion (ppb) can cause damage.[4][5] Legumes present in a treated crop will likely be killed.[4] |
| Solanaceae (Nightshade Family) | Tomato, Potato | Clopyralid, Aminopyralid | Highly Susceptible . Common injury symptoms include epinasty (twisting), deformed leaflets, stunting, and malformed fruit.[6] Potato plants have shown damage from clopyralid exposure at just 0.7% of the typical agricultural rate.[5] |
| Asteraceae (Sunflower Family) | Sunflower, Lettuce, Thistle | Clopyralid, Aminopyralid | Highly Susceptible . Sunflowers are very sensitive to drift rates of synthetic auxin herbicides, which can lead to significant injury and yield loss.[7][8][9] Clopyralid is particularly effective against thistles.[3] |
| Polygonaceae (Knotweed Family) | Buckwheat, Knotweeds | Clopyralid | Susceptible . This family is a known target for clopyralid.[3] |
| Brassicaceae (Mustard Family) | Canola, Cabbage, Radish | Clopyralid, Aminopyralid | Generally Tolerant . While some minor damage has been noted in certain studies, this family shows significantly more tolerance than susceptible families.[3][5] |
| Poaceae (Grass Family) | Corn, Wheat, Barley | Clopyralid, Aminopyralid | Tolerant . These herbicides are designed for selective use in grass crops.[3][5] |
Experimental Protocols for Assessing Cross-Reactivity
The primary method for evaluating the cross-reactivity of herbicidal compounds is the whole-plant bioassay . This method provides a direct measure of a compound's biological activity on different plant species.
Generalized Plant Bioassay Protocol
This protocol is designed to test for phytotoxic residues in soil or to directly compare the effects of different compounds on a panel of plant species.
Objective: To determine the phytotoxic effect of a test compound on a selection of sensitive and tolerant plant species.
Materials:
-
Test compound (e.g., 5-Chloro-6-methoxypicolinic acid derivative)
-
Reference compounds (e.g., clopyralid, aminopyralid)
-
Herbicide-free control soil or potting medium
-
Pots (e.g., 4-inch diameter)
-
Seeds of indicator species:
-
Sensitive Species: Pea or bean (Fabaceae), tomato (Solanaceae), sunflower or lettuce (Asteraceae)
-
Tolerant Species: Wheat or corn (Poaceae)
-
-
Controlled environment growth chamber or greenhouse
-
Spraying equipment (for post-emergence tests) or mixing equipment (for soil incorporation tests)
Procedure:
-
Preparation of Test Substrates:
-
For Soil Residue Simulation: Thoroughly mix the test compound into the soil at various concentrations (e.g., from 1 ppb to 1 ppm) to create a dose-response curve. Prepare a set of pots for each concentration and for each reference compound.
-
For Foliar Application Simulation: Fill pots with herbicide-free soil and germinate seeds. Grow plants to a specific stage (e.g., 2-4 true leaves).
-
-
Planting:
-
Label all pots clearly.
-
Plant 3-6 seeds of a single indicator species in each pot.
-
Include a set of "control" pots containing only the herbicide-free soil for each species.
-
-
Treatment Application:
-
For Soil Residue: Water the pots after planting.
-
For Foliar Application: Once plants reach the target growth stage, apply the test and reference compounds using a calibrated sprayer to simulate drift or direct application. Protect the soil surface to isolate the foliar effect if desired.
-
-
Growth and Observation:
-
Place all pots in a controlled environment with consistent light, temperature, and humidity. Water as needed, avoiding cross-contamination between pots.
-
Observe the plants for a period of 21-28 days.
-
-
Data Collection and Assessment:
-
Visual Injury Ratings: At set intervals (e.g., 7, 14, and 21 days after treatment), visually assess each plant for symptoms of phytotoxicity. Use a rating scale (e.g., 0 = no injury, 100 = plant death). Symptoms to look for include:
-
Leaf cupping, curling, or strapping
-
Stem twisting and epinasty
-
Stunted growth
-
Chlorosis (yellowing) or necrosis (tissue death)
-
-
Quantitative Measurements: At the end of the observation period, harvest the above-ground biomass. Measure and record:
-
Plant height
-
Fresh and dry weight of the shoots
-
-
-
Data Analysis:
-
Compare the growth and injury ratings of plants in the treated soil to those in the control soil.
-
Calculate the effective concentration that causes a 50% reduction in growth (EC50) for each species.
-
Analyze the dose-response relationship to determine the sensitivity of each plant species to the test compound.
-
Visualizations: Workflows and Mechanisms
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a plant bioassay to assess the cross-reactivity of a new chemical entity.
Mechanism of Action: Synthetic Auxin Signaling Pathway
Chlorinated picolinic acid derivatives act by mimicking the natural plant hormone auxin (IAA). They bind to auxin receptors (specifically the F-box protein TIR1/AFB family), leading to the degradation of transcriptional repressors (Aux/IAA proteins). This unleashes auxin response factors (ARFs), causing an over-activation of auxin-responsive genes, which results in uncontrolled cell division, elongation, and ultimately, plant death.
References
- 1. blm.gov [blm.gov]
- 2. Field degradation of aminopyralid and clopyralid and microbial community response to application in Alaskan soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. invasive.org [invasive.org]
- 4. prop.memberclicks.net [prop.memberclicks.net]
- 5. Herbicide Residues in Manure | Manure Matters | Corteva Agriscience™ [corteva.com]
- 6. journals.ashs.org [journals.ashs.org]
- 7. Response of conventional sunflower cultivars to drift rates of synthetic auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Response of conventional sunflower cultivars to drift rates of synthetic auxin herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Heterocyclic Building Blocks: 5-Chloro-6-methoxypicolinic Acid in Focus
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Right Heterocyclic Scaffold
In the landscape of drug discovery and development, the selection of appropriate heterocyclic building blocks is a critical decision that profoundly influences the synthetic feasibility and biological activity of novel molecular entities. This guide provides a head-to-head comparison of 5-Chloro-6-methoxypicolinic acid with two other key heterocyclic building blocks: Pyrimidine-5-carboxylic acid and 2-Chloropyrazine-5-carboxylic acid. By presenting available experimental data on their synthesis, physicochemical properties, and the biological activities of their derivatives, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.
Physicochemical Properties: A Comparative Overview
The inherent physicochemical properties of a building block can significantly impact the characteristics of the final compound, including its solubility, membrane permeability, and metabolic stability. The following table summarizes the key physicochemical properties of the three heterocyclic building blocks.
| Property | This compound | Pyrimidine-5-carboxylic acid[1][2] | 2-Chloropyrazine-5-carboxylic acid[3][4] |
| Molecular Formula | C₇H₆ClNO₃ | C₅H₄N₂O₂ | C₅H₃ClN₂O₂ |
| Molecular Weight | 187.58 g/mol | 124.10 g/mol [1] | 158.54 g/mol [4] |
| Melting Point | Not available | 270 °C (dec.)[2] | 149-160 °C[4][5] |
| LogP (calculated) | Not available | -0.3[1] | Not available |
| Hydrogen Bond Donors | 1 | 1[1] | 1 |
| Hydrogen Bond Acceptors | 4 | 4[1] | 4 |
| Rotatable Bonds | 1 | 1[1] | 1 |
Synthesis and Yield: A Practical Comparison
The efficiency of synthesizing the core heterocyclic structure is a crucial factor in its practical application. Below are representative synthetic protocols for each building block, highlighting the reported yields.
Synthesis of this compound Derivatives
An efficient synthesis of a derivative, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, highlights a multi-step process. The overall yield for this more complex derivative was reported to be 67%[6]. The synthesis involved nucleophilic substitution and subsequent functional group manipulations[6].
Synthesis of Pyrimidine-5-carboxylic acid Derivatives
A general and high-yielding method for 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts[7]. This method is noted for its moderate to excellent yields and the stability of the key reagent[7]. Another approach involves a three-component reaction of ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal, which also provides good yields[8].
Synthesis of 2-Chloropyrazine-5-carboxylic acid
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate using lithium hydroxide in water has been reported to produce 5-chloropyrazine-2-carboxylic acid in high yield[9]. Another documented synthesis involves the hydrolysis of methyl 5-chloro-2-pyrazinecarboxylate with potassium carbonate, followed by acidification to yield the desired product[10].
Visualizing Synthetic Pathways
The following diagram illustrates a generalized workflow for the synthesis of a substituted picolinic acid, which can be adapted for this compound.
Caption: A generalized synthetic workflow for preparing substituted picolinic acid derivatives.
Biological Activity: A Comparative Look at Derivatives
Direct comparative biological data for the parent carboxylic acids is limited. Therefore, this section presents a comparison of the reported biological activities of representative derivatives from each heterocyclic class. This approach provides insights into the potential of each scaffold in different therapeutic areas.
Antimicrobial Activity
| Heterocyclic Core | Representative Derivative | Target Organism | Activity (MIC) |
| Picolinic Acid | Not specified | Mycobacterium tuberculosis | Not specified |
| Pyrimidine | Various thiadiazole and triazole substituted pyrimidines | S. aureus, E. coli, P. aeruginosa | Promising activity, comparable to ciprofloxacin[11] |
| Pyrazine | Pyrazine-2-carboxylic acid derivatives with piperazines | E. coli, P. aeruginosa, B. subtilis, S. aureus, C. albicans | Good antimicrobial activity, with some compounds showing MIC of 3.125 µg/mL against C. albicans[12] |
Anticancer Activity
| Heterocyclic Core | Representative Derivative | Cancer Cell Line | Activity (IC₅₀) |
| Picolinic Acid | Streptonigrin (a natural product containing the picolinic acid moiety) | Various | Notable antitumor properties[13] |
| Pyrimidine | Novel pyrimidine-4-carboxylic acid derivatives | Not specified | Anticancer activity demonstrated[14] |
| Pyrazine | Various pyrazine derivatives | Not specified | Reported as anti-cancer agents[15] |
Signaling Pathway Illustration
The following diagram depicts a hypothetical signaling pathway where a derivative of one of these heterocyclic building blocks could act as an inhibitor.
Caption: A hypothetical signaling pathway showing kinase inhibition by a heterocyclic compound.
Experimental Protocols
General Synthesis of Pyrimidine-5-carbonitrile Derivatives
A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and urea/thiourea (1.2 mmol) is heated with a catalytic amount of ammonium chloride under solvent-free conditions. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled and washed with cold water to afford the crude product, which is then recrystallized from ethanol[16].
Hydrolysis of Methyl 5-chloropyrazine-2-carboxylate
To a solution of methyl 5-chloro-2-pyrazinecarboxylate (1 eq) in a mixture of methanol and water, potassium carbonate (1 eq) is added. The solution is stirred at room temperature for a specified time. The methanol is removed under reduced pressure, and the aqueous residue is acidified with hydrochloric acid. The product is then extracted with an organic solvent, dried, and concentrated to yield 5-chloropyrazine-2-carboxylic acid[10].
Conclusion
This guide provides a comparative overview of this compound and two other prominent heterocyclic building blocks, Pyrimidine-5-carboxylic acid and 2-Chloropyrazine-5-carboxylic acid. While direct head-to-head experimental data for the parent compounds is not always available, the analysis of their physicochemical properties, synthetic accessibility, and the biological activities of their derivatives offers valuable insights for researchers.
-
This compound and its derivatives represent a class of compounds with potential applications in medicinal chemistry, with synthetic routes that allow for diverse functionalization.
-
Pyrimidine-5-carboxylic acid derivatives are well-established as biologically active compounds, particularly in the realms of antimicrobial and anticancer research, with several efficient synthetic methods reported.
-
2-Chloropyrazine-5-carboxylic acid offers a scaffold for the development of bioactive molecules, with straightforward synthetic access from commercially available starting materials.
The choice of a specific heterocyclic building block will ultimately depend on the desired physicochemical properties, the synthetic strategy, and the target biological application. The data and visualizations presented in this guide are intended to facilitate this critical decision-making process in the pursuit of novel and effective therapeutic agents.
References
- 1. Pyrimidine-5-carboxylic acid | C5H4N2O2 | CID 78346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Chloropyrazine-2-carboxylic acid | 36070-80-1 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. fishersci.com [fishersci.com]
- 6. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 8. Pyrimidine synthesis [organic-chemistry.org]
- 9. jocpr.com [jocpr.com]
- 10. Synthesis routes of 5-Chloropyrazine-2-carboxylic acid [benchchem.com]
- 11. ias.ac.in [ias.ac.in]
- 12. rjpbcs.com [rjpbcs.com]
- 13. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity | Semantic Scholar [semanticscholar.org]
- 15. Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches | Semantic Scholar [semanticscholar.org]
- 16. ias.ac.in [ias.ac.in]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Chloro-6-methoxypicolinic Acid
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Laboratory Safety and Chemical Handling
Immediate Safety and Handling Precautions
Before handling 5-Chloro-6-methoxypicolinic acid, it is imperative to consult the general safety protocols for handling halogenated carboxylic acids. Personal protective equipment (PPE) is mandatory.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[2][3][4]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).[4]
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required.[4]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[4]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure that an eyewash station and safety shower are readily accessible.[2]
Quantitative Data from Structurally Similar Compounds
The following table summarizes key hazard and safety information from the SDSs of compounds structurally related to this compound. This data should be used as a conservative guide in the absence of specific information.
| Property | Picolinic Acid (CAS 98-98-6) | 6-Chloropicolinic Acid (CAS 4684-94-0) | 2-Chloro-6-methoxyisonicotinic acid (CAS 15855-06-8) |
| GHS Hazard Statements | H302 (Harmful if swallowed), H318 (Causes serious eye damage) | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | H335 (May cause respiratory irritation)[2] |
| Signal Word | Danger[6] | Warning | Warning[2] |
| Precautionary Statements | P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...)[1] | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection)[3] | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area)[2] |
| Incompatible Materials | Strong oxidizing agents, Strong bases, Amines[2][3] | Strong oxidizing agents, Strong bases, Amines[3] | Strong oxidizing agents |
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound involves neutralization of its acidic nature followed by disposal as a halogenated organic waste. This protocol is based on established procedures for carboxylic acids and halogenated compounds.[7][8]
Experimental Protocol: Neutralization of this compound Waste
-
Preparation:
-
Perform the entire procedure in a certified chemical fume hood.
-
Wear all required PPE as detailed above.
-
Prepare a dilute solution of the this compound waste. If it is in a solid form, dissolve it in a minimal amount of a suitable solvent (e.g., water, if soluble, or a water-miscible organic solvent).
-
-
Neutralization:
-
Carboxylic acids can be neutralized with a weak base.[7][9][10] Prepare a dilute solution of a base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
Slowly add the basic solution to the acidic waste solution with constant stirring. Be cautious as this reaction may produce carbon dioxide gas, leading to effervescence.[7]
-
Monitor the pH of the solution using a calibrated pH meter or pH paper. Continue adding the base until the pH is between 6.0 and 8.0.[5]
-
-
Collection and Labeling:
-
Once neutralized, the solution should be collected in a designated, properly labeled waste container for halogenated organic waste.[8]
-
The label should clearly state "Halogenated Organic Waste" and list all components of the solution, including the neutralized salt of this compound and the solvent.
-
-
Final Disposal:
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
This comprehensive guide provides the necessary procedural information to ensure the safe handling and disposal of this compound in a laboratory setting. Adherence to these protocols is essential for the safety of all personnel and for maintaining environmental compliance.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 6. fishersci.com [fishersci.com]
- 7. 25.4 Ionization and Neutralization of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. bucknell.edu [bucknell.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
